Product packaging for Dibenzo-30-crown-10(Cat. No.:CAS No. 17455-25-3)

Dibenzo-30-crown-10

Cat. No.: B100617
CAS No.: 17455-25-3
M. Wt: 536.6 g/mol
InChI Key: MXCSCGGRLMRZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dibenzo-30-crown-10, also known as this compound, is a useful research compound. Its molecular formula is C28H40O10 and its molecular weight is 536.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Crown Ethers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H40O10 B100617 Dibenzo-30-crown-10 CAS No. 17455-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,8,11,14,21,24,27,30,33-decaoxatricyclo[32.4.0.015,20]octatriaconta-1(38),15,17,19,34,36-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O10/c1-2-6-26-25(5-1)35-21-17-31-13-9-29-11-15-33-19-23-37-27-7-3-4-8-28(27)38-24-20-34-16-12-30-10-14-32-18-22-36-26/h1-8H,9-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCSCGGRLMRZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=CC=CC=C2OCCOCCOCCOCCOC3=CC=CC=C3OCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169851
Record name Dibenzo-30-crown-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17455-25-3
Record name Dibenzo-30-crown-10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017455253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo-30-crown-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzo-30-crown 10-Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical and chemical properties of Dibenzo-30-crown-10?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo-30-crown-10 (DB30C10) is a macrocyclic polyether belonging to the crown ether family. Its structure, characterized by a large 30-membered ring containing ten oxygen atoms and flanked by two benzene rings, endows it with a remarkable ability to selectively bind large cations. This unique property has positioned DB30C10 as a valuable tool in various scientific and industrial fields, including analytical chemistry, organic synthesis, and materials science. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its applications, particularly those relevant to drug development and scientific research.

Physical and Chemical Properties

This compound is a solid at room temperature, with a melting point in the range of 106-108 °C.[1] It is highly soluble in a variety of organic solvents but is insoluble in water.[2] The presence of the lipophilic dibenzo groups contributes to its solubility in nonpolar environments, a key feature for its application as a phase-transfer catalyst.[3]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReferences
Molecular Formula C₂₈H₄₀O₁₀[4]
Molecular Weight 536.61 g/mol [4]
Appearance Beige crystalline solid
Melting Point 106-108 °C[1]
Boiling Point ~573 °C (estimated)[1]
CAS Number 17455-25-3[4]
Solubility Soluble in organic solvents like chloroform, methanol, and THF; Insoluble in water.[2]
Spectroscopic Data

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound
TechniqueExpected Absorptions/Signals
¹H NMR Aromatic protons (Ar-H): ~6.8-7.0 ppm; Methylene protons adjacent to aromatic oxygen (Ar-O-CH₂): ~4.1-4.3 ppm; Ethylene glycol unit protons (-O-CH₂-CH₂-O-): ~3.7-3.9 ppm.
¹³C NMR Aromatic carbons (Ar-C): ~110-150 ppm; Methylene carbons adjacent to aromatic oxygen (Ar-O-CH₂): ~68-70 ppm; Ethylene glycol unit carbons (-O-CH₂-CH₂-O-): ~70-72 ppm.
FTIR (cm⁻¹) Aromatic C-H stretch: ~3050-3100; Aliphatic C-H stretch: ~2850-3000; C=C aromatic ring stretch: ~1500-1600; C-O ether stretch: ~1250-1000.[5]
Mass Spec. Molecular ion peak (M⁺) at m/z = 536.6. Fragmentation is expected to occur through cleavage of the polyether chain, leading to a series of peaks differing by 44 Da (C₂H₄O units).[2][6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of dibenzo-crown ethers is the Williamson ether synthesis, reacting a catechol with a suitable dihalide in the presence of a base.[7]

Materials:

  • Catechol

  • 1,14-dichloro-3,6,9,12-tetraoxatetradecane

  • Potassium Hydroxide (KOH)

  • n-Butanol

  • Hydrochloric acid (HCl)

  • Toluene

Procedure:

  • A solution of catechol in n-butanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • An aqueous solution of potassium hydroxide is added dropwise to the catechol solution with stirring.

  • A solution of 1,14-dichloro-3,6,9,12-tetraoxatetradecane in n-butanol is added dropwise to the reaction mixture over a period of 2 hours at reflux.

  • The reaction mixture is refluxed for an additional 16-20 hours.

  • After cooling, the mixture is acidified with concentrated HCl.

  • The n-butanol is removed by distillation.

  • The residue is dissolved in toluene and washed with water to remove inorganic salts.

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., acetone/water) to yield this compound as a crystalline solid.

G cluster_reactants Reactants cluster_process Process Catechol Catechol Mixing Mix Catechol and KOH in n-Butanol Catechol->Mixing Dihalide 1,14-dichloro-3,6,9,12- tetraoxatetradecane Addition Add Dihalide solution dropwise at reflux Dihalide->Addition Base Potassium Hydroxide Base->Mixing Solvent n-Butanol Solvent->Mixing Mixing->Addition Reflux Reflux for 16-20 hours Addition->Reflux Acidification Acidify with HCl Reflux->Acidification Distillation Remove n-Butanol Acidification->Distillation Extraction Dissolve in Toluene and wash with water Distillation->Extraction Drying Dry and evaporate solvent Extraction->Drying Purification Recrystallize Drying->Purification Product This compound Purification->Product G cluster_crown This compound Crown Complex [K(DB30C10)]+ Crown->Complex Complexation Cation K+ Cation->Complex G cluster_components Membrane Components cluster_fabrication Fabrication Process Ionophore DB30C10 (Ionophore) Mix Dissolve components in THF Ionophore->Mix PVC PVC (Matrix) PVC->Mix Plasticizer o-NPOE (Plasticizer) Plasticizer->Mix Additive KTCPB (Ionic Additive) Additive->Mix Solvent THF (Solvent) Solvent->Mix Cast Cast membrane and evaporate solvent Mix->Cast Assemble Assemble electrode body with internal solution and reference electrode Cast->Assemble Condition Condition in target ion solution Assemble->Condition ISE Ion-Selective Electrode Condition->ISE

References

In-depth Technical Guide: Solid-State Structure and Conformation of Dibenzo-30-crown-10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the solid-state structure and conformational behavior of Dibenzo-30-crown-10 (DB30C10). A comprehensive analysis of the crystallographic data for DB30C10 in its uncomplexed form and when complexed with potassium (K⁺) and ammonium (NH₄⁺) ions is presented. This guide is intended to serve as a valuable resource for researchers in supramolecular chemistry, materials science, and drug development by offering insights into the structural adaptability of this large crown ether.

Introduction to this compound

This compound is a large macrocyclic polyether with a 30-membered ring containing ten oxygen atoms, flanked by two benzo groups. Its large cavity size and the presence of multiple donor oxygen atoms make it a subject of interest for complexing large cations and neutral molecules. Understanding its solid-state conformation, both in the free state and in complexes, is crucial for designing novel host-guest systems, ion sensors, and drug delivery vehicles.

Solid-State Structure of Uncomplexed this compound

The crystal structure of uncomplexed this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 174102. While the detailed crystallographic data from the primary publication could not be retrieved for this guide, the existence of this entry confirms that the solid-state structure of the free ligand has been experimentally characterized. This structure serves as a crucial baseline for understanding the conformational changes that occur upon guest complexation.

Solid-State Structure of this compound Complexes

The conformation of DB30C10 is highly flexible and adapts to the size and coordination requirements of the guest ion. Detailed crystallographic studies have been performed on its complexes with potassium and ammonium ions, revealing significant conformational reorganization upon binding.

This compound Potassium Hexafluorophosphate Complex ([K(DB30C10)]⁺PF₆⁻)

In the potassium complex, the DB30C10 molecule wraps around the K⁺ ion, creating a coordination sphere where the cation interacts with all ten oxygen atoms of the crown ether. This encapsulation leads to a more folded and organized conformation compared to the likely more extended conformation of the free ligand.

This compound Ammonium Hexafluorophosphate Complex ([NH₄(DB30C10)]⁺PF₆⁻)

Similar to the potassium complex, the DB30C10 ligand encapsulates the ammonium ion. The conformation is primarily driven by the formation of hydrogen bonds between the ammonium protons and the ether oxygen atoms. This interaction dictates a specific three-dimensional arrangement of the macrocycle to optimize the hydrogen bonding geometry.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for the potassium and ammonium complexes of this compound. This data is essential for comparative structural analysis.

Parameter [K(DB30C10)]⁺PF₆⁻ [NH₄(DB30C10)]⁺PF₆⁻
Crystal System MonoclinicMonoclinic
Space Group P2/nP2₁/n
a (Å) 11.9106(3)12.5061(6)
b (Å) 9.8382(5)19.3724(5)
c (Å) 14.3062(3)14.2203(9)
β (°) ** 97.581(3)102.476(5)
Volume (ų) **1661.7(1)3363.8(3)
Z 44
Calculated Density (g/cm³) 1.4401.501
R-factor 0.06750.0677

Table 1: Crystallographic Data for this compound Complexes.

Interaction [K(DB30C10)]⁺PF₆⁻ [NH₄(DB30C10)]⁺PF₆⁻
Guest Ion K⁺NH₄⁺
Coordination K⁺ coordinated to all 10 oxygen atomsNH₄⁺ forms seven hydrogen bonds with crown oxygen atoms
K-O Distances (Å) 2.859(3) to 2.930(3)Not Applicable

Table 2: Host-Guest Interaction Details in this compound Complexes.

Experimental Protocols

The determination of the solid-state structure of this compound and its complexes typically involves the following key experimental procedures:

Crystal Growth

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution containing the crown ether and, for complexes, the corresponding salt. The choice of solvent is critical and is often a mixture to control the solubility and crystallization rate.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-rays (usually Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. In the final stages of refinement, anisotropic displacement parameters for non-hydrogen atoms are introduced, and hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed by the R-factor and other crystallographic indicators.

Logical Workflow for Solid-State Structure Determination

The following diagram illustrates the typical workflow for determining the solid-state structure of a molecular compound like this compound.

experimental_workflow cluster_synthesis Material Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of This compound purification Purification synthesis->purification complexation Complexation with Guest Salt (e.g., KPF₆) purification->complexation crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization complexation->crystallization data_collection Data Collection (Single-Crystal XRD) crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (CIF File Generation) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow for Crystal Structure Determination.

Conclusion

The solid-state structure of this compound is characterized by significant conformational flexibility. While the precise details of the uncomplexed structure require consultation of the primary crystallographic publication (referenced by CCDC 174102), the analysis of its potassium and ammonium complexes reveals a remarkable ability to encapsulate guest ions. This encapsulation is accompanied by a distinct folding of the macrocyclic ring, driven by the optimization of host-guest interactions. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers working with this compound and other large, flexible macrocycles, aiding in the rational design of new functional supramolecular systems.

Dibenzo-30-crown-10: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzo-30-crown-10 is a macrocyclic polyether with the chemical formula C28H40O10.[1][2][3] This large crown ether is of significant interest in supramolecular chemistry and has potential applications in various scientific and therapeutic fields. This technical guide provides a detailed overview of its chemical properties, synthesis, and established applications, with a focus on its role in ion complexation and potential as a component in drug delivery systems. While its direct impact on cellular signaling pathways is not yet well-documented, this guide furnishes foundational knowledge for future research in this area.

Core Properties and Data

This compound is a white crystalline solid with a high affinity for various cations, a characteristic that underpins many of its applications.[1]

PropertyValueReference
CAS Number 17455-25-3[1][2][3][4]
Molecular Formula C28H40O10[1][2][3]
Molecular Weight 536.61 g/mol [1][2]
Melting Point 106-108 °C[1]
Synonyms 2,3,17,18-Dibenzo-1,4,7,10,13,16,19,22,25,28-decaoxacyclotriaconta-2,17-diene[1][2]

Synthesis

The synthesis of this compound is analogous to the well-established Williamson ether synthesis for other dibenzo crown ethers, such as Dibenzo-18-crown-6. The general strategy involves the reaction of a catechol with a long-chain α,ω-dihalopolyether in the presence of a base.

Experimental Protocol: General Synthesis

This protocol is adapted from the synthesis of similar dibenzo crown ethers and outlines the general procedure for producing this compound.

Materials:

  • Catechol

  • 1,14-dichloro-3,6,9,12-tetraoxatetradecane (or a similar long-chain dihalopolyether)

  • Potassium Hydroxide (or another suitable base)

  • n-Butanol (as solvent)

Procedure:

  • A solution of catechol and potassium hydroxide in n-butanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

  • The mixture is heated to reflux to ensure the formation of the potassium salt of catechol.

  • A solution of the long-chain α,ω-dihalopolyether in n-butanol is added dropwise to the refluxing mixture over several hours.

  • The reaction mixture is refluxed for an extended period (typically 12-24 hours) to ensure complete reaction.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove inorganic salts.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Disclaimer: This is a generalized protocol. Specific reaction conditions, such as concentrations, reaction times, and purification methods, may need to be optimized for the synthesis of this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Catechol Catechol ReactionVessel Reaction at Reflux Catechol->ReactionVessel Dihalopolyether 1,14-dichloro-3,6,9,12- tetraoxatetradecane Dihalopolyether->ReactionVessel Base Potassium Hydroxide Base->ReactionVessel Solvent n-Butanol Solvent->ReactionVessel SolventRemoval Solvent Removal ReactionVessel->SolventRemoval Cooling Extraction Extraction & Washing SolventRemoval->Extraction Drying Drying Extraction->Drying Purification Recrystallization/ Chromatography Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Applications in Ion Complexation and Sensing

A primary application of this compound lies in its ability to selectively bind large cations. This property is leveraged in the development of ion-selective electrodes (ISEs) for the detection and quantification of specific metal ions.

Experimental Protocol: Preparation of a this compound Based Ion-Selective Electrode

Materials:

  • This compound (ionophore)

  • Poly(vinyl chloride) (PVC) matrix

  • A suitable plasticizer (e.g., dioctyl phthalate)

  • Tetrahydrofuran (THF)

  • Internal reference solution (e.g., a salt solution of the target ion)

  • Ag/AgCl internal reference electrode

  • Electrode body

Procedure:

  • A membrane cocktail is prepared by dissolving this compound, PVC, and the plasticizer in THF. The ratios of these components are critical for the electrode's performance and need to be optimized for the target ion.

  • The resulting solution is poured into a glass ring on a glass plate and the THF is allowed to evaporate slowly, forming a thin, uniform membrane.

  • A small disc is cut from the membrane and glued to the end of a PVC electrode body.

  • The electrode body is filled with the internal reference solution.

  • The Ag/AgCl internal reference electrode is inserted into the electrode body, ensuring it is in contact with the internal reference solution.

  • The electrode is conditioned by soaking it in a solution of the target ion for several hours before use.

Ion Complexation Logical Relationship

Ion_Complexation DB30C10 This compound Complex [Cation ⊂ DB30C10]+ DB30C10->Complex Host Cation Cation (e.g., K+, Rb+) Cation->Complex Guest Solvent Solvent Cage Complex->Solvent Solvation

Caption: Host-guest complexation of a cation by this compound.

Potential in Drug Delivery

While specific, detailed protocols for the use of this compound in drug delivery are not extensively reported in the literature, its properties suggest potential applications in this field. Its ability to encapsulate charged molecules could be exploited for the formulation of novel drug delivery systems, such as liposomes or nanoparticles.

Conceptual Experimental Protocol: Liposomal Formulation Incorporating this compound

This protocol describes a general method for preparing liposomes, which could be adapted to include this compound for the potential encapsulation of charged drug molecules.

Materials:

  • Phospholipids (e.g., phosphatidylcholine, cholesterol)

  • This compound

  • Drug molecule (preferably with a cationic moiety)

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline)

Procedure:

  • Lipid Film Hydration:

    • The phospholipids, cholesterol, and this compound are dissolved in an organic solvent in a round-bottom flask.

    • The solvent is removed under reduced pressure to form a thin lipid film on the flask's inner surface.

    • The film is hydrated with an aqueous buffer containing the drug molecule by vortexing or sonication, leading to the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction:

    • To obtain unilamellar vesicles of a specific size, the MLV suspension is subjected to extrusion through polycarbonate membranes with defined pore sizes or treated with high-pressure homogenization.

  • Purification:

    • Unencapsulated drug is removed from the liposome suspension by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

Cellular Signaling Pathways: An Area for Future Investigation

Currently, there is a lack of specific research detailing the direct effects of this compound on cellular signaling pathways. However, based on its ionophoric properties, it is plausible that it could indirectly influence signaling cascades that are sensitive to intracellular ion concentrations. For instance, by altering the intracellular concentration of cations like K+, it could potentially impact membrane potential and, consequently, voltage-gated ion channels and calcium signaling pathways. Further research, including cytotoxicity assays and specific signaling pathway analyses, is required to elucidate these potential effects.

General Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the potential cytotoxicity of this compound on a cell line of interest.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

Procedure:

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle used to dissolve the crown ether.

  • The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the MTT solution is added to each well and the plate is incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The solubilization solution is added to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Cell viability is calculated as a percentage relative to the untreated control cells.

Hypothetical Signaling Pathway Interaction

Signaling_Pathway DB30C10 This compound CellMembrane Cell Membrane DB30C10->CellMembrane Interacts with IonChannel Ion Channel (e.g., K+ channel) CellMembrane->IonChannel Alters K+ gradient MembranePotential Membrane Potential IonChannel->MembranePotential Modulates CaSignaling Ca2+ Signaling MembranePotential->CaSignaling Influences Downstream Downstream Signaling Events CaSignaling->Downstream

Caption: Hypothetical influence of this compound on cellular signaling.

Conclusion

This compound is a versatile macrocyclic compound with well-established applications in ion sensing and potential for development in drug delivery. Its synthesis is achievable through established chemical routes. While its direct interactions with cellular signaling pathways remain an open area of research, its fundamental properties as an ionophore suggest that such interactions are plausible and warrant further investigation. This guide provides a solid foundation for researchers and professionals seeking to explore the potential of this compound in their respective fields.

References

The Serendipitous Synthesis of Molecular Crowns: A Technical History of the Discovery of Large Crown Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of crown ethers, a class of macrocyclic polyethers with the remarkable ability to selectively bind cations, marked a pivotal moment in chemistry, laying the foundation for the field of supramolecular chemistry. This technical guide delves into the historical background of the discovery of large crown ethers, with a particular focus on the seminal work of Charles J. Pedersen. We will explore the initial serendipitous finding, the key experimental protocols, and the early quantitative understanding of their unique complexation properties.

A Fortuitous Finding: The Birth of Crown Ethers

The journey into the world of crown ethers began unexpectedly in 1961 at the DuPont company.[1] Charles J. Pedersen, a research chemist with a long-standing interest in the coordination chemistry of transition metals, was attempting to synthesize a quinquedentate phenolic ligand, bis(2-(o-hydroxyphenoxy)ethyl) ether.[2][3] His synthetic strategy involved reacting a partially protected catechol, which was contaminated with about 10% unreacted catechol, with bis(2-chloroethyl) ether.[2] This seemingly minor impurity proved to be the catalyst for a groundbreaking discovery.

From the reaction mixture, a "goo," Pedersen isolated a small quantity of white, fibrous crystals in a meager 0.4% yield.[2][3] Intrigued by this unexpected byproduct, he began to characterize it. He noted its insolubility in methanol unless a soluble sodium salt was present, a clue to its unusual properties.[2] This substance, which he named dibenzo-18-crown-6, was the first synthetic neutral compound capable of forming stable complexes with alkali metal cations.[2][3] This serendipitous discovery opened the door to a new class of synthetic macrocycles with profound implications for chemistry and biology.[1]

The Chemistry of Discovery: Experimental Protocols

Pedersen's initial, inefficient synthesis paved the way for optimized procedures. His subsequent work, detailed in his seminal 1967 paper in the Journal of the American Chemical Society, described the synthesis of over fifty crown ethers.[1][4]

Synthesis of Dibenzo-18-crown-6

The improved synthesis of dibenzo-18-crown-6, which boosted the yield to a remarkable 45%, demonstrated the "template effect" of the sodium ion.[3] The cation appears to organize the reactant molecules around itself, facilitating the ring-closing reaction.[3]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Catechol Catechol DB18C6 Dibenzo-18-crown-6 Catechol->DB18C6 BCEE Bis(2-chloroethyl) ether BCEE->DB18C6 NaOH NaOH (aq) NaOH->DB18C6 in n-butanol, reflux

Figure 1: Synthesis of Dibenzo-18-crown-6.

Detailed Experimental Protocol (Improved Method):

A mixture of catechol, sodium hydroxide, and n-butanol is heated to reflux.[5] A solution of bis(2-chloroethyl) ether in n-butanol is then added dropwise over a period of two hours. The reaction mixture is refluxed for an additional hour. After cooling, more sodium hydroxide is added, and the mixture is refluxed again. A second portion of bis(2-chloroethyl) ether in n-butanol is then added, and the final mixture is refluxed for 16 hours. The reaction is then acidified with concentrated hydrochloric acid. The product, dibenzo-18-crown-6, is isolated and purified.[5]

Synthesis of Dicyclohexyl-18-crown-6

To explore the properties of non-aromatic crown ethers, Pedersen developed a method to hydrogenate the benzene rings of dibenzo-18-crown-6.[3]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product DB18C6 Dibenzo-18-crown-6 DCH18C6 Dicyclohexyl-18-crown-6 DB18C6->DCH18C6 H2 H₂ H2->DCH18C6 Catalyst Ru on Al₂O₃ Catalyst->DCH18C6 in n-butanol, 100°C, 70 atm

Figure 2: Synthesis of Dicyclohexyl-18-crown-6.

Detailed Experimental Protocol:

Dibenzo-18-crown-6 is mixed with n-butanol and a 5% ruthenium-on-alumina catalyst in a stainless-steel autoclave.[5] The mixture is hydrogenated at 100°C and a hydrogen pressure of approximately 70 atm until the theoretical amount of hydrogen is absorbed. After cooling and venting, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield dicyclohexyl-18-crown-6 as a mixture of stereoisomers.[5]

Quantitative Insights: Characterization and Cation Binding

The initial characterization of these new macrocycles and their complexes was crucial to understanding their potential. Pedersen and his colleagues employed various techniques to probe their structure and binding capabilities.

Physicochemical and Spectroscopic Data

The following table summarizes key data for the first discovered large crown ether, dibenzo-18-crown-6.

PropertyValueReference
Dibenzo-18-crown-6
Molecular FormulaC₂₀H₂₄O₆
Molecular Weight360.41 g/mol [6]
Melting Point164 °C[5]
¹H NMR (DMSO-d₆) δ 3.6-3.8 (m, 8H), 3.9-4.1 (m, 8H), 6.99-7.5 (m, 6H)
¹³C NMR (DMSO-d₆) δ 68.61, 69.43, 70.72, 111.16, 111.31, 111.61, 113.07, 121.19, 123.37, 130.50, 148.36, 152.82[6][7]
IR (KBr) 3433, 2929, 1688, 1597, 1513, 1437, 1340, 1266, 1200, 1174, 1126, 1055 cm⁻¹
Cation Complexation and Stability

The defining feature of crown ethers is their ability to form stable complexes with cations. The stability of these complexes is influenced by the relative sizes of the cation and the crown ether's cavity, as well as the nature of the solvent.[3][4]

Logical Relationship of Cation Binding:

G cluster_complex Complex Formation Crown Crown Ether (Host) Complex Crown Ether-Cation Complex Crown->Complex Cation Cation (Guest) Cation->Complex

Figure 3: Host-Guest Complexation.

Early studies on the complexation of alkali metal cations by dibenzo-18-crown-6 in methanol provided quantitative measures of their binding affinities. The stability constants (log K) indicate the equilibrium between the free crown ether and cation and the complexed form.

CationIonic Diameter (Å)log K (Methanol) for Dibenzo-18-crown-6Reference
Na⁺1.944.3[3]
K⁺2.665.0[3]
Rb⁺2.944.6[3]
Cs⁺3.344.1[3]
NH₄⁺2.864.2[3]

The data reveals that dibenzo-18-crown-6 exhibits the highest affinity for the potassium ion, whose ionic diameter is a good fit for the cavity of the macrocycle.[3]

Conclusion

The accidental discovery of dibenzo-18-crown-6 by Charles J. Pedersen was a landmark event in chemistry. It unveiled a new class of synthetic macrocycles with unprecedented abilities to selectively bind cations, a finding that earned him a share of the 1987 Nobel Prize in Chemistry. The subsequent systematic synthesis and characterization of a wide array of crown ethers laid the groundwork for the development of supramolecular chemistry and has had a lasting impact on fields ranging from organic synthesis and analytical chemistry to materials science and drug development. The principles of host-guest chemistry, born from this serendipitous discovery, continue to inspire the design of novel molecular receptors and functional materials.

References

A Technical Guide to the Theoretical Calculation of Dibenzo-30-crown-10 Cation Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies used to determine the cation affinity of Dibenzo-30-crown-10 (DB30C10). The document summarizes key quantitative data from theoretical studies and outlines the computational protocols necessary to perform such analyses. This guide is intended to serve as a valuable resource for researchers in supramolecular chemistry, computational modeling, and drug development.

Introduction to this compound and Cation Affinity

This compound (DB30C10) is a large macrocyclic polyether. Like other crown ethers, its central cavity, lined with electron-rich oxygen atoms, can selectively bind specific cations. This "host-guest" chemistry is fundamental to various applications, including ion separation, sensing, and transport across membranes.[1] The affinity and selectivity of DB30C10 for different cations are governed by factors such as the match between the cation's ionic radius and the crown ether's cavity size, the cation's charge density, and the conformational flexibility of the macrocycle.[2]

Theoretical calculations, particularly those employing quantum mechanics and molecular mechanics, are powerful tools for elucidating the thermodynamics and structural characteristics of these host-guest interactions at an atomic level.

Quantitative Data: Cation-DB30C10 Interaction Energies

Theoretical studies provide quantitative estimates of the binding strength between DB30C10 and various cations. These are typically expressed as interaction energies, binding energies, or free energies of complexation. The data from available computational studies are summarized below.

CationInteraction/Binding Energy (kJ/mol)Computational MethodReference
Cs⁺-285.8DFT[2]
Sm²⁺More favorable than Eu²⁺ (ΔGcomp)MD (AMOEBA)[3]
Eu²⁺Slightly less favorable than Sm²⁺ (ΔGcomp)MD (AMOEBA)[3]

Note: A more negative value indicates a stronger interaction or more favorable binding.

Computational Protocols

The following sections detail the methodologies employed in the theoretical calculation of cation affinity for dibenzo crown ethers. While some examples are specific to the closely related Dibenzo-18-crown-6 (DB18C6) due to the greater availability of detailed published protocols, the principles are directly applicable to studies of DB30C10.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely used to calculate the geometries and interaction energies of crown ether-cation complexes.

Typical Experimental Protocol:

  • Initial Structure Preparation: The initial 3D coordinates of the DB30C10 molecule and the cation of interest are generated.

  • Geometry Optimization: The structure of the crown ether and its cation complex are optimized to find the lowest energy conformation.

    • Functional: A common choice is the B3LYP hybrid functional.

    • Basis Set: A basis set such as 6-31+G(d) is often employed. For heavier alkali metals like K⁺, Rb⁺, and Cs⁺, an effective core potential like LANL2DZ may be used.[4]

  • Vibrational Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries, often with a larger basis set (e.g., 6-311++G(d,p)) to improve accuracy.[4]

  • Interaction Energy Calculation: The interaction energy (Eint) is calculated by subtracting the energies of the isolated, optimized crown ether (Ecrown) and the cation (Ecation) from the energy of the optimized complex (Ecomplex).[2]

    • Eint = Ecomplex - (Ecrown + Ecation)

  • Basis Set Superposition Error (BSSE) Correction: The counterpoise method can be applied to correct for BSSE, which can artificially increase the calculated interaction energy.

  • Solvation Modeling: To simulate the effect of a solvent, a continuum solvation model like the Conductor-like Polarizable Continuum Model (CPCM) can be incorporated into the calculations.[4]

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

MM methods use classical physics to model molecular systems, allowing for the study of larger systems and longer timescales than quantum methods. MD simulations track the movement of atoms over time, providing insights into conformational changes and free energies of binding.

Typical Experimental Protocol:

  • Force Field Parameterization: A suitable force field, such as AMOEBA (for polarizable systems) or a general force field like AMBER, is selected.[3] For novel molecules like DB30C10, specific parameters for bond lengths, angles, and dihedrals may need to be developed.

  • System Setup: The DB30C10-cation complex is placed in a simulation box, typically filled with an explicit solvent (e.g., water or tetrahydrofuran).

  • Energy Minimization: The energy of the entire system is minimized to remove any unfavorable atomic clashes.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable state.

  • Production Simulation: A long MD simulation (e.g., hundreds of nanoseconds) is run to sample the conformational space of the complex.[3]

  • Free Energy Calculation: The binding free energy (ΔGbind) can be calculated using methods like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP).[5][6] These methods involve computationally "transforming" the cation from a bound state to an unbound state or mutating one cation into another.

Mandatory Visualizations

The following diagrams illustrate the workflows and logical relationships in the theoretical study of DB30C10 cation affinity.

DFT_Workflow cluster_prep Structure Preparation cluster_opt Geometry Optimization cluster_energy Energy Calculation cluster_analysis Analysis start Initial 3D Structures (DB30C10 + Cation) opt Optimize Geometry (e.g., B3LYP/6-31+G(d)) start->opt freq Vibrational Frequency Analysis opt->freq sp_energy Single-Point Energy (e.g., B3LYP/6-311++G(d,p)) freq->sp_energy solvation Apply Solvation Model (e.g., CPCM) sp_energy->solvation calc_bind Calculate Interaction Energy solvation->calc_bind bsse BSSE Correction calc_bind->bsse end end bsse->end Final Binding Energy

Caption: Workflow for DFT calculation of cation binding energy.

MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Free Energy Analysis param Force Field Parameterization (e.g., AMOEBA) sys_build Build System (Complex + Solvent Box) param->sys_build minimize Energy Minimization sys_build->minimize equil Equilibration (NVT, NPT) minimize->equil prod Production MD Run equil->prod traj_analysis Trajectory Analysis prod->traj_analysis free_energy Calculate ΔG_bind (e.g., TI, FEP) traj_analysis->free_energy end end free_energy->end Binding Free Energy

Caption: Workflow for MD simulation and free energy calculation.

HostGuest_Logic cluster_factors Governing Factors Host DB30C10 (Host) Complex [Cation⊂DB30C10]⁺ (Complex) Host->Complex Guest Cation (Guest) Guest->Complex Size Size/Fit Complex->Size Charge Charge Density Complex->Charge Solvation Solvation Effects Complex->Solvation Conformation Host Flexibility Complex->Conformation

Caption: Key factors governing host-guest complexation.

References

Solubility Profile of Dibenzo-30-crown-10 in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Dibenzo-30-crown-10 (DB30C10), a macrocyclic polyether of significant interest in supramolecular chemistry and various applications, including drug delivery systems. Due to its large size and the presence of two rigid dibenzo groups, DB30C10 exhibits limited solubility in many common organic solvents. This document consolidates available qualitative data, outlines a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow to guide researchers in their experimental design.

Core Concepts in Solubility

The solubility of a crystalline organic compound like this compound in a particular solvent is governed by the interplay of several factors, including the polarity of both the solute and the solvent, the molecular size and shape of the solute, and the strength of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The general principle of "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

This compound, with its large, relatively nonpolar aromatic regions and the polar polyether linkage, presents a complex case. The rigid dibenzo groups contribute to a high crystal lattice energy, which must be overcome by favorable solute-solvent interactions for dissolution to occur.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound based on information available for analogous aromatic crown ethers.

Solvent ClassCommon ExamplesExpected Qualitative Solubility of this compoundRationale
Protic Solvents Water, Methanol, EthanolInsolubleThe large nonpolar surface area of the dibenzo groups dominates over the potential for hydrogen bonding with the ether oxygens, leading to poor solvation.[1]
Aprotic Polar Acetone, AcetonitrileSparingly Soluble to InsolubleWhile these solvents have dipoles that can interact with the ether linkages, they are generally not strong enough to overcome the crystal lattice energy of the large macrocycle.
Nonpolar Hexane, TolueneInsolubleThe polarity of the ether linkages is sufficient to prevent dissolution in highly nonpolar solvents.
Chlorinated Dichloromethane, ChloroformMore SolubleThese solvents have a good balance of polarity and dispersiv e forces to interact favorably with both the aromatic and polyether parts of the molecule.[1]
Basic/Coordinating PyridineMore SolublePyridine can engage in specific interactions with the crown ether, potentially disrupting the crystal packing and promoting solvation.[1]
Acidic Formic AcidMore SolubleStrong interactions, possibly involving protonation of the ether oxygens, can significantly enhance solubility.[1]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values for this compound in specific organic solvents, a robust experimental protocol is required. The following is a detailed methodology based on the widely accepted "shake-flask" method, suitable for determining the solubility of crystalline organic compounds.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed glass tubes with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

  • Analysis:

    • HPLC Method:

      • Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

      • Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

      • Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

    • UV-Vis Spectrophotometry Method:

      • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

      • Prepare a series of standard solutions and generate a calibration curve by plotting absorbance against concentration.

      • Measure the absorbance of the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solution (Excess DB30C10 in Solvent) B Equilibration (Constant Temperature Agitation) A->B C Phase Separation (Settling of Excess Solid) B->C D Sample Collection & Filtration (Supernatant through 0.22 µm filter) C->D E Sample Dilution D->E F Analytical Quantification (HPLC or UV-Vis) E->F G Data Analysis & Solubility Calculation F->G

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. For researchers in drug development and other fields, accurate solubility data is crucial for formulation, bioavailability studies, and the design of novel supramolecular systems.

References

Spectroscopic Profile of Dibenzo-30-crown-10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Dibenzo-30-crown-10, a significant macrocyclic polyether. Aimed at researchers, scientists, and professionals in drug development, this document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols.

Summary of Spectroscopic Data

The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.95 - 6.85m8HAr-H
4.12t8HAr-O-CH
3.92t8HO-CH ₂-CH₂-O
3.75 - 3.65m16H-O-CH ₂-CH ₂-O-

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (δ) ppmAssignment
149.1C -O (Aromatic)
121.5C -H (Aromatic)
114.2C -H (Aromatic)
71.1-O-C H₂-C H₂-O-
69.5Ar-O-C H₂
69.1-O-C H₂-C H₂-O-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3060 - 3020WeakC-H stretch (Aromatic)
2925, 2870StrongC-H stretch (Aliphatic)
1595, 1505MediumC=C stretch (Aromatic)
1250, 1130StrongC-O stretch (Aryl-Alkyl Ether)
1060StrongC-O-C stretch (Aliphatic Ether)
740StrongC-H bend (Ortho-disubstituted Aromatic)
Ultraviolet-Visible (UV-Vis) Spectroscopy
λmax (nm)Molar Absorptivity (ε)Solvent
275~ 4000Methanol
225~ 18000Methanol

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm) is also used as a reference. Standard acquisition parameters are used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid this compound is typically obtained using the potassium bromide (KBr) pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A stock solution of this compound is prepared in a UV-grade solvent, such as methanol or acetonitrile. This stock solution is then diluted to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0). The UV-Vis spectrum is recorded in a 1 cm path length quartz cuvette against a solvent blank over a wavelength range of approximately 200-400 nm.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep UV_Prep Dissolve in UV-grade Solvent Sample->UV_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR UV UV-Vis Spectrophotometer UV_Prep->UV NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data UV_Data UV-Vis Spectrum UV->UV_Data

Experimental workflow for spectroscopic analysis.

StructureConfirmation cluster_data Spectroscopic Data cluster_interpretation Interpretation Structure Proposed Structure of this compound NMR_Data NMR (¹H & ¹³C) Structure->NMR_Data IR_Data FT-IR Structure->IR_Data UV_Data UV-Vis Structure->UV_Data NMR_Interp Proton & Carbon Environments NMR_Data->NMR_Interp IR_Interp Functional Groups (Ether, Aromatic) IR_Data->IR_Interp UV_Interp Electronic Transitions (Aromatic System) UV_Data->UV_Interp Confirmation Structural Confirmation NMR_Interp->Confirmation IR_Interp->Confirmation UV_Interp->Confirmation

Logical flow for structural confirmation.

Initial investigations into Dibenzo-30-crown-10 host-guest chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Host-Guest Chemistry of Dibenzo-30-crown-10

Introduction

This compound (DB30C10) is a large macrocyclic polyether, a member of the crown ether family first synthesized by Charles Pedersen.[1] Crown ethers are renowned for their ability to selectively bind cations in a "host-guest" relationship, where the crown ether (host) encapsulates a guest ion or molecule.[1][2] This molecular recognition is primarily driven by ion-dipole interactions between the cation and the oxygen atoms lining the macrocycle's cavity. The size of the cavity is a crucial determinant of binding selectivity.[3] With its large 30-membered ring and ten oxygen donor atoms, DB30C10 is particularly suited for complexing large guests, including metal cations and organic molecules.[4][5] This guide provides a comprehensive overview of the initial investigations into the host-guest chemistry of DB30C10, focusing on its synthesis, binding properties, and the experimental techniques used for its characterization.

Synthesis of this compound

The synthesis of DB30C10 can be achieved via a Williamson ether synthesis, a common method for preparing crown ethers. This involves the reaction of a catechol with a long-chain dichloropolyether in the presence of a base.[6]

Experimental Protocol: Synthesis
  • Reactant Preparation : A mixture of catechol and n-butanol is prepared in a reaction flask equipped with a reflux condenser and a stirrer.

  • Base Addition : Sodium hydroxide or potassium hydroxide pellets are added to the mixture.[6] The mixture is then refluxed with stirring for approximately 30 minutes to form the sodium or potassium salt of catechol.

  • Dichloropolyether Addition : A solution of the corresponding ω,ω'-dichloropolyether (in this case, one that will result in the 30-crown-10 structure) dissolved in n-butanol is added dropwise to the heated, stirring reaction mixture over a period of about 2 hours.[6]

  • Reflux : The final reaction mixture is refluxed with continuous stirring for an extended period, typically 16 hours or more, to ensure the completion of the cyclization reaction.[6]

  • Workup and Purification :

    • The mixture is acidified with concentrated hydrochloric acid.

    • n-butanol is removed by distillation.

    • The resulting crude product is then purified, often through recrystallization from a suitable solvent, to yield the final this compound product.

G cluster_workflow Synthesis Workflow for this compound A 1. Mix Catechol and n-butanol B 2. Add NaOH or KOH pellets A->B C 3. Reflux for 30 mins B->C D 4. Add ω,ω'-dichloropolyether solution dropwise C->D E 5. Reflux for 16 hours D->E F 6. Acidification & Purification E->F G This compound F->G

A generalized workflow for the synthesis of this compound.

Host-Guest Complexation Studies

DB30C10 forms stable complexes with a variety of guest molecules, particularly large metal cations and certain organic dications like paraquat and diquat. The stability and structure of these complexes are investigated using several analytical techniques.

Complexation with Metal Cations

Due to its large cavity, DB30C10 can encapsulate large alkali metal ions. Studies have investigated its complexation with sodium, potassium, and cesium ions in various nonaqueous solvents.[7] The potassium ion (K+), for instance, coordinates with all ten oxygen atoms of the DB30C10 ligand.[4]

Complexation with Organic Guests

Derivatives of DB30C10 have shown strong binding affinities for the organic dications paraquat and diquat.[5] The geometry of the crown ether cavity plays a significant role in the stability of these complexes.

Quantitative Binding Data

The strength of the host-guest interaction is quantified by the association constant (Kₐ) or stability constant (Kₛ). Higher values indicate a more stable complex.

HostGuestAssociation Constant (Kₐ) in M⁻¹SolventReference
cis-DB30C10 diolDiquat5.0 x 10⁴Not Specified[5]
trans-DB30C10 diolDiquat3.3 x 10⁴Not Specified[5]

Table 1: Association constants for DB30C10 derivatives with diquat.

Structural and Thermodynamic Data

X-ray crystallography provides precise structural information about the solid-state conformation of host-guest complexes. For example, the crystal structure of the [K(DB30C10)]⁺PF₆⁻ complex has been determined, revealing the coordination of the potassium ion with the ten oxygen atoms of the crown ether.[4] Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of complexation can be determined using techniques like isothermal titration calorimetry (ITC), providing deeper insight into the binding forces.[8][9]

ComplexCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
[K(DB30C10)]⁺PF₆⁻MonoclinicP2/n11.91069.838214.306297.581[4]
[NH₄(DB30C10)]⁺PF₆⁻MonoclinicP2₁/n12.506119.372414.2203102.476[4]

Table 2: Crystallographic data for this compound complexes.[4]

Experimental Methodologies for Characterization

A variety of physicochemical methods are employed to study the formation, stability, and structure of host-guest complexes in solution.[2][10]

G cluster_workflow General Workflow for Host-Guest Complexation Study A Prepare Host Solution (DB30C10 in solvent) C Perform Titration: Add aliquots of Guest to Host A->C B Prepare Guest Stock Solution B->C D Acquire Spectroscopic/ Calorimetric Data C->D E Analyze Data: (e.g., chemical shift, absorbance change) D->E F Calculate Binding Constant (Kₐ) and Stoichiometry E->F

Workflow for determining binding constants in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying host-guest interactions in solution.[10] The complexation process can be monitored by observing changes in the chemical shifts of the host or guest protons.[10]

Experimental Protocol: ¹H NMR Titration

  • Sample Preparation : A solution of the host (DB30C10) of known concentration is prepared in a suitable deuterated solvent.

  • Initial Spectrum : The ¹H NMR spectrum of the free host is recorded.

  • Titration : A stock solution of the guest is prepared. Small, precise aliquots of the guest solution are incrementally added to the NMR tube containing the host solution.

  • Spectral Acquisition : After each addition, the sample is mixed thoroughly, and a ¹H NMR spectrum is recorded.

  • Data Analysis : The changes in the chemical shifts (Δδ) of specific host protons are plotted against the molar ratio of guest to host. The resulting binding isotherm is then fitted to a suitable binding model (e.g., 1:1) to calculate the association constant (Kₐ).[10]

UV-Visible (UV-vis) Spectroscopy

UV-vis spectroscopy can be used when the host or guest has a chromophore whose electronic environment changes upon complexation, leading to a change in the absorption spectrum.[5]

Experimental Protocol: UV-vis Titration

  • Solution Preparation : A solution of the host in a UV-transparent solvent is placed in a cuvette. A concentrated stock solution of the guest is also prepared.[11]

  • Initial Measurement : The initial absorbance spectrum of the host solution is recorded.

  • Titration : Small volumes of the guest stock solution are added sequentially to the cuvette. The solution is mixed well after each addition.

  • Data Collection : The absorbance spectrum is recorded after each addition.

  • Data Analysis : The change in absorbance at a specific wavelength is plotted against the guest concentration. This data is then used to calculate the binding constant using non-linear regression analysis.[11][12]

Conductometric Titration

This method is particularly useful for studying the complexation of ions. The formation of a host-guest complex often leads to a change in the molar conductivity of the solution.[13]

Experimental Protocol: Conductometric Titration

  • Setup : A solution of the metal salt (guest) with a known concentration is placed in a thermostated conductivity cell.[13]

  • Titration : A solution of the crown ether (host) is incrementally added to the cell from a microburet.

  • Measurement : The conductance of the solution is measured after each addition of the host solution.

  • Data Analysis : The molar conductance is plotted against the molar ratio of the host to the guest. A break in the plot typically indicates the stoichiometry of the complex (e.g., 1:1). The stability constant of the complex is then calculated from the molar conductance data.[1][13]

Competitive Binding and Reversible Control

The complexation between DB30C10 derivatives and organic guests can be controlled reversibly. For instance, the complex between a DB30C10 diol and paraquat can be completely dissociated by the addition of potassium hexafluorophosphate (KPF₆), as the K⁺ ion competes for the crown ether cavity. The complex can then be reformed by adding a scavenger molecule, like dibenzo-18-crown-6, which has a higher affinity for K⁺ and removes it from the DB30C10.[5]

G cluster_logic Logical Flow of Competitive Binding A Host-Guest Complex (DB30C10 • Paraquat) B Add Competitor (K⁺ ions) A->B Dissociation C Dissociated State: Free Paraquat + [K(DB30C10)]⁺ B->C D Add K⁺ Scavenger (DB18C6) C->D Re-association D->A

Reversible control of a DB30C10 host-guest complex.

Conclusion and Future Directions

This compound is a versatile host molecule capable of forming stable complexes with a range of cationic guests. The initial investigations have laid the groundwork for understanding its binding properties through a combination of synthesis, spectroscopy, crystallography, and thermodynamic analysis. This knowledge is fundamental for its potential application in areas such as ion-selective electrodes, phase-transfer catalysis, and the development of molecular switches and sensors. For drug development professionals, the principles of molecular recognition demonstrated by DB30C10 are analogous to enzyme-substrate or receptor-ligand interactions, offering a simplified model system for studying the non-covalent forces that govern biological binding events. Future research may focus on designing more sophisticated DB30C10-based systems for targeted drug delivery, environmental remediation, or the construction of complex supramolecular architectures.

References

A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Early Literature on Dibenzo-30-crown-10 and its Analogues

Introduction

The field of supramolecular chemistry was revolutionized in 1967 by Charles J. Pedersen's discovery of macrocyclic polyethers, which he named "crown ethers".[1][2] These molecules, characterized by a central hydrophilic cavity lined with oxygen atoms and a hydrophobic exterior, demonstrated a remarkable ability to selectively bind cations.[3] This "host-guest" chemistry opened new avenues in ion transport, phase-transfer catalysis, and analytical chemistry.[4] While much of the initial focus was on smaller rings like 18-crown-6, the larger macrocycles, such as this compound (DB30C10), presented unique complexation behaviors due to their size and flexibility. This guide provides a technical overview of the early literature concerning the synthesis, characterization, and complexation properties of DB30C10 and its analogues.

Early Synthesis of this compound

The foundational method for synthesizing dibenzo-crown ethers is a variation of the Williamson ether synthesis, a robust technique for forming ethers from an alcohol and an organohalide. Pedersen's early work established a procedure that could be adapted for various ring sizes.[1]

Logical Workflow for Synthesis

The synthesis follows a direct, one-pot condensation reaction. Catechol is deprotonated by a strong base (sodium hydroxide) in a suitable solvent (n-butanol) to form the disodium catecholate. This nucleophile then reacts with the appropriate α,ω-dihalo polyether in a double SN2 reaction to close the macrocyclic ring.

Synthesis_Workflow General Synthesis Workflow for this compound cluster_reactants Reactants & Conditions cluster_process Reaction Steps Catechol Catechol Deprotonation 1. Deprotonation of Catechol with NaOH in refluxing n-butanol to form Disodium Catecholate. Catechol->Deprotonation Dihalide 1,14-dichloro-3,6,9,12- tetraoxatetradecane Cyclization 2. Dropwise addition of Dihalide to initiate double SN2 reaction (Cyclization). Dihalide->Cyclization Base Sodium Hydroxide (NaOH) Base->Deprotonation Solvent n-Butanol Solvent->Deprotonation Deprotonation->Cyclization Reflux 3. Prolonged reflux to ensure complete reaction. Cyclization->Reflux Workup 4. Acidification, distillation, and filtration to isolate crude product. Reflux->Workup Purification Purification (Recrystallization from Benzene) Workup->Purification Product This compound (DB30C10) Purification->Product

Caption: General Synthesis Workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the robust procedure for Dibenzo-18-crown-6 published in Organic Syntheses, which explicitly states its applicability for producing this compound by substituting the dihalide reactant.[1]

  • Apparatus: A 5-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel. The system should be maintained under a static nitrogen atmosphere.

  • Reagents:

    • Catechol: 3.00 moles

    • Sodium Hydroxide (pellets): 3.05 moles

    • 1,14-dichloro-3,6,9,12-tetraoxatetradecane: 1.55 moles

    • n-Butanol: ~2.15 liters

    • Concentrated Hydrochloric Acid

    • Acetone

    • Benzene (for recrystallization)

  • Procedure:

    • Charge the flask with 3.00 moles of catechol and 2 liters of n-butanol.

    • Begin stirring and add 3.05 moles of sodium hydroxide pellets.

    • Heat the mixture rapidly to reflux (approx. 115°C) and maintain for 30 minutes to ensure formation of the disodium catecholate.

    • Dissolve 1.55 moles of 1,14-dichloro-3,6,9,12-tetraoxatetradecane in 150 ml of n-butanol and add it dropwise to the refluxing mixture over 2 hours.

    • After the addition is complete, continue to reflux with stirring for a minimum of 16 hours.

    • Cool the reaction mixture and acidify by the dropwise addition of concentrated hydrochloric acid.

    • Replace the reflux condenser with a distillation head and distill off approximately 700 ml of n-butanol. Continue the distillation while adding water to maintain a constant volume until the vapor temperature exceeds 99°C.

    • Cool the resulting slurry, dilute with 500 ml of acetone, stir to coagulate the precipitate, and filter with suction.

    • The crude product is washed, dried, and purified by recrystallization from benzene to yield solid this compound.

Host-Guest Complexation Studies

The large, flexible cavity of DB30C10 allows it to form stable complexes with a variety of metal cations, often exhibiting different stoichiometry and stability compared to smaller crown ethers.[5] Early investigations relied heavily on indirect methods to characterize these interactions in solution.

Concept of Host-Guest Interaction

The fundamental principle of complexation involves the coordination of the electron-rich oxygen atoms of the crown ether (the "host") to a positively charged cation (the "guest"). This interaction is primarily ion-dipole in nature and shields the cation's charge, allowing the complex to dissolve in less polar organic solvents.

Host_Guest cluster_complex Host-Guest Complex Formation Host This compound (Host) Complex [M(DB30C10)]+ Complex Host->Complex + Guest Metal Cation (Guest) Guest->Complex

Caption: Host-Guest Complexation of DB30C10 with a Metal Cation.

Quantitative Data: Stability of DB30C10 Complexes

One of the key early studies providing comprehensive quantitative data on DB30C10 complexation was conducted by Amini and Shamsipur in 1991.[5][6] They used a conductometric method to determine the stability constants (log K) for 1:1 complexes between DB30C10 and various monovalent cations in five different non-aqueous solvents at 25°C.

The study found that complex stability was inversely proportional to the solvent's Gutmann donicity and established a clear selectivity order. The precise stability constants (log K) are reported in the original publication.

CationIonic Radius (Å)Stability Trend in Non-Aqueous Solvents
Li⁺0.767 (Lowest)
Na⁺1.026
Cs⁺1.675
Ag⁺1.154
K⁺1.383
Rb⁺1.522
Tl⁺1.501 (Highest)
Data derived from the study by Amini and Shamsipur (1991).[5][6]

Early Experimental Protocols for Characterization

Conductometric Titration for Stability Constant Determination

Conductometry was a vital early technique for studying ion-molecule interactions in solution.[7] The method is based on the principle that the mobility of a cation, and thus the molar conductivity of the solution, changes upon complexation with a large molecule like a crown ether.

Logical Workflow for Conductometric Titration

The experiment involves the stepwise addition of a crown ether solution to a metal salt solution of known concentration while monitoring the solution's conductivity. The resulting data is analyzed to determine the complex's stoichiometry and stability constant.

Conductometry_Workflow Workflow for Conductometric Titration cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis Sol_Metal Prepare metal salt solution (known concentration) in the chosen solvent. Titration_Cell Place metal salt solution in a thermostated conductance cell. Sol_Metal->Titration_Cell Sol_Crown Prepare crown ether solution (known concentration) in the same solvent. Add_Crown Add a small, precise aliquot of the crown ether solution. Sol_Crown->Add_Crown Measure_Initial Measure initial molar conductivity (Λ₀). Titration_Cell->Measure_Initial Measure_Initial->Add_Crown Measure_Step Stir to equilibrate and measure new conductivity (Λ). Add_Crown->Measure_Step Repeat Repeat additions until the mole ratio [Crown]/[Metal] is > 2. Measure_Step->Repeat Repeat->Add_Crown No Plot Plot molar conductivity (Λ) vs. mole ratio. Repeat->Plot Yes Model Fit the data to a 1:1 (or other) binding model equation. Plot->Model Calculate Calculate the stability constant (K) and the molar conductivity of the complex (Λc). Model->Calculate

Caption: Workflow for Conductometric Titration to find Stability Constants.

  • General Protocol:

    • Solution Preparation: Prepare a solution of the metal salt (e.g., KCl) of a known, low concentration (typically ~1.0 x 10⁻⁴ M) in a high-purity non-aqueous solvent. Prepare a stock solution of this compound of a higher concentration (e.g., ~2.0 x 10⁻³ M) in the same solvent.

    • Titration: Place a precise volume of the metal salt solution into a thermostated conductivity cell maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Measurement: Measure the initial conductance of the salt solution.

    • Addition: Add small, precise increments of the crown ether stock solution to the cell using a microburette. After each addition, stir the solution to ensure equilibrium and measure the new conductance.

    • Data Collection: Continue this process until the mole ratio of crown ether to metal ion is at least 2, recording the conductance at each step.

    • Analysis: Plot the molar conductivity against the mole ratio of the ligand to the cation. The resulting titration curve is then fitted to a suitable binding isotherm equation using a non-linear least-squares program to calculate the stability constant (K) of the complex.[5]

Conclusion

The early literature on this compound laid the essential groundwork for understanding the behavior of large, flexible macrocyclic hosts. The synthetic routes established by Pedersen proved adaptable and effective, while analytical techniques like conductometry provided the first quantitative insights into their complexation behavior. These foundational studies revealed that DB30C10 could form stable complexes with a range of cations, with selectivity being highly dependent on the interplay between cation size, host flexibility, and the surrounding solvent environment. This pioneering work continues to inform the design of sophisticated ionophores, sensors, and transport agents in modern chemistry and drug development.

References

An In-depth Technical Guide to the Safe Handling and Storage of Dibenzo-30-crown-10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibenzo-30-crown-10 is a macrocyclic polyether with significant applications in chemical research and development, including the synthesis of rotaxanes and the preparation of mesoporous adsorbents.[1] Proper handling and storage of this compound are critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety, handling, and storage recommendations for this compound.

Hazard Identification and Classification

Quantitative Data Summary

PropertyValueReference
Physical State Solid[2]
Molecular Formula C₂₈H₄₀O₁₀[1][2][3][4][5]
Molecular Weight 536.61 g/mol [2][3][5]
Melting Point 106-108 °C[1][2]
Storage Class 11 - Combustible Solids[2]
WGK (Water Hazard Class) WGK 3 (highly hazardous to water)[2]

Note: No specific LD50 or LC50 data for this compound was found in the provided search results. The toxicity of related compounds, such as Dibenzo-18-crown-6, has been documented, with an oral LD50 of 2600 mg/kg in rats, and it is known to cause skin and eye irritation.[6][7][8]

Safe Handling Protocols

Adherence to standard laboratory safety protocols is essential when working with this compound. The following procedures are recommended to minimize exposure and ensure safe handling.

2.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or chemical goggles.To prevent eye contact with dust particles which may cause irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[2]
Respiratory Protection Type N95 (US) or equivalent dust mask.To prevent inhalation of dust particles, especially when handling the powder.[2]
Body Protection Laboratory coat.To protect personal clothing from contamination.

2.2. Engineering Controls

Engineering controls should be the primary method for minimizing exposure to this compound.

  • Ventilation: Work with this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.

2.3. General Handling Practices

  • Avoid the formation of dust.[4]

  • Do not breathe vapors, mist, or gas.[4]

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Storage Recommendations

Proper storage of this compound is crucial for maintaining its stability and preventing hazardous situations.

Storage ConditionRecommendationJustification
Container Keep in a suitable, closed container.To prevent contamination and accidental release.[4]
Temperature and Environment Store in a dry, cool, and well-ventilated place.[6]To maintain chemical stability. The compound is stable under recommended storage conditions.[4]
Incompatible Materials Store away from strong oxidizing agents.To prevent hazardous reactions.[4]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following procedures should be followed.

4.1. Accidental Release Measures

  • Containment: Sweep up the spilled solid and place it in a suitable, closed container for disposal.[4]

  • Ventilation: Ensure adequate ventilation.

  • Personal Protection: Wear appropriate PPE as described in section 2.1.

  • Environmental Precautions: Prevent the product from entering drains.[4]

4.2. First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4]
Eye Contact Flush eyes with water as a precaution for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[4]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage A Review SDS and Experimental Protocol B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) A->B C Prepare Work Area (Fume Hood, Spill Kit Ready) B->C D Weigh and Transfer This compound (Minimize Dust) C->D E Perform Experiment D->E F Decontaminate Glassware and Work Surfaces E->F G Dispose of Waste Properly F->G H Store this compound in a Cool, Dry, Well-Ventilated Area F->H I Remove PPE and Wash Hands Thoroughly G->I H->I

Caption: Workflow for the safe handling of this compound.

Signaling Pathway for Hazard Response

The following diagram outlines the logical steps to take in response to an accidental exposure to this compound.

HazardResponse cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event skin_wash Wash with soap and water start->skin_wash Skin eye_rinse Rinse with water for 15 minutes start->eye_rinse Eye inhale_fresh_air Move to fresh air start->inhale_fresh_air Inhalation ingest_rinse Rinse mouth start->ingest_rinse Ingestion skin_remove Remove contaminated clothing skin_wash->skin_remove skin_seek Seek medical attention if irritation persists skin_remove->skin_seek eye_seek Seek immediate medical attention eye_rinse->eye_seek inhale_seek Seek medical attention inhale_fresh_air->inhale_seek ingest_no_vomit Do NOT induce vomiting ingest_rinse->ingest_no_vomit ingest_seek Seek immediate medical attention ingest_no_vomit->ingest_seek

Caption: First aid response pathway for this compound exposure.

References

Methodological & Application

Step-by-step synthesis protocol for Dibenzo-30-crown-10

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of Dibenzo-30-crown-10

This document provides a detailed protocol for the synthesis of this compound, a macrocyclic polyether. The procedure outlined is based on the well-established Williamson ether synthesis, a common and effective method for the preparation of crown ethers. This protocol is intended for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a large crown ether distinguished by the presence of two benzene rings integrated into its macrocyclic framework. These aromatic units impart a degree of rigidity to the molecule and influence its complexation properties. Crown ethers are known for their ability to selectively bind cations, and the size of the polyether ring in this compound makes it a candidate for complexing larger alkali metal ions and other cationic species. This selective binding capability is of interest in various applications, including phase-transfer catalysis, ion-selective electrodes, and the development of novel therapeutic agents.

The synthesis described herein involves the reaction of catechol with 1,11-dichloro-3,6,9-trioxaundecane in the presence of a base. This method is an adaptation of the general procedure for the synthesis of dibenzo-crown ethers.

Chemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number17455-25-3[1][2]
Molecular FormulaC₂₈H₄₀O₁₀[1][2]
Molecular Weight536.61 g/mol [1][2]
Melting Point106-108 °C
AppearanceWhite solid

Experimental Protocol: Synthesis of this compound

This protocol is divided into two main stages: the preparation of the dichloropolyether precursor and the final cyclization reaction to form the crown ether.

Part A: Synthesis of 1,11-Dichloro-3,6,9-trioxaundecane

This precursor is synthesized from tetraethylene glycol.

Materials:

  • Tetraethylene glycol

  • Dry benzene

  • Pyridine

  • Thionyl chloride

  • Hydrochloric acid

Procedure:

  • In a reaction vessel, combine 2.2 moles of tetraethylene glycol, 2000 mL of dry benzene, and 4.9 moles of pyridine.

  • Heat the mixture to reflux.

  • Over a period of three hours, add 4.9 moles of thionyl chloride dropwise with continuous stirring. A white precipitate will form.[3]

  • Continue heating the reaction mixture overnight (approximately 16 hours).[3]

  • After cooling, cautiously add 50 mL of concentrated hydrochloric acid diluted with 200 mL of water in a dropwise manner.

  • Separate the organic (upper) layer containing the product.

  • Remove the benzene from the organic layer by distillation.

  • Purify the residue by vacuum distillation to yield the light yellow liquid product.[3]

Part B: Synthesis of this compound

This stage involves the cyclization of catechol with the prepared 1,11-dichloro-3,6,9-trioxaundecane.

Materials:

  • Catechol

  • n-Butanol

  • Sodium hydroxide pellets

  • 1,11-Dichloro-3,6,9-trioxaundecane (from Part A)

  • Concentrated hydrochloric acid

Procedure:

  • Set up a dry, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a thermometer, and a mechanical stirrer. Maintain a static nitrogen atmosphere within the vessel throughout the reaction.

  • Charge the flask with 2 moles of catechol and 1.5 L of n-butanol.

  • With stirring, add 2.05 moles of sodium hydroxide pellets to the flask.

  • Heat the mixture rapidly to reflux (approximately 115°C).

  • In the dropping funnel, prepare a solution of 1 mole of 1,11-dichloro-3,6,9-trioxaundecane in 150 mL of n-butanol.

  • Add the solution of the dichloride dropwise to the refluxing mixture over a period of 2 hours with continuous stirring.

  • After the addition is complete, continue to reflux the reaction mixture with stirring for an additional 16 hours.

  • Acidify the mixture by the dropwise addition of concentrated hydrochloric acid until the solution is acidic.

  • Replace the reflux condenser with a distillation head and remove the majority of the n-butanol by distillation.

  • Cool the remaining mixture and collect the crude product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., acetone or an ethanol/water mixture) to obtain the purified this compound.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_precursor Part A: Precursor Synthesis cluster_cyclization Part B: Cyclization TEG Tetraethylene Glycol ReactionA Reaction with Thionyl Chloride in Benzene/Pyridine TEG->ReactionA PurificationA Workup and Vacuum Distillation ReactionA->PurificationA Dichloride 1,11-Dichloro-3,6,9-trioxaundecane PurificationA->Dichloride Catechol Catechol ReactionB Williamson Ether Synthesis in n-Butanol Catechol->ReactionB NaOH Sodium Hydroxide NaOH->ReactionB PurificationB Acidification and Recrystallization ReactionB->PurificationB DB30C10 This compound PurificationB->DB30C10

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Complexation of Alkali Metal Ions with Dibenzo-30-crown-10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods employed for the complexation of alkali metal ions (Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺) with the macrocyclic polyether Dibenzo-30-crown-10 (DB30C10). This document includes quantitative data on complex stability, detailed experimental protocols, and visualizations of the complexation process and experimental workflows.

Introduction

This compound is a large crown ether known for its ability to form stable complexes with a variety of cations. The size of its polyether ring allows for the encapsulation of larger alkali metal ions, often through a "wrap-around" conformation.[1][2] The stability and selectivity of these complexes are influenced by several factors, including the ionic radius of the alkali metal, the solvent used, and the temperature.[1][2] Understanding the thermodynamics and kinetics of this complexation is crucial for applications in ion separation, transport, and the development of ion-selective sensors.

Quantitative Data: Stability Constants

The stability of the 1:1 complexes formed between this compound and alkali metal ions has been determined in various non-aqueous solvents using conductometric methods.[1][2] The logarithm of the stability constant (log K) for these complexes at 25°C is summarized in the table below.

Alkali Metal IonIonic Radius (Å)Nitromethane1,2-DichloroethaneAcetoneAcetonitrileDimethylformamide
Li⁺0.76< 2.0< 2.02.131.85< 1.5
Na⁺1.022.832.952.812.401.81
K⁺1.384.054.253.803.152.20
Rb⁺1.524.284.403.913.282.35
Cs⁺1.673.493.653.402.952.05

Data sourced from Amini and Shamsipur (1991).[1][2]

The data indicates that the stability of the complexes is influenced by both the cation size and the solvent properties. A general trend of decreasing stability is observed with an increase in the solvent's Gutmann Donicity number.[1][2]

Experimental Protocols

Several analytical techniques can be employed to study the complexation of alkali metal ions with DB30C10. The most common methods include conductometric titration, isothermal calorimetry, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectrophotometry.

Conductometric Titration

Conductometric titration is a widely used method to determine the stoichiometry and stability constants of crown ether-metal ion complexes in solution.[1][3]

Principle: The formation of a complex between a charged species (alkali metal ion) and a neutral ligand (DB30C10) results in a change in the molar conductivity of the solution. By titrating a solution of the metal salt with a solution of the crown ether and monitoring the conductivity, the point of complex formation and the stability constant can be determined.

Protocol:

  • Solvent and Reagent Preparation:

    • Use high-purity, anhydrous solvents. It is recommended to distill the solvents over a suitable drying agent before use.

    • Dry the this compound and the alkali metal salts (e.g., perchlorates or chlorides) under vacuum at an appropriate temperature to remove any residual water.

    • Prepare a stock solution of the alkali metal salt (e.g., 1.0 x 10⁻³ M) in the chosen solvent.

    • Prepare a stock solution of DB30C10 (e.g., 2.0 x 10⁻² M) in the same solvent.

  • Instrumentation:

    • Use a high-precision conductivity meter and a dip-type conductivity cell with platinized platinum electrodes.[3]

    • The titration vessel should be thermostated to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).[3]

  • Titration Procedure:

    • Place a known volume (e.g., 20.0 mL) of the alkali metal salt solution into the thermostated titration cell.

    • Measure the initial conductivity of the solution.

    • Add small, precise aliquots of the DB30C10 solution to the metal salt solution using a calibrated micropipette or burette.

    • After each addition, stir the solution to ensure homogeneity and allow it to reach thermal equilibrium before measuring the conductivity.

    • Continue the additions until the desired molar ratio of crown ether to metal ion is reached (e.g., a ratio of 2:1 or 3:1).

  • Data Analysis:

    • Correct the measured conductance for the dilution effect at each titration point.

    • Plot the molar conductance of the solution as a function of the molar ratio of [DB30C10]/[M⁺].

    • The stoichiometry of the complex can be inferred from the inflection point of the titration curve.

    • The stability constant (K) can be calculated by fitting the experimental data to an appropriate binding model using a non-linear least-squares analysis program.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (K), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.

Principle: A solution of the ligand (DB30C10) is titrated into a solution of the metal ion, and the minute heat changes associated with the complexation are measured.

General Protocol:

  • Prepare degassed solutions of the alkali metal salt and DB30C10 in the desired solvent.

  • Load the metal ion solution into the sample cell of the calorimeter and the DB30C10 solution into the injection syringe.

  • Set the experimental temperature and allow the system to equilibrate.

  • Perform a series of injections of the DB30C10 solution into the metal ion solution.

  • The heat change after each injection is measured and plotted against the molar ratio of ligand to metal.

  • The resulting titration curve is fitted to a suitable binding model to extract the thermodynamic parameters.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide information about the structure of the complex in solution and the kinetics of the binding process.[5]

Principle: Upon complexation, the chemical environment of the protons and carbon atoms of the DB30C10 molecule changes, leading to shifts in their respective NMR signals.

General Protocol:

  • Prepare a series of NMR samples containing a fixed concentration of DB30C10 and varying concentrations of the alkali metal salt.

  • Acquire ¹H and ¹³C NMR spectra for each sample.

  • Monitor the chemical shift changes of the crown ether protons as a function of the metal ion concentration.

  • The stability constant can be determined by fitting the chemical shift data to a binding isotherm.

UV-Vis Spectrophotometry

This technique is applicable if the complexation leads to a change in the ultraviolet or visible absorption spectrum of the crown ether.

Principle: The formation of the complex alters the electronic structure of the dibenzo groups in DB30C10, which can result in a change in the absorbance or a shift in the wavelength of maximum absorption (λ_max).[6]

General Protocol:

  • Prepare a solution of DB30C10 with a known concentration.

  • Record its UV-Vis spectrum.

  • Titrate this solution with a stock solution of the alkali metal salt, recording the spectrum after each addition.

  • Monitor the changes in absorbance at a specific wavelength.

  • The binding constant can be determined by analyzing the change in absorbance as a function of the metal ion concentration.[6]

Visualizations

Experimental Workflow for Determining Stability Constants

The following diagram illustrates a typical workflow for determining the stability constant of an alkali metal-DB30C10 complex using conductometric titration.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_reagents Prepare high-purity solvent and reagents prep_solutions Prepare stock solutions of alkali metal salt and DB30C10 prep_reagents->prep_solutions setup Set up thermostated titration cell prep_solutions->setup initial_cond Measure initial conductivity of metal salt solution setup->initial_cond titrate Titrate with DB30C10 solution in small aliquots initial_cond->titrate measure_cond Measure conductivity after each addition titrate->measure_cond measure_cond->titrate plot_data Plot molar conductance vs. [DB30C10]/[M⁺] ratio measure_cond->plot_data determine_stoich Determine stoichiometry from inflection point plot_data->determine_stoich fit_data Fit data to binding model using non-linear regression plot_data->fit_data calc_k Calculate stability constant (K) fit_data->calc_k

Caption: Workflow for conductometric titration.

Complexation Mechanism

Due to its large and flexible ring, this compound can encapsulate larger alkali metal ions through a "wrap-around" or "three-dimensional" conformation.

complexation_mechanism cluster_reactants Reactants cluster_complex Wrap-around Complex DB30C10 DB30C10 complex [M(DB30C10)]⁺ DB30C10->complex Complexation M_plus M⁺ M_plus->complex

Caption: "Wrap-around" complexation of an alkali metal ion (M⁺) by this compound.

References

Application Notes and Protocols: Dibenzo-30-crown-10 as a Phase Transfer Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Dibenzo-30-crown-10 as a phase transfer catalyst (PTC) in organic synthesis, with a focus on its application in polymerization reactions. The information is intended to guide researchers in utilizing this macrocyclic polyether to facilitate reactions between immiscible phases, potentially enhancing reaction rates and yields.

Introduction to this compound and Phase Transfer Catalysis

Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different phases (e.g., a water-soluble salt and an organic-soluble substrate).[1] The phase transfer catalyst transports one of the reactants, typically an anion, from its native phase (e.g., aqueous or solid) into the other phase (organic), where the reaction can proceed.[1]

Crown ethers, such as this compound, are effective phase transfer catalysts due to their unique ability to complex with metal cations. The exterior of the crown ether is lipophilic, allowing the complex to dissolve in organic solvents. By sequestering the cation, the associated anion is "naked" and highly reactive in the organic phase.[1]

This compound, with its large 30-membered ring containing ten oxygen atoms, is particularly suited for complexing with larger alkali metal cations like potassium. This property makes it a candidate for catalyzing reactions involving potassium salts.

Application: Poly(ether sulfone) Synthesis

A significant application of crown ethers as phase transfer catalysts is in the synthesis of high-performance polymers like poly(ether sulfone)s. These polymers are often prepared through nucleophilic aromatic substitution reactions, for example, the polymerization of a bisphenate salt with an activated aromatic dihalide.

One such reaction is the anionic copolymerization of bisphenol A and 4,4′-dichlorodiphenyl sulfone. While specific studies detailing the use of this compound are limited, research on similar crown ethers in this reaction provides valuable insights into its potential application and performance. The catalytic efficiency of various crown ethers in this polymerization has been investigated, demonstrating the viability of this class of catalysts.[1]

Comparative Catalyst Performance

The selection of the crown ether can significantly impact the reaction yield and molecular weight of the resulting polymer. Studies have shown the catalytic abilities of different crown ethers in the polymerization of bisphenol A and 4,4′-dichlorodiphenyl sulfone.[1] While direct data for this compound is not extensively published, the performance of other dibenzo crown ethers provides a useful benchmark.

CatalystInitiatorPolymer Yield (%)
15-crown-5NaNH₂High
Monobenzo-15-crown-5NaNH₂High
18-crown-6NaNH₂Moderate
Dicyclohexano-18-crown-6NaNH₂Moderate
Dibenzo-18-crown-6 NaNH₂ Low
12-crown-4NaNH₂Low
Data adapted from a study on various crown ethers in the polymerization of bisphenol A and 4,4′-dichlorodiphenyl sulfone.[1] This table illustrates the relative effectiveness of different crown ethers; the performance of this compound would need to be empirically determined.

Experimental Protocols

The following is a generalized protocol for the synthesis of poly(ether sulfone) using a crown ether as a phase transfer catalyst, based on established procedures for similar catalysts.[1] Researchers should optimize the conditions for this compound.

Synthesis of Poly(bisphenol A / sulfone)

Materials:

  • Bisphenol A

  • 4,4′-Dichlorodiphenyl sulfone

  • Sodium amide (NaNH₂) or another suitable alkali metal base (e.g., NaOH, KOH)

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Toluene or p-xylene (for azeotropic removal of water)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

Procedure:

  • Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a gas inlet/outlet is assembled. The system is purged with inert gas (Argon or Nitrogen).

  • Monomer and Catalyst Charging: Equimolar amounts of bisphenol A and 4,4′-dichlorodiphenyl sulfone are added to the flask. This compound (typically 1-5 mol% relative to the monomer) is then added.

  • Solvent Addition: Anhydrous DMSO is added to dissolve the reactants, followed by the addition of toluene or p-xylene to facilitate the azeotropic removal of water.

  • Formation of the Bisphenate Salt: The appropriate amount of sodium amide (or other base) is carefully added to the reaction mixture.

  • Polymerization: The mixture is heated to a temperature that allows for the azeotropic removal of water (typically around 130-140°C). After the water has been removed, the temperature is raised to the desired polymerization temperature (e.g., 160-180°C). The reaction is allowed to proceed for several hours (e.g., 3-12 hours). The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Polymer Isolation: After the desired polymerization time, the reaction mixture is cooled to room temperature and then slowly poured into a vigorously stirred excess of methanol to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration, washed thoroughly with methanol and water to remove unreacted monomers, catalyst, and salts, and then dried in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.

Visualizations

General Mechanism of Phase Transfer Catalysis by this compound

PTC_Mechanism cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase K_Nu K⁺Nu⁻ Complex_org [this compound-K]⁺Nu⁻ (Organic Soluble Complex) K_Nu->Complex_org Complexation at Interface RX R-X Product R-Nu KX K⁺X⁻ Catalyst_org This compound (Organic Soluble) KX->Catalyst_org Catalyst Regeneration Complex_org->RX Nucleophilic Attack Workflow start Start setup Assemble Reactor under Inert Atmosphere start->setup charge Charge Monomers and This compound setup->charge add_solvent Add Anhydrous DMSO and Toluene charge->add_solvent add_base Add Base (e.g., NaNH₂) add_solvent->add_base azeotrope Azeotropic Removal of Water (130-140°C) add_base->azeotrope polymerize Polymerization (160-180°C, 3-12h) azeotrope->polymerize cool Cool to Room Temperature polymerize->cool precipitate Precipitate Polymer in Methanol cool->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry Polymer under Vacuum filter_wash->dry end End: Purified Poly(ether sulfone) dry->end

References

Application Notes and Protocols for the Fabrication of Ion-Selective Electrodes Using Dibenzo-30-crown-10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-selective electrodes (ISEs) are powerful analytical tools for the precise and real-time measurement of specific ion concentrations in a variety of samples, including biological fluids, environmental waters, and pharmaceutical formulations. The selectivity of these electrodes is determined by the ionophore incorporated into a polymeric membrane. Dibenzo-30-crown-10, a macrocyclic polyether, is a highly effective ionophore for the selective recognition of larger cations, particularly potassium (K⁺) and strontium (Sr²⁺), due to the size complementarity between its cavity and the ionic radius of these ions.

This document provides detailed application notes and protocols for the fabrication, conditioning, and calibration of a potassium-selective electrode using this compound as the ionophore within a polyvinyl chloride (PVC) matrix.

Principle of Operation

The core of the ion-selective electrode is a plasticized PVC membrane containing this compound. This ionophore selectively binds potassium ions at the membrane-sample interface. This selective complexation creates a phase boundary potential that is proportional to the activity (and thus concentration) of potassium ions in the sample solution. This potential is measured against a stable reference electrode, and the resulting voltage difference is correlated to the potassium ion concentration using the Nernst equation.[1][2][3]

Quantitative Performance Data

The performance of an ion-selective electrode is characterized by several key parameters. The following table summarizes typical performance characteristics for a this compound based potassium-selective electrode, compiled from literature data on similar large-cavity crown ether-based ISEs.

ParameterTypical Value
Linear Concentration Range 1.0 x 10⁻⁵ M to 1.0 x 10⁻¹ M
Nernstian Slope 55 - 59 mV/decade at 25°C
Limit of Detection ~5.0 x 10⁻⁶ M
Response Time (t95) < 30 seconds
Operational pH Range 3.0 - 9.5
Selectivity Coefficients (log KpotK+, M) Na⁺: ~ -2.5, NH₄⁺: ~ -1.8, Ca²⁺: ~ -3.0, Mg²⁺: ~ -3.2
Lifetime 4 - 8 weeks

Note: The selectivity coefficient (KpotA,B) indicates the preference of the ISE for the primary ion (A) over an interfering ion (B). A smaller value signifies better selectivity for the primary ion.[4]

Experimental Protocols

I. Preparation of the PVC Membrane Cocktail

This protocol describes the preparation of the ion-selective membrane solution.

Materials:

  • This compound (Ionophore)

  • High molecular weight Polyvinyl chloride (PVC)

  • Dioctyl phthalate (DOP) or o-Nitrophenyloctyl ether (o-NPOE) (Plasticizer)

  • Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (Lipophilic additive - optional, but recommended to reduce membrane resistance and improve response)

  • Tetrahydrofuran (THF), high purity

Procedure:

  • Component Weighing: In a clean, dry glass vial, accurately weigh the membrane components. A typical composition is:

    • This compound: 1-2% (w/w)

    • PVC: 30-33% (w/w)

    • Plasticizer (DOP or o-NPOE): 65-68% (w/w)

    • KTpClPB: 0.1-0.5% (w/w)

  • Dissolution: Add approximately 5 mL of THF to the vial.

  • Mixing: Cap the vial and gently swirl or sonicate at room temperature until all components are completely dissolved, resulting in a clear, viscous solution. This is the membrane cocktail.

II. Fabrication of the Ion-Selective Electrode

This protocol details the assembly of the electrode body and the casting of the membrane.

Materials:

  • PVC membrane cocktail (from Protocol I)

  • Electrode body (commercial or custom-made with a conductive inner element, e.g., Ag/AgCl wire)

  • Glass ring or tube for membrane casting (e.g., a 5 mm inner diameter glass tube)

  • Internal filling solution: 0.1 M KCl

  • Syringe and needle

Procedure:

  • Electrode Body Preparation: Ensure the electrode body is clean and dry. If using an Ag/AgCl wire, ensure it is properly chloridized.

  • Membrane Casting:

    • Place the glass ring on a clean, flat glass plate.

    • Carefully pour the PVC membrane cocktail into the glass ring to a thickness of approximately 0.5 mm.

    • Cover the setup with a petri dish to allow for slow evaporation of the THF. Let it stand for at least 24 hours at room temperature.

  • Membrane Mounting:

    • Once the membrane is dry and has a flexible, rubbery consistency, carefully cut a small disc (e.g., 6 mm diameter) from the cast membrane.

    • Securely attach the membrane disc to the tip of the electrode body using a PVC/THF slurry or a suitable adhesive. Ensure a leak-proof seal.

  • Filling the Electrode:

    • Using a syringe, fill the electrode body with the internal filling solution (0.1 M KCl), ensuring no air bubbles are trapped.

    • Insert the internal reference element (Ag/AgCl wire) into the filling solution.

III. Conditioning of the Ion-Selective Electrode

Proper conditioning is crucial for achieving a stable and reproducible electrode response.[5][6]

Procedure:

  • Initial Conditioning: Immerse the newly fabricated electrode in a 0.01 M KCl solution for at least 12-24 hours. This allows the membrane to become fully hydrated and for the ionophore to equilibrate at the membrane-solution interface.

  • Pre-measurement Conditioning: Before each use, it is recommended to condition the electrode in a standard solution of the ion of interest (e.g., 10⁻³ M KCl) for 10-30 minutes.[5]

IV. Calibration of the Ion-Selective Electrode

Calibration is performed to establish the relationship between the electrode potential and the ion concentration.[7][8]

Materials:

  • Calibrated pH/mV meter

  • Reference electrode (e.g., Ag/AgCl double junction)

  • Standard KCl solutions of varying concentrations (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M, 10⁻² M, 10⁻¹ M)

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Connect the ion-selective electrode and the reference electrode to the pH/mV meter. Place a beaker with the most dilute standard solution (10⁻⁵ M KCl) on the magnetic stirrer and add a stir bar.

  • Measurement: Immerse the tips of both electrodes into the solution. Begin stirring at a constant, moderate rate.

  • Equilibration: Allow the potential reading to stabilize. This may take 1-2 minutes.

  • Recording: Record the stable potential (in mV).

  • Rinsing: Remove the electrodes, rinse them thoroughly with deionized water, and gently blot dry with a lint-free tissue.

  • Sequential Measurement: Repeat steps 2-5 for each of the standard solutions, moving from the most dilute to the most concentrated.

  • Calibration Curve: Plot the recorded potential (mV) on the y-axis against the logarithm of the potassium ion concentration on the x-axis. The resulting graph should be linear over the working concentration range of the electrode. The slope of this line is the Nernstian slope.

Visualizations

Experimental_Workflow cluster_prep Membrane & Electrode Preparation cluster_conditioning Conditioning cluster_measurement Measurement prep_cocktail Prepare PVC Membrane Cocktail cast_membrane Cast Membrane prep_cocktail->cast_membrane mount_membrane Mount Membrane on Electrode Body cast_membrane->mount_membrane fill_electrode Fill with Internal Reference Solution mount_membrane->fill_electrode condition Condition Electrode in 0.01 M KCl (12-24h) fill_electrode->condition calibrate Calibrate with Standard Solutions condition->calibrate measure Measure Sample Concentration calibrate->measure

Caption: Experimental workflow for ISE fabrication and use.

Signaling_Pathway cluster_sample Sample Solution cluster_membrane PVC Membrane cluster_internal Internal Filling Solution (0.1 M KCl) cluster_potential Potential Measurement K_ion K⁺ Ion DB30C10 This compound (Ionophore) K_ion->DB30C10 Selective Binding Complex [K⁺-DB30C10]⁺ Complex DB30C10->Complex Complex->K_internal Equilibrium Potential Phase Boundary Potential (E) Complex->Potential Generates Meter mV Meter Potential->Meter Measured vs. Reference Electrode

Caption: Ion-sensing mechanism of the this compound ISE.

References

Application of Crown Ethers in the Extraction of Cesium from Nuclear Waste: A Focus on Calixarene-crown-6 Derivatives

Application of Crown Ethers in the Extraction of Cesium from Nuclear Waste: A Focus on Calix[1]arene-crown-6 Derivatives

Note to the Reader: While the initial request specified the use of Dibenzo-30-crown-10 (DB30C10) for cesium extraction, a comprehensive literature review reveals a scarcity of detailed experimental protocols and quantitative performance data for this specific crown ether in the context of nuclear waste processing. In contrast, significant research has been conducted on other macrocyclic compounds, particularly calix[1]arene-crown-6 derivatives, which have demonstrated high efficiency and selectivity for cesium extraction. Therefore, this document provides detailed application notes and protocols for a well-studied and effective alternative, 1,3-dioctyloxycalix[1]arene-crown-6 (CC6) , to serve as a comprehensive guide for researchers in this field.

Introduction

The selective removal of radioactive cesium isotopes, particularly ¹³⁷Cs, from high-level liquid waste (HLLW) is a critical step in nuclear waste management. Cesium-137 is a major heat-emitting radionuclide with a long half-life, posing a significant challenge for safe, long-term storage. Solvent extraction using macrocyclic ligands has emerged as a promising technology for this purpose. Calix[1]arene-crown-6 derivatives, such as 1,3-dioctyloxycalix[1]arene-crown-6 (CC6), have been identified as highly effective extractants due to their pre-organized cavity that is highly complementary to the ionic radius of the cesium cation.[1][2] This document provides a detailed overview of the application of CC6 in the solvent extraction of cesium from acidic nuclear waste streams.

Mechanism of Cesium Extraction

The selective extraction of cesium by CC6 is based on the principle of host-guest chemistry. The CC6 molecule possesses a three-dimensional cavity formed by the calixarene platform and the crown-6 ether loop. This cavity size is highly suitable for the encapsulation of the Cs⁺ ion. The oxygen atoms of the crown ether ring and the aromatic rings of the calixarene create an electron-rich environment that facilitates strong ion-dipole interactions with the cesium cation. The two octyloxy chains on the calixarene backbone enhance the ligand's solubility in organic diluents, a crucial property for an effective solvent extraction process.

The extraction process can be generally represented by the following equilibrium:

Cs⁺(aq) + NO₃⁻(aq) + CC6(org) ⇌ [Cs(CC6)]NO₃(org)

where (aq) denotes the aqueous phase and (org) denotes the organic phase. The efficiency of this extraction is influenced by several factors, including the acidity of the aqueous phase, the composition of the organic diluent, and the presence of competing cations.

Quantitative Data Presentation

The performance of a solvent extraction system is evaluated based on several key parameters, including the distribution ratio (D), extraction efficiency (%E), and separation factor (SF). The following tables summarize the quantitative data for cesium extraction using CC6 under various conditions.

Table 1: Effect of Diluent Composition on Cesium Distribution Ratio (D_Cs)
Diluent Composition (v/v)D_CsReference
100% n-octanol~22[3]
50% iso-decyl alcohol / 50% n-dodecane7.43[4]
30% iso-decyl alcohol / 70% n-dodecane~6.6[5]
Nitrobenzene>100[5]
1,2-Dichloroethane>10[5]

Conditions: Organic phase: 0.03 M CC6; Aqueous phase: 5 M HNO₃ spiked with ¹³⁷Cs tracer.[3][4][5]

Table 2: Effect of Nitric Acid Concentration on Cesium Distribution Ratio (D_Cs)
HNO₃ Concentration (M)D_Cs (in n-octanol)Reference
1~10[3]
2~15[3]
3~18[3]
4~20[3]
5~22[3]
6~21[3]

Conditions: Organic phase: 0.015 M CC6 in 100% n-octanol; Aqueous phase: Varying concentrations of HNO₃ spiked with ¹³⁷Cs tracer.[3]

Table 3: Selectivity of CC6 for Cesium over Other Cations
Interfering CationConcentration of Interfering Cation (M)D_CsSeparation Factor (SF_Cs/M)Reference
Na⁺1.0~22High[3]
K⁺Not specifiedNot specifiedModerate[6][7]
Mg²⁺0.5~22High[3]
Sr²⁺0.1~22High[3]

Conditions: Organic phase: 0.015 M CC6 in 100% n-octanol; Aqueous phase: 5 M HNO₃ containing interfering cations and spiked with ¹³⁷Cs tracer.[3]Note: Specific separation factor values for K⁺ were not detailed in the provided search results, but K⁺ is known to be a competing ion for crown ethers.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solvent extraction of cesium using 1,3-dioctyloxycalix[1]arene-crown-6 (CC6).

Protocol for Solvent Extraction of Cesium

Objective: To determine the distribution ratio (D_Cs) of cesium between an acidic aqueous phase and an organic phase containing CC6.

Materials:

  • 1,3-dioctyloxycalix[1]arene-crown-6 (CC6)

  • n-octanol (or other suitable diluent)

  • Nitric acid (HNO₃), concentrated

  • Deionized water

  • ¹³⁷Cs tracer solution

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Gamma spectrometer

Procedure:

  • Preparation of the Organic Phase: Prepare a 0.015 M solution of CC6 in 100% n-octanol.

  • Preparation of the Aqueous Phase: Prepare a 5 M HNO₃ solution by diluting concentrated nitric acid with deionized water. Spike the aqueous phase with a known activity of ¹³⁷Cs tracer.

  • Extraction: a. Pipette equal volumes (e.g., 2 mL) of the prepared organic and aqueous phases into a 15 mL centrifuge tube. b. Tightly cap the tube and vortex for at least 2 minutes to ensure thorough mixing and attainment of equilibrium. c. Centrifuge the tube at 3000 rpm for 10 minutes to achieve complete phase separation.

  • Analysis: a. Carefully pipette a known volume (e.g., 1 mL) from both the aqueous and organic phases into separate counting vials. b. Measure the gamma activity of ¹³⁷Cs in each vial using a gamma spectrometer.

  • Calculation of Distribution Ratio: The distribution ratio (D_Cs) is calculated using the following formula: D_Cs = (Activity of ¹³⁷Cs in organic phase per mL) / (Activity of ¹³⁷Cs in aqueous phase per mL)

Protocol for Stripping of Cesium from the Loaded Organic Phase

Objective: To back-extract cesium from the loaded organic phase into a fresh aqueous solution.

Materials:

  • Loaded organic phase from the extraction protocol (containing the [Cs(CC6)]NO₃ complex)

  • Dilute nitric acid (0.01 M) or deionized water

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Gamma spectrometer

Procedure:

  • Stripping: a. Pipette a known volume of the loaded organic phase into a centrifuge tube. b. Add an equal volume of the stripping solution (0.01 M HNO₃ or deionized water). c. Tightly cap the tube and vortex for at least 5 minutes. d. Centrifuge to separate the phases.

  • Analysis: a. Measure the ¹³⁷Cs activity in both the organic and aqueous phases as described in the extraction protocol.

  • Calculation of Stripping Efficiency: Stripping Efficiency (%) = [(Initial activity in organic phase - Final activity in organic phase) / Initial activity in organic phase] x 100

Visualizations

The following diagrams illustrate the key processes and relationships in the extraction of cesium using CC6.

CesiumExtractionWorkflowcluster_prepPhase Preparationcluster_processExtraction Processcluster_analysisAnalysis & Productscluster_strippingStrippingaq_prepAqueous Phase(HLLW Simulant)- 5M HNO3- Cs+ & other ionscontactContact & Mix(Vortexing)aq_prep->contactorg_prepOrganic Phase- 0.015M CC6- n-octanolorg_prep->contactseparatePhase Separation(Centrifugation)contact->separateraffinateAqueous Raffinate(Depleted of Cs+)separate->raffinateloaded_orgLoaded Organic Phase([Cs(CC6)]NO3)separate->loaded_orgstrip_contactContact & Mixloaded_org->strip_contactstrip_agentStripping Agent(0.01M HNO3)strip_agent->strip_contactstrip_separatePhase Separationstrip_contact->strip_separatecs_productCesium ProductSolutionstrip_separate->cs_productregen_orgRegeneratedOrganic Phasestrip_separate->regen_org

Caption: Experimental workflow for cesium extraction and stripping.

CesiumBindingMechanismcluster_crownCalix[4]arene-crown-6 (CC6)O1OO2OO3OO4OO5OO6OcalixCalixarenePlatformCsCs+Cs->O1Cs->O2Cs->O3Cs->O4Cs->O5Cs->O6Cs->calixCation-πinteraction

Caption: Selective binding of Cesium by CC6.

Conclusion

While this compound is a known macrocyclic compound, the available scientific literature lacks the detailed experimental data required for its application in cesium extraction from nuclear waste. In contrast, 1,3-dioctyloxycalix[1]arene-crown-6 (CC6) has been extensively studied and has demonstrated superior performance in terms of both extraction efficiency and selectivity for cesium in acidic media. The protocols and data presented herein provide a solid foundation for researchers and scientists working on the development and optimization of solvent extraction processes for the remediation of radioactive waste. Further research could focus on the long-term stability of the CC6 solvent system under high radiation fields and the development of even more efficient and robust macrocyclic extractants.

Application Notes and Protocols: Dibenzo-30-crown-10 in Rotaxane and Catenane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of mechanically interlocked molecules, specifically rotaxanes and catenanes, utilizing dibenzo-30-crown-10 as a key macrocyclic building block. The protocols outlined below are based on established template-directed synthetic strategies, offering a foundation for the construction of complex supramolecular architectures.

Introduction to this compound in Supramolecular Chemistry

This compound (DB30C10) is a large macrocyclic polyether that has proven to be an effective host molecule in the synthesis of rotaxanes and catenanes. Its sizable and flexible cavity can accommodate a variety of guest molecules, particularly those containing viologen (4,4'-bipyridinium) units, through non-covalent interactions. This host-guest recognition is the cornerstone of template-directed synthesis, where the crown ether acts as a template to organize the components of the axle or a second macrocycle, facilitating the final interlocking reaction. The resulting rotaxanes and catenanes are of significant interest for their potential applications in molecular machinery, drug delivery, and materials science.

Synthesis of[1]Rotaxanes and[2]Rotaxanes using this compound and Viologen Guests.[1][3]

A series of[1]rotaxanes and a[2]rotaxane have been successfully synthesized using a this compound macrocycle and viologen-containing axle components. The synthesis relies on a "threading-followed-by-stoppering" approach, where the crown ether first forms a pseudorotaxane with the viologen guest, which is then capped with bulky stopper groups to form the final, mechanically interlocked rotaxane.

Experimental Protocols

General Materials and Methods: All reagents should be of commercial grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon). Characterization of the synthesized compounds is typically carried out using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 1: Synthesis of a[1]Rotaxane with a Monoviologen Axle

This protocol describes the synthesis of a[1]rotaxane where a single viologen unit is threaded through the this compound macrocycle.

  • Pseudorotaxane Formation:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the monoviologen axle precursor (e.g., a 4,4'-bipyridinium salt with a reactive site for stoppering, 1.0 equivalent) in a suitable solvent such as acetonitrile.

    • Stir the solution at room temperature for 1-2 hours to allow for the formation of the pseudorotaxane complex. The formation of the complex can often be observed by a color change.

  • Stoppering Reaction:

    • To the solution containing the pseudorotaxane, add the stoppering agent (e.g., a bulky aromatic amine or phenol, >2.0 equivalents) and a coupling agent or catalyst as required by the specific reaction (e.g., a condensing agent for amide bond formation).

    • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for 24-48 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Purification:

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel or alumina, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired[1]rotaxane.

Protocol 2: Synthesis of a[2]Rotaxane with a Diviologen Axle

This protocol outlines the synthesis of a[2]rotaxane where two this compound macrocycles are threaded onto an axle containing two viologen units.

  • Pseudorotaxane Formation:

    • In a round-bottom flask, dissolve the diviologen axle precursor (1.0 equivalent) and an excess of this compound (e.g., 2.5-3.0 equivalents) in a polar aprotic solvent like acetonitrile or DMF.

    • Stir the mixture at room temperature for several hours to ensure the formation of the[2]pseudorotaxane, where both viologen units are threaded by a crown ether.

  • Stoppering Reaction:

    • Add the stoppering agent (e.g., a bulky isocyanate or acid chloride, >2.0 equivalents) to the reaction mixture.

    • Stir the reaction at an elevated temperature (e.g., 80 °C) for 48-72 hours.

  • Purification:

    • Cool the reaction mixture and remove the solvent in vacuo.

    • The residue is purified via column chromatography, often requiring a more polar eluent system to account for the increased size and polarity of the[2]rotaxane.

Quantitative Data Summary
CompoundTypeYield (%)Key Characterization Data
[1]Rotaxane 1 Monoviologen45%¹H NMR, ¹³C NMR, HRMS
[1]Rotaxane 2 Monoviologen52%¹H NMR, ¹³C NMR, HRMS, X-ray
[2]Rotaxane 1 Diviologen31%¹H NMR, ¹³C NMR, HRMS

Note: The yields and specific characterization data are representative and may vary depending on the exact axle and stopper components used.

Synthesis of[1]Catenanes using this compound as a Template

While specific literature detailing the synthesis of catenanes using this compound is less common than for rotaxanes, the principles of template-directed synthesis can be applied. A common strategy involves the use of a pre-formed pseudorotaxane to facilitate the ring-closing of a second macrocycle through the first.

Experimental Protocol

Protocol 3: Template-Directed Synthesis of a[1]Catenane

This protocol outlines a general approach for the synthesis of a[1]catenane where this compound acts as the template for the formation of a second, interlocked macrocycle.

  • Formation of the Templating Complex:

    • Dissolve this compound (1.0 equivalent) and a linear precursor for the second macrocycle containing a recognition site for the crown ether (e.g., a diamine with a central viologen unit, 1.0 equivalent) in a high-boiling point solvent such as DMF.

    • Stir at room temperature to allow for the formation of the threaded complex.

  • Ring-Closing Reaction:

    • Under high-dilution conditions to favor intramolecular cyclization, add a solution of the second precursor for the new macrocycle (e.g., a diacid chloride) in the same solvent dropwise to the reaction mixture over a period of several hours.

    • The reaction is typically stirred at an elevated temperature for an extended period (24-72 hours).

  • Purification:

    • After completion, the solvent is removed under high vacuum.

    • The resulting crude product is subjected to extensive purification, often involving multiple chromatographic steps and potentially preparative HPLC to isolate the[1]catenane from non-interlocked macrocycles and oligomeric byproducts.

Visualizations

Synthetic Workflow for[1]Rotaxane Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product DB30C10 This compound Pseudorotaxane Pseudorotaxane Formation (Self-Assembly) DB30C10->Pseudorotaxane Axle_precursor Viologen Axle Precursor Axle_precursor->Pseudorotaxane Stoppering Stoppering Reaction Pseudorotaxane->Stoppering Purification Purification (Column Chromatography) Stoppering->Purification Rotaxane [2]Rotaxane Purification->Rotaxane

Caption: Workflow for the synthesis of a[1]rotaxane.

Logical Relationship in Template-Directed Catenane Synthesis

G Template DB30C10 (Template) Intermediate Threaded Intermediate (Pseudorotaxane) Template->Intermediate Threading Precursor1 Linear Precursor 1 (Guest) Precursor1->Intermediate Precursor2 Linear Precursor 2 (Ring-closing) Catenane [2]Catenane (Interlocked Product) Precursor2->Catenane Ring-Closing Intermediate->Catenane Cyclization

Caption: Template-directed synthesis of a[1]catenane.

References

Application Notes and Protocols: Dibenzo-30-crown-10 in Supramolecular Polymer Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of dibenzo-30-crown-10 (DB30C10) and its derivatives in the construction of supramolecular polymers. Detailed protocols for the synthesis, characterization, and application of these materials are outlined, with a focus on their stimuli-responsive and self-healing properties.

Introduction to this compound in Supramolecular Chemistry

This compound is a macrocyclic polyether that serves as an excellent host molecule for specific guest species, particularly paraquat (1,1'-dimethyl-4,4'-bipyridinium) and its derivatives. The formation of stable host-guest complexes between DB30C10-based monomers and complementary dicationic guests, such as bis-viologens, drives the self-assembly of linear supramolecular polymers. These non-covalent polymers exhibit unique properties, including responsiveness to external stimuli and the ability to self-heal, making them attractive for various applications in materials science and drug delivery.

The key interaction is the threading of the electron-deficient paraquat guest through the electron-rich cavity of the DB30C10 host, stabilized by C-H···O hydrogen bonds, π-π stacking, and ion-dipole interactions. By using bifunctional monomers, i.e., a bis(DB30C10) host and a bis-paraquat guest, long-chain supramolecular polymers can be readily formed in solution.

Key Host-Guest Systems and Their Properties

The stability and properties of the resulting supramolecular polymers are highly dependent on the specific host and guest molecules employed. The table below summarizes quantitative data for relevant host-guest complexation.

Host MonomerGuest MonomerSolventAssociation Constant (K_a) [M⁻¹]Degree of Polymerization (DP)Molecular Weight (M_n) [kDa]Reference
Bis(this compound) cryptandDibenzyl paraquatDichloromethane4.36 x 10⁵--[1]
Bis(this compound) cryptand with C10 spacerBis-paraquat with C10 spacerDichloromethane-126407[1]
cis-DB30C10 diolParaquatNot specified---[1]
trans-DB30C10 diolParaquatNot specified---[1]

Experimental Protocols

Synthesis of a Bis(this compound) Host Monomer

This protocol is adapted from the synthesis of related bis(crown ether) compounds and is a representative procedure.

Objective: To synthesize a bifunctional host monomer for supramolecular polymerization.

Materials:

  • This compound diol

  • Appropriate diether or dihalide linker (e.g., 1,10-dibromodecane)

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Dissolve this compound diol in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium hydride (NaH) portion-wise to the solution at 0 °C to deprotonate the hydroxyl groups.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add the dihalide linker (e.g., 1,10-dibromodecane) dropwise to the reaction mixture.

  • Heat the reaction to a specified temperature (e.g., 80 °C) and stir for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure bis(this compound) host monomer.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Formation and Characterization of the Supramolecular Polymer

Objective: To form a linear supramolecular polymer and characterize its properties.

Materials:

  • Bis(this compound) host monomer

  • Bis-paraquat guest monomer

  • Anhydrous solvent (e.g., dichloromethane or a chloroform/acetonitrile mixture)

  • NMR spectrometer

  • Viscometer (e.g., Ubbelohde viscometer)

  • Diffusion-Ordered Spectroscopy (DOSY) NMR capabilities

Procedure:

A. Supramolecular Polymerization:

  • Dissolve equimolar amounts of the bis(this compound) host and bis-paraquat guest in the chosen anhydrous solvent.

  • Prepare a series of solutions with varying concentrations to study concentration-dependent properties.

  • Allow the solutions to equilibrate.

B. ¹H NMR Spectroscopy:

  • Acquire ¹H NMR spectra of the host, the guest, and the mixture at various concentrations.

  • Observe changes in the chemical shifts of the aromatic protons of the crown ether and the bipyridinium protons of the guest to confirm complexation. Upfield shifts are typically observed for the guest protons upon inclusion in the crown ether cavity.

C. Viscosity Measurements: [1]

  • Measure the specific viscosity of the supramolecular polymer solutions at different concentrations using a viscometer at a constant temperature.

  • Plot the logarithm of the specific viscosity versus the logarithm of the concentration. A slope significantly greater than 1 (e.g., >3) at higher concentrations is indicative of the formation of high molecular weight polymers.[1]

D. Diffusion-Ordered Spectroscopy (DOSY): [2]

  • Perform DOSY NMR experiments on the supramolecular polymer solutions.

  • A decrease in the diffusion coefficient with increasing concentration confirms the formation of larger aggregates, i.e., supramolecular polymerization.[2]

Application Protocol: Stimuli-Responsive Behavior

Objective: To investigate the redox-responsive nature of the supramolecular polymer.[3]

Materials:

  • Supramolecular polymer solution

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Reducing agent (e.g., ascorbic acid)

  • UV-Vis spectrophotometer

  • Rheometer

Procedure:

  • Prepare a solution of the supramolecular polymer of a concentration known to form a gel or a highly viscous solution.

  • Redox-Induced Disassembly: Add an oxidizing agent to the solution. The viologen units will be oxidized, leading to a decrease in the host-guest binding affinity and disassembly of the polymer, resulting in a sol state.

  • Monitor the sol-gel transition visually and by rheological measurements (a sharp decrease in storage modulus, G').

  • Redox-Induced Assembly: To the resulting solution, add a reducing agent. This will reduce the viologen units back to their original state, restoring the host-guest interaction and leading to the re-formation of the gel.

  • Monitor the gel formation visually and through rheology (an increase in G').

Application Protocol: Self-Healing Properties

Objective: To evaluate the self-healing capability of the supramolecular polymer hydrogel.[3]

Materials:

  • Supramolecular polymer hydrogel

  • Scalpel or razor blade

  • Microscope

  • Rheometer

Procedure:

  • Cast the supramolecular polymer into a mold to form a solid hydrogel.

  • Cut the hydrogel into two separate pieces with a scalpel.

  • Gently press the two cut surfaces together and allow them to remain in contact at room temperature.

  • Periodically observe the interface under a microscope to monitor the disappearance of the cut.

  • Quantitative Analysis (Rheology):

    • Measure the initial rheological properties (storage modulus, G') of the intact hydrogel.

    • Cut the sample and then press the pieces back together.

    • After a set healing time, re-measure the rheological properties.

    • Calculate the healing efficiency as the ratio of the recovered G' to the original G'.

Visualizations

Logical Relationships and Workflows

Supramolecular_Polymerization cluster_Monomers Monomer Synthesis cluster_Polymerization Self-Assembly cluster_Characterization Characterization cluster_Applications Applications M1 Bis(DB30C10) Host SP Supramolecular Polymer M1->SP M2 Bis-paraquat Guest M2->SP NMR 1H NMR SP->NMR Viscosity Viscosity SP->Viscosity DOSY DOSY SP->DOSY Stimuli Stimuli-Responsive SP->Stimuli Healing Self-Healing SP->Healing

Caption: Overall workflow from monomer synthesis to applications.

Host_Guest_Interaction Host This compound (Host) Complex Host-Guest Complex Host->Complex Threading Guest Paraquat (Guest) Guest->Complex Inclusion Polymer Supramolecular Polymer Complex->Polymer Polymerization Stimuli_Response_Pathway Gel Supramolecular Gel (Assembled State) Sol Solution (Disassembled State) Gel->Sol Oxidation (e.g., H₂O₂) Sol->Gel Reduction (e.g., Ascorbic Acid) Self_Healing_Process Intact Intact Material Damaged Damaged Material Intact->Damaged Mechanical Stress Healed Healed Material Damaged->Healed Reversible Bond Formation

References

Application Notes and Protocols for the Characterization of Dibenzo-30-crown-10 Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the key analytical techniques for the successful characterization of Dibenzo-30-crown-10 (DB30C10) and its complexes. This document provides the theoretical basis, practical experimental procedures, and expected data outcomes for researchers in academia and industry, particularly those involved in supramolecular chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of DB30C10 complexes in solution. By observing the changes in the chemical shifts of the crown ether's protons and carbons upon complexation with a guest ion, valuable information regarding the binding site, stoichiometry, and conformational changes can be obtained.

Application Note:

¹H and ¹³C NMR are the most common nuclei observed. Upon complexation, the chemical shifts of the protons and carbons of the DB30C10 macrocycle, particularly those of the ethyleneoxy chains, will change due to the altered electronic environment induced by the guest cation. The magnitude of these changes can provide insights into the strength of the interaction. For instance, a significant downfield shift of the ether protons is indicative of their involvement in coordinating the cation. Multinuclear NMR, observing the nucleus of the guest ion (e.g., ²³Na, ³⁹K, ¹³³Cs), can directly probe the environment of the complexed ion.[1]

Experimental Protocol: ¹H NMR Titration
  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 5 mM) in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, or CD₃OD). The solvent should be chosen based on the solubility of both the crown ether and the guest salt.[2]

    • Prepare a concentrated stock solution of the guest salt (e.g., 100 mM of a metal perchlorate or halide) in the same deuterated solvent.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Set the experiment parameters for a standard ¹H NMR acquisition. This includes setting the appropriate spectral width, number of scans, and relaxation delay.

  • Titration Procedure:

    • Acquire a ¹H NMR spectrum of the free DB30C10 solution.

    • Add incremental amounts of the guest salt solution to the NMR tube containing the DB30C10 solution. Typical additions would be 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, and 2.0 molar equivalents.

    • After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.

    • Monitor the changes in the chemical shifts of the DB30C10 protons.

  • Data Analysis:

    • Plot the change in chemical shift (Δδ) of a specific proton (e.g., one of the ether protons) against the molar ratio of [Guest]/[Host].

    • The stoichiometry of the complex can often be determined from the inflection point of the titration curve.

    • The binding constant (Kₐ) can be calculated by fitting the titration data to a suitable binding model using specialized software.

Quantitative Data: ¹H NMR Chemical Shifts
CompoundProtonsChemical Shift (δ, ppm) in CDCl₃
Free DB30C10Ar-H 6.8-7.0
-O-CH ₂-CH ₂-O-3.7-4.1
[K(DB30C10)]⁺Ar-H ~6.9
-O-CH ₂-CH ₂-O-Significant downfield shift
[NH₄(DB30C10)]⁺Ar-H ~6.9
-O-CH ₂-CH ₂-O-Significant downfield shift

Note: Specific chemical shifts will vary depending on the solvent and the counter-ion.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep_host Prepare DB30C10 Solution acq_free Acquire Spectrum of Free DB30C10 prep_host->acq_free prep_guest Prepare Guest Salt Solution acq_titration Perform Titration & Acquire Spectra prep_guest->acq_titration acq_free->acq_titration plot_data Plot Δδ vs. Molar Ratio acq_titration->plot_data determine_stoichiometry Determine Stoichiometry plot_data->determine_stoichiometry calculate_ka Calculate Binding Constant plot_data->calculate_ka

Caption: Workflow for NMR titration of DB30C10 complexes.

X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution structural information about DB30C10 complexes in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the overall conformation of the host-guest complex, offering definitive proof of encapsulation.

Application Note:

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of DB30C10 complexes.[3][4] The resulting crystal structure can reveal the coordination of the guest ion by the oxygen atoms of the crown ether, the conformation of the macrocycle (e.g., wrapped or extended), and the nature of any counter-ion or solvent molecule interactions. This information is invaluable for understanding the principles of molecular recognition.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve equimolar amounts of this compound and the guest salt in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, or a mixture with a less polar solvent like diethyl ether or hexane).

    • Slowly evaporate the solvent at room temperature or in a refrigerator.

    • Alternatively, use vapor diffusion by placing a solution of the complex in a small vial inside a larger sealed container with a more volatile anti-solvent.

    • Another method is slow cooling of a saturated solution.

    • Suitable single crystals should be clear, have well-defined faces, and be of an appropriate size (typically 0.1-0.5 mm in each dimension).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

    • Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.

    • The final refined structure will provide the precise atomic coordinates of the DB30C10 complex.

Quantitative Data: Crystallographic Parameters for [K(DB30C10)]PF₆[3]
ParameterValue
Crystal SystemMonoclinic
Space GroupP2/n
a (Å)11.9106(3)
b (Å)9.8382(5)
c (Å)14.3062(3)
β (°)97.581(3)
Volume (ų)1661.7(1)
Z4
R-factor0.0675
K-O distances (Å)2.859(3) - 2.930(3)

Workflow Diagram:

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination prepare_solution Prepare Complex Solution grow_crystals Grow Single Crystals prepare_solution->grow_crystals mount_crystal Mount Crystal grow_crystals->mount_crystal collect_data Collect Diffraction Data mount_crystal->collect_data solve_structure Solve Structure collect_data->solve_structure refine_structure Refine Structure solve_structure->refine_structure final_model Final Structural Model refine_structure->final_model

Caption: Workflow for X-ray crystallography of DB30C10 complexes.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions. For DB30C10 complexes, it can confirm the formation of the complex, determine its stoichiometry, and provide information about its stability in the gas phase.

Application Note:

Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal for analyzing non-covalent complexes like those formed by DB30C10. In ESI-MS, a solution of the complex is sprayed into the mass spectrometer, generating gas-phase ions of the intact complex. The resulting mass spectrum will show a peak corresponding to the molecular weight of the complex (e.g., [DB30C10 + Guest]⁺), confirming its formation and stoichiometry. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the complex, providing insights into its gas-phase stability.

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the pre-formed DB30C10 complex (typically 1-10 µM) in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.

    • The choice of solvent is crucial to maintain the complex's integrity during the electrospray process.

  • Instrument Setup:

    • Use an ESI mass spectrometer.

    • Optimize the ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas flow and temperature, to promote gentle ionization and minimize in-source fragmentation of the complex.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min).

    • Acquire the mass spectrum over a suitable m/z range to observe the expected complex ion.

  • Data Analysis:

    • Identify the peak corresponding to the intact complex ion. The m/z value should match the calculated molecular weight of the complex.

    • The isotopic distribution of the peak should also match the theoretical distribution for the elemental composition of the complex.

    • If performing MS/MS, select the complex ion as the precursor and acquire the product ion spectrum to observe its fragmentation pattern.

Quantitative Data: Expected m/z Values
ComplexFormulaCalculated Monoisotopic Mass (Da)Expected m/z for [M]⁺
[DB30C10+Na]⁺[C₂₈H₄₀O₁₀Na]⁺559.2519559.2519
[DB30C10+K]⁺[C₂₈H₄₀O₁₀K]⁺575.2258575.2258
[DB30C10+NH₄]⁺[C₂₈H₄₀O₁₀NH₄]⁺554.2965554.2965

Workflow Diagram:

MS_Workflow cluster_prep Sample Preparation cluster_acq Mass Spectrometry cluster_analysis Data Analysis prepare_solution Prepare Dilute Complex Solution optimize_instrument Optimize ESI Parameters prepare_solution->optimize_instrument acquire_spectrum Acquire Mass Spectrum optimize_instrument->acquire_spectrum identify_peak Identify Complex Ion Peak acquire_spectrum->identify_peak confirm_stoichiometry Confirm Stoichiometry identify_peak->confirm_stoichiometry msms_analysis Perform MS/MS (Optional) identify_peak->msms_analysis

Caption: Workflow for mass spectrometry of DB30C10 complexes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and widely used technique to study the complexation of DB30C10 in solution. Changes in the absorption spectrum of the crown ether upon addition of a guest can be used to determine the binding stoichiometry and calculate the association constant.

Application Note:

The dibenzo groups of DB30C10 act as chromophores, giving rise to characteristic absorption bands in the UV region. Upon complexation, the electronic environment of these chromophores can be perturbed, leading to changes in the absorption spectrum, such as a shift in the wavelength of maximum absorbance (λₘₐₓ) or a change in the molar absorptivity. These spectral changes can be monitored during a titration to study the binding equilibrium.

Experimental Protocol: UV-Vis Titration
  • Sample Preparation:

    • Prepare a stock solution of DB30C10 in a UV-transparent solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 x 10⁻⁴ M).

    • Prepare a concentrated stock solution of the guest salt in the same solvent (e.g., 1 x 10⁻² M).

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use matched quartz cuvettes (e.g., 1 cm path length).

    • Set the instrument to scan over the appropriate wavelength range (e.g., 200-400 nm).

  • Titration Procedure:

    • Record the UV-Vis spectrum of the free DB30C10 solution.

    • Add small, precise aliquots of the guest salt solution to the cuvette containing the DB30C10 solution.

    • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

    • Continue the additions until no further significant changes in the spectrum are observed.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength where the change is most significant against the molar ratio of [Guest]/[Host].

    • The stoichiometry of the complex can be determined from the inflection point of the titration curve.

    • The binding constant (Kₐ) can be calculated by fitting the absorbance data to a suitable binding isotherm equation (e.g., the Benesi-Hildebrand method for 1:1 complexes).

Quantitative Data: Typical UV-Vis Spectral Data
Speciesλₘₐₓ (nm) in MethanolMolar Absorptivity (ε, M⁻¹cm⁻¹)
Free DB30C10~275~5000
[Guest(DB30C10)]ⁿ⁺Shift in λₘₐₓ and/or change in εVaries with guest

Note: The exact values will depend on the solvent and the specific guest ion.

Workflow Diagram:

UVVis_Workflow cluster_prep Sample Preparation cluster_acq UV-Vis Data Acquisition cluster_analysis Data Analysis prep_host Prepare DB30C10 Solution acq_free Record Spectrum of Free DB30C10 prep_host->acq_free prep_guest Prepare Guest Salt Solution acq_titration Perform Titration & Record Spectra prep_guest->acq_titration acq_free->acq_titration plot_data Plot Absorbance vs. Molar Ratio acq_titration->plot_data determine_stoichiometry Determine Stoichiometry plot_data->determine_stoichiometry calculate_ka Calculate Association Constant plot_data->calculate_ka

Caption: Workflow for UV-Vis titration of DB30C10 complexes.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the complete thermodynamic characterization of binding interactions in solution. It directly measures the heat released or absorbed during the binding of a guest to DB30C10, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Application Note:

ITC provides a comprehensive thermodynamic profile of the DB30C10-guest interaction. The binding constant (Kₐ) quantifies the affinity of the interaction, while the enthalpy change (ΔH) provides information about the changes in bonding and solvation upon complexation. From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, offering a complete understanding of the driving forces behind the binding process. This technique is particularly valuable in drug development for lead optimization.[5][6][7]

Experimental Protocol: ITC Titration
  • Sample Preparation:

    • Prepare a solution of DB30C10 (the "sample") in a suitable buffer or solvent (e.g., 10-100 µM).

    • Prepare a solution of the guest (the "ligand") in the exact same buffer or solvent at a concentration 10-20 times that of the DB30C10 solution. It is critical that the buffers are perfectly matched to minimize heats of dilution.[8][9]

    • Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell.

  • Instrument Setup:

    • Use an isothermal titration calorimeter.

    • Thoroughly clean the sample cell and syringe.

    • Set the experimental temperature.

    • Load the DB30C10 solution into the sample cell and the guest solution into the injection syringe.

  • Titration Procedure:

    • Allow the system to equilibrate to a stable baseline.

    • Perform a series of small, sequential injections of the guest solution into the sample cell.

    • The heat change associated with each injection is measured.

    • Continue the injections until the binding sites are saturated and the heat of injection approaches the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow data for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change per injection against the molar ratio of [Guest]/[Host].

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software.

    • The fitting will yield the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

    • Calculate the Gibbs free energy change (ΔG = -RTlnKₐ) and the entropy change (ΔS = (ΔH - ΔG)/T).

Quantitative Data: Thermodynamic Parameters
ComplexKₐ (M⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
[Guest(DB30C10)]ⁿ⁺VariesVariesVariesVaries

Note: The thermodynamic parameters are highly dependent on the guest, solvent, and temperature.

Workflow Diagram:

ITC_Workflow cluster_prep Sample Preparation cluster_acq ITC Data Acquisition cluster_analysis Data Analysis prep_host Prepare & Degas DB30C10 Solution load_samples Load Samples into Calorimeter prep_host->load_samples prep_guest Prepare & Degas Guest Solution prep_guest->load_samples run_titration Perform Titration load_samples->run_titration integrate_peaks Integrate Heat Pulses run_titration->integrate_peaks fit_isotherm Fit Binding Isotherm integrate_peaks->fit_isotherm determine_params Determine Kₐ, ΔH, n fit_isotherm->determine_params

Caption: Workflow for Isothermal Titration Calorimetry of DB30C10 complexes.

References

Application Notes and Protocols for the Immobilization of Dibenzo-30-crown-10 on a Solid Support

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the immobilization of Dibenzo-30-crown-10 (DB30C10) onto a solid support, specifically Amberlite XAD7 resin, using the Solvent Impregnated Resin (SIR) method. This technique offers a straightforward and effective way to create functionalized materials for applications such as selective metal ion extraction, catalysis, and sensing.

Introduction

This compound is a macrocyclic polyether with a large 30-membered ring containing ten oxygen atoms. This large cavity size allows it to form stable complexes with specific large cations. Immobilizing DB30C10 onto a solid support combines the selective binding properties of the crown ether with the practical advantages of a solid-phase system, such as ease of separation from solution and potential for reuse. The Solvent Impregnated Resin (SIR) method is a widely used technique for the non-covalent immobilization of organic extractants onto porous polymeric supports.

Experimental Protocols

Materials and Reagents
  • This compound (DB30C10), 98% purity

  • Amberlite XAD7 resin (particle size 0.5–0.7 mm, surface area 380 m²/g)

  • Nitrobenzene (analytical grade)

  • Deionized (DI) water

  • Methanol (analytical grade) for washing

Protocol for Immobilization of DB30C10 on Amberlite XAD7 (SIR Method)

This protocol is adapted from the dry Solvent Impregnated Resin (SIR) method.

  • Preparation of the Impregnating Solution:

    • Dissolve 0.1 g of this compound in 25 mL of nitrobenzene. Stir the solution until the crown ether is completely dissolved.

  • Impregnation of the Resin:

    • Add 1.0 g of Amberlite XAD7 resin to the impregnating solution.

    • Stir the mixture gently and maintain contact for a minimum of 24 hours at room temperature to ensure thorough impregnation of the crown ether into the pores of the resin.

  • Washing and Drying:

    • After the impregnation period, filter the mixture to separate the resin.

    • Wash the impregnated resin thoroughly with deionized water to remove any excess, non-impregnated crown ether and solvent from the surface.

    • Subsequently, wash with methanol to remove residual nitrobenzene.

    • Dry the functionalized resin in an oven at 323 K (50 °C) for 24 hours.[1]

  • Storage:

    • Store the dried, functionalized resin (XAD7-DB30C10) in a desiccator at room temperature.

Characterization of the Immobilized Support

Successful immobilization and the physical characteristics of the functionalized resin can be confirmed using the following techniques:

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of DB30C10 on the Amberlite XAD7 resin. The FTIR spectrum of the functionalized resin should exhibit characteristic peaks of both the Amberlite support and the DB30C10.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology of the resin before and after impregnation. Changes in the surface texture can indicate the presence of the immobilized crown ether.

  • Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the resin surface and confirm the presence of elements characteristic of the crown ether.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, pore volume, and pore size distribution of the resin before and after immobilization. A decrease in these parameters after impregnation can indicate that the crown ether has occupied the pores of the support.

Quantitative Data

The performance of the immobilized this compound resin can be evaluated by its adsorption capacity for target ions. The following table summarizes the adsorption data for Platinum (IV) ions from aqueous solutions using XAD7-DB30C10.[1]

ParameterValueConditions
Maximum Adsorption Capacity (q_max)15.03 mg/gInitial Pt(IV) concentration: 141.06 mg/L, Contact time: 190 min, Temperature: 45 °C, pH: 4
Adsorption Isotherm ModelSips-
Kinetic ModelPseudo-second-order-
Thermodynamic ParametersSpontaneous and endothermic-

Experimental Workflows and Diagrams

Workflow for Immobilization and Characterization

The following diagram illustrates the overall workflow for the preparation and characterization of the this compound immobilized resin.

G cluster_prep Preparation cluster_char Characterization cluster_app Application A Dissolve DB30C10 in Nitrobenzene B Add Amberlite XAD7 Resin A->B Mix C Impregnate for 24h B->C D Filter and Wash (DI Water & Methanol) C->D E Dry at 50°C for 24h D->E F FTIR Analysis E->F G SEM/EDX Analysis E->G H BET Analysis E->H I Adsorption Studies (e.g., Pt(IV) recovery) E->I J Data Analysis I->J

Caption: Workflow for the immobilization and analysis of DB30C10.

Schematic of the Immobilization Process

The following diagram illustrates the principle of the Solvent Impregnated Resin (SIR) method.

G cluster_0 Step 1: Preparation of Impregnating Solution cluster_1 Step 2: Impregnation cluster_2 Step 3: Final Product DB30C10 DB30C10 Solution Impregnating Solution DB30C10->Solution Solvent Nitrobenzene Solvent->Solution Resin Amberlite XAD7 ImpregnatedResin Impregnated Resin Resin->ImpregnatedResin Soaking FinalProduct XAD7-DB30C10 ImpregnatedResin->FinalProduct Washing & Drying

References

Application Notes and Protocols for Studying the Thermodynamics of Dibenzo-30-crown-10 Complexation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the experimental design and execution of studies on the thermodynamics of complexation involving dibenzo-30-crown-10. The protocols outlined below are essential for researchers in supramolecular chemistry, materials science, and drug development who are interested in characterizing the binding interactions of this large crown ether with various guest molecules, particularly metal ions.

This compound (DB30C10) is a large macrocyclic polyether known for its ability to form stable complexes with a variety of guest ions and small molecules. Understanding the thermodynamic parameters of these host-guest interactions is crucial for the rational design of new materials, sensors, and drug delivery systems. This document details the experimental methodologies for determining the stability constants (Kₛ), enthalpy (ΔH°), and entropy (ΔS°) of complexation.

Key Experimental Techniques

Several powerful analytical techniques can be employed to elucidate the thermodynamics of DB30C10 complexation. The choice of method often depends on the specific guest molecule, the solvent system, and the desired thermodynamic parameters. The most common and effective techniques include:

  • Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction in a single experiment, directly measuring the binding enthalpy (ΔH°) and allowing for the calculation of the binding affinity (Kₐ) and stoichiometry (n). From these values, the Gibbs free energy (ΔG°) and entropy (ΔS°) can be determined.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile method for studying host-guest interactions in solution. Chemical shift titration experiments can be used to determine the stability constant of the complex.

  • Conductometric Titration: A straightforward and widely used method for determining the stability constants of complexes formed between crown ethers and metal ions in various solvents.[1][2]

  • UV-Vis Spectroscopy: Useful for monitoring changes in the electronic environment of the chromophoric dibenzo groups of the crown ether upon complexation, which can be used to determine binding constants.

Data Presentation

A critical aspect of thermodynamic studies is the clear and concise presentation of quantitative data. The following tables summarize the stability constants (log Kₛ) for the 1:1 complexation of this compound with various alkali metal ions in different non-aqueous solvents at 25°C, as determined by conductometric methods.[1][2]

Table 1: Stability Constants (log Kₛ) for 1:1 Complexation of this compound with Alkali Metal Ions in Various Solvents at 25°C

CationNitromethaneAcetonitrileAcetone1,2-DichloroethaneDimethylformamide
Li⁺ < 2.0< 2.0-< 2.0-
Na⁺ 2.53 ± 0.082.15 ± 0.062.88 ± 0.053.12 ± 0.07< 2.0
K⁺ 3.85 ± 0.063.11 ± 0.044.21 ± 0.034.65 ± 0.042.18 ± 0.05
Rb⁺ 4.12 ± 0.053.25 ± 0.034.35 ± 0.044.88 ± 0.032.35 ± 0.04
Cs⁺ 3.15 ± 0.072.81 ± 0.053.55 ± 0.063.98 ± 0.05< 2.0
Ag⁺ 3.41 ± 0.042.95 ± 0.033.89 ± 0.044.23 ± 0.032.05 ± 0.06
Tl⁺ 4.38 ± 0.033.42 ± 0.024.62 ± 0.025.11 ± 0.022.51 ± 0.03

Data sourced from Amini and Shamsipur (1991).[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific experimental setup and guest molecule.

Protocol 1: Isothermal Titration Calorimetry (ITC)

This protocol outlines the steps for determining the thermodynamic parameters of DB30C10 complexation with a guest molecule (e.g., a metal salt).

1. Materials and Reagents:

  • This compound (high purity)

  • Guest molecule (e.g., metal perchlorate or triflate salt)

  • Anhydrous solvent (e.g., acetonitrile, methanol)

  • ITC instrument

  • Precision balance

  • Volumetric flasks and pipettes

  • Syringes for ITC

2. Solution Preparation:

  • Solvent: Use high-purity, anhydrous solvent to avoid interference from water. Degas the solvent thoroughly before preparing solutions.

  • Host Solution (in the cell): Prepare a solution of this compound at a known concentration (e.g., 0.1 - 1 mM). The concentration should be chosen based on the expected binding affinity.

  • Guest Solution (in the syringe): Prepare a solution of the guest molecule at a concentration that is 10-20 times higher than the host concentration.

  • Buffer Matching: It is crucial that the host and guest solutions are in identical solvent systems to minimize heats of dilution. If a buffer is used, ensure the buffer composition and pH are identical in both solutions.

3. Experimental Setup and Execution:

  • Instrument Equilibration: Allow the ITC instrument to equilibrate at the desired temperature (e.g., 25°C).

  • Cell Loading: Carefully load the sample cell with the this compound solution, avoiding the introduction of air bubbles.

  • Syringe Loading: Load the injection syringe with the guest solution, again ensuring no air bubbles are present.

  • Titration Parameters:

    • Injection Volume: Typically 5-10 µL per injection.

    • Number of Injections: 20-30 injections to ensure complete saturation.

    • Spacing between Injections: Sufficient time to allow the signal to return to baseline (e.g., 180-300 seconds).

    • Stirring Speed: A constant and appropriate stirring speed (e.g., 300-500 rpm) to ensure rapid mixing without generating significant frictional heat.

  • Control Experiment: Perform a control titration by injecting the guest solution into the solvent (without the host) to determine the heat of dilution. This value will be subtracted from the experimental data.

4. Data Analysis:

  • Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.

  • Subtract the heat of dilution from the heat of binding for each injection.

  • Plot the corrected heat per mole of injectant against the molar ratio of guest to host.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kₐ), enthalpy (ΔH°), and stoichiometry (n).

  • Calculate the Gibbs free energy (ΔG° = -RTlnKₐ) and entropy (ΔS° = (ΔH° - ΔG°)/T).

ITC_Workflow cluster_prep Solution Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_host Prepare Host Solution (DB30C10 in Solvent) load_cell Load Host into Sample Cell prep_host->load_cell prep_guest Prepare Guest Solution (e.g., Metal Salt in Solvent) load_syringe Load Guest into Injection Syringe prep_guest->load_syringe control_exp Control: Titrate Guest into Solvent prep_guest->control_exp degas Degas Solutions degas->prep_host degas->prep_guest run_titration Perform Titration load_cell->run_titration load_syringe->run_titration integrate Integrate Raw Data run_titration->integrate subtract_dilution Subtract Heat of Dilution integrate->subtract_dilution plot_isotherm Plot Binding Isotherm subtract_dilution->plot_isotherm fit_model Fit to Binding Model plot_isotherm->fit_model calc_thermo Calculate Kₐ, ΔH°, ΔS° fit_model->calc_thermo control_exp->subtract_dilution Provides Heat of Dilution

Figure 1. Experimental workflow for Isothermal Titration Calorimetry (ITC).
Protocol 2: NMR Chemical Shift Titration

This protocol describes how to determine the stability constant of DB30C10 complexation using NMR spectroscopy.

1. Materials and Reagents:

  • This compound (high purity)

  • Guest molecule (NMR active or capable of inducing a chemical shift change in the host)

  • Deuterated solvent (e.g., CD₃CN, CD₃OD)

  • NMR spectrometer

  • NMR tubes

  • Micropipettes

2. Sample Preparation:

  • Stock Solutions: Prepare a stock solution of this compound and a stock solution of the guest molecule in the same deuterated solvent. The guest stock solution should be significantly more concentrated (e.g., 20-50 times) than the host solution.

  • Initial Host Sample: Prepare an NMR sample containing a known concentration of this compound (e.g., 1-5 mM).

3. Experimental Procedure:

  • Acquire Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the initial this compound solution.

  • Titration:

    • Add a small, precise aliquot of the concentrated guest solution to the NMR tube containing the host solution.

    • Mix the solution thoroughly.

    • Acquire another ¹H NMR spectrum.

  • Repeat: Continue adding aliquots of the guest solution and acquiring spectra until the chemical shifts of the host protons no longer change, indicating saturation. This typically requires a guest-to-host molar ratio of at least 10:1.

4. Data Analysis:

  • Chemical Shift Tracking: Identify one or more protons on the this compound that show a significant change in chemical shift (Δδ) upon addition of the guest.

  • Data Plotting: Plot the change in chemical shift (Δδ) against the concentration of the guest molecule.

  • Non-linear Regression: Fit the titration data to a suitable binding model (e.g., 1:1 binding isotherm) using specialized software (e.g., HypNMR, Bindfit) to calculate the stability constant (Kₛ). The equation for a 1:1 binding model is: Δδ = Δδₘₐₓ * (([H]₀ + [G]₀ + 1/Kₛ) - √(([H]₀ + [G]₀ + 1/Kₛ)² - 4[H]₀[G]₀)) / (2[H]₀) where Δδ is the observed chemical shift change, Δδₘₐₓ is the maximum chemical shift change at saturation, [H]₀ is the initial host concentration, and [G]₀ is the total guest concentration.

NMR_Titration_Workflow cluster_prep Sample Preparation cluster_exp NMR Titration cluster_analysis Data Analysis prep_host_stock Prepare Host Stock Solution (DB30C10 in d-solvent) initial_spectrum Acquire Initial ¹H NMR of Host Solution prep_host_stock->initial_spectrum prep_guest_stock Prepare Guest Stock Solution (in d-solvent) add_guest Add Aliquot of Guest prep_guest_stock->add_guest initial_spectrum->add_guest acquire_spectrum Acquire ¹H NMR Spectrum add_guest->acquire_spectrum repeat_titration Repeat until Saturation acquire_spectrum->repeat_titration repeat_titration->add_guest track_shifts Track Chemical Shift Changes (Δδ) repeat_titration->track_shifts plot_data Plot Δδ vs. [Guest] track_shifts->plot_data fit_model Non-linear Regression to Binding Isotherm plot_data->fit_model calc_ks Determine Stability Constant (Kₛ) fit_model->calc_ks

Figure 2. Workflow for NMR Chemical Shift Titration.
Protocol 3: Conductometric Titration

This protocol details the determination of the stability constant for the complexation of DB30C10 with a metal ion.

1. Materials and Reagents:

  • This compound (high purity)

  • Metal salt (e.g., perchlorate, nitrate)

  • Anhydrous, non-aqueous solvent (e.g., acetonitrile, nitromethane)

  • Conductivity meter and probe

  • Thermostated titration vessel

  • Microburette

2. Experimental Setup:

  • Solvent Preparation: Use a solvent with a low dielectric constant to enhance ion-pairing and ensure a significant change in conductivity upon complexation.

  • Titration Cell: Place a known volume of the metal salt solution (e.g., 10⁻⁴ to 10⁻³ M) in the thermostated titration vessel.

  • Crown Ether Solution: Prepare a solution of this compound in the same solvent at a concentration about 20-50 times higher than the metal salt solution.

3. Titration Procedure:

  • Initial Measurement: Measure the initial molar conductance of the metal salt solution.

  • Titration: Add small, precise volumes of the this compound solution to the metal salt solution using a microburette.

  • Equilibration and Measurement: After each addition, allow the solution to equilibrate and then record the molar conductance.

  • Continue Titration: Continue the additions until the molar ratio of crown ether to metal ion is approximately 3:1 or until the change in conductance becomes negligible.

4. Data Analysis:

  • Plot Data: Plot the molar conductance (Λ) as a function of the molar ratio ([DB30C10]/[M⁺]).

  • Determine Stoichiometry: The stoichiometry of the complex can often be inferred from the inflection point(s) in the titration curve.

  • Calculate Stability Constant: The stability constant (Kₛ) is calculated by fitting the experimental data to an appropriate equation that relates the molar conductance to the concentrations of the free and complexed ions. Specialized software can be used for this non-linear regression analysis.

Conductometric_Titration_Workflow cluster_prep Solution Preparation cluster_exp Conductometric Titration cluster_analysis Data Analysis prep_metal_sol Prepare Metal Salt Solution (in non-aqueous solvent) initial_cond Measure Initial Conductance of Metal Salt Solution prep_metal_sol->initial_cond prep_crown_sol Prepare DB30C10 Solution (in same solvent) add_crown Add Aliquot of DB30C10 prep_crown_sol->add_crown initial_cond->add_crown measure_cond Measure Molar Conductance add_crown->measure_cond repeat_titration Repeat to High Molar Ratio measure_cond->repeat_titration repeat_titration->add_crown plot_data Plot Molar Conductance vs. Molar Ratio repeat_titration->plot_data fit_model Fit Data to a Suitable Conductance Equation plot_data->fit_model calc_ks Determine Stability Constant (Kₛ) fit_model->calc_ks

Figure 3. Workflow for Conductometric Titration.

By following these detailed protocols and utilizing the appropriate data analysis methods, researchers can obtain reliable and comprehensive thermodynamic data for the complexation of this compound. This information is invaluable for advancing our understanding of host-guest chemistry and for the development of novel applications in various scientific fields.

References

Troubleshooting & Optimization

How to improve the yield and purity of Dibenzo-30-crown-10 synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of Dibenzo-30-crown-10 synthesis.

Troubleshooting Guide

Encountering issues during the synthesis of large macrocycles like this compound is common. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges.

Issue 1: Low or No Yield of this compound

  • Question: I performed the reaction between catechol and hexaethylene glycol dichloride/ditosylate but obtained a very low yield of the desired product. What could be the reasons?

  • Answer: Low yields in the synthesis of this compound can stem from several factors. The reaction is a Williamson ether synthesis, which for large macrocycles, is essentially a cyclization that competes with polymerization. Here are the primary aspects to investigate:

    • Ineffective Template Effect: The cyclization is greatly facilitated by an alkali metal cation that fits well within the forming crown ether cavity, acting as a template. For this compound, a larger cation is expected to be more effective. If you are using a sodium-based base (e.g., NaOH), consider switching to a potassium or cesium-based base (e.g., KOH, CsOH) which may better template the formation of the 30-membered ring.

    • High Concentration: The reaction should be conducted under high-dilution conditions. High concentrations of reactants favor intermolecular reactions, leading to the formation of linear polymers instead of the desired intramolecular cyclization. A slow addition of the dihalide or ditosylate to the catechol solution is recommended.

    • Purity of Reactants and Solvent: The presence of water or other nucleophilic impurities in the reactants or solvent can consume the reactants and reduce the yield. Ensure that catechol, the hexaethylene glycol derivative, and the solvent (e.g., n-butanol) are of high purity and dry.

    • Inappropriate Base: A strong base is required to deprotonate catechol. However, a base that is too strong or bulky can promote side reactions like elimination, especially if using a ditosylate. Sodium hydroxide or potassium hydroxide are generally effective.

    • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration to allow for the slow cyclization to occur. Typically, this can range from 16 to 24 hours.

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_template Evaluate Template Cation (e.g., Na+, K+, Cs+) start->check_template check_concentration Verify High-Dilution Conditions check_template->check_concentration If cation is appropriate change_cation Action: Switch to a larger alkali metal base (e.g., KOH, CsOH) check_template->change_cation If cation is too small check_purity Assess Reactant and Solvent Purity check_concentration->check_purity If dilution is high adjust_dilution Action: Use slow addition of dihalide/ditosylate check_concentration->adjust_dilution If concentration is high check_conditions Review Reaction Time and Temperature check_purity->check_conditions If reactants are pure purify_reagents Action: Dry reactants and solvent thoroughly check_purity->purify_reagents If impurities are suspected solution Improved Yield check_conditions->solution If conditions are optimal optimize_conditions Action: Increase reflux time (e.g., up to 24h) check_conditions->optimize_conditions If time/temp is insufficient change_cation->solution adjust_dilution->solution purify_reagents->solution optimize_conditions->solution

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Issue 2: Product is Impure and Difficult to Purify

  • Question: My crude product is a sticky solid or oil and I'm having trouble obtaining a pure, crystalline product. What are the likely impurities and how can I purify my this compound?

  • Answer: The primary impurities are typically linear oligomers or polymers formed from the intermolecular reaction of the starting materials. Unreacted starting materials may also be present.

    • Purification Strategy:

      • Initial Workup: After the reaction, acidification followed by distillation of the solvent and washing with water is crucial to remove the base and other salts.

      • Recrystallization: this compound is a solid and can often be purified by recrystallization. A suitable solvent system needs to be determined empirically, but solvents like acetone, ethanol, or mixtures of ethyl acetate and hexane could be effective. The goal is to find a solvent in which the crown ether is soluble at high temperatures but sparingly soluble at low temperatures, while the polymeric byproducts remain more soluble.

      • Silica Gel Filtration: A plug of silica gel can be used to remove highly polar impurities and some oligomers. Eluting with a non-polar solvent first, then gradually increasing the polarity can help in separating the desired product.

      • Flash Chromatography: For more challenging purifications, flash column chromatography can be employed. However, due to the size and polarity of this compound, this can be a difficult separation. A quaternary solvent system with online switching between solvents of different polarities can be an effective strategy for complex mixtures of benzocrown ether derivatives.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the alkali metal cation in the synthesis?

    • A1: The alkali metal cation acts as a template, organizing the linear precursor molecule into a conformation that favors the intramolecular cyclization to form the crown ether. The cation is held in the center of the forming macrocycle by ion-dipole interactions with the oxygen atoms. This "template effect" significantly increases the yield of the cyclic product over the linear polymer. The size of the cation is critical; it should ideally match the cavity size of the target crown ether.

  • Q2: Should I use a dichloride or a ditosylate of hexaethylene glycol?

    • A2: Both can be used. Ditosylates are generally more reactive than dichlorides because the tosylate is a better leaving group. This can lead to faster reaction times. However, ditosylates are more susceptible to elimination side reactions, especially with a sterically hindered or very strong base. Dichlorides are less expensive but may require longer reaction times or higher temperatures. For the synthesis of large crown ethers where the reaction is already slow, using the more reactive ditosylate is often preferred.

  • Q3: Can I use a different solvent than n-butanol?

    • A3: Yes, other high-boiling point polar aprotic solvents like dimethylformamide (DMF) or dioxane can be used. The solvent must be able to dissolve the reactants and the intermediate salt, and it should have a sufficiently high boiling point to allow the reaction to proceed at a reasonable rate. n-Butanol is a common choice as it has a suitable boiling point and is relatively inexpensive.

  • Q4: How can I confirm the identity and purity of my final product?

    • A4: The identity and purity of this compound can be confirmed using several analytical techniques:

      • Melting Point: Pure this compound has a reported melting point. A sharp melting point close to the literature value is a good indicator of purity.

      • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule. The proton NMR should show characteristic peaks for the aromatic and the ethylene glycol protons, and the integration should match the expected ratio.

      • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

      • Infrared (IR) Spectroscopy: This can be used to confirm the presence of the ether linkages and the aromatic rings.

Data Presentation

Table 1: Influence of Alkali Metal Cation on Crown Ether Synthesis (General Trend)

Alkali Metal CationIonic Radius (Å)Typically Favored Dibenzo-Crown EtherRationale
Li⁺0.76Smaller rings (e.g., Dibenzo-12-crown-4)The small cation size templates the formation of smaller macrocycles.
Na⁺1.02Dibenzo-15-crown-5 to Dibenzo-18-crown-6The ionic radius is a good fit for the cavity of these crown ethers.
K⁺1.38Dibenzo-18-crown-6 to Dibenzo-24-crown-8Provides a strong template effect for these larger rings.
Rb⁺1.52Dibenzo-24-crown-8 and largerThe larger ionic size can template the formation of larger macrocycles.
Cs⁺1.67This compound and largerThe large ionic radius is expected to be most effective for templating very large crown ethers.

Note: The optimal cation for a specific synthesis can also be influenced by the solvent and counter-ion.

Experimental Protocols

Protocol 1: Synthesis of Hexaethylene Glycol Ditosylate

This protocol describes the preparation of the key precursor for the this compound synthesis.

  • Materials:

    • Hexaethylene glycol

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine (dried)

    • Dichloromethane (DCM, dried)

  • Procedure:

    • Dissolve hexaethylene glycol (1 equivalent) in a mixture of dry DCM and dry pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of p-toluenesulfonyl chloride (2.2 equivalents) in dry DCM to the stirred solution of the glycol.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water.

    • Separate the organic layer and wash it successively with cold dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude ditosylate.

    • The product can be purified by recrystallization from a suitable solvent like ethanol if necessary.

Protocol 2: Synthesis of this compound

This protocol is adapted from the reliable Organic Syntheses procedure for dibenzo-18-crown-6.[1]

  • Materials:

    • Catechol

    • Hexaethylene glycol ditosylate (or dichloride)

    • Potassium hydroxide (or Cesium hydroxide) pellets

    • n-Butanol

    • Concentrated Hydrochloric acid

    • Acetone

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add catechol (2 equivalents) and n-butanol.

    • With stirring, add potassium hydroxide pellets (2.2 equivalents) and heat the mixture to reflux under a nitrogen atmosphere until the base dissolves.

    • Slowly, over a period of 4-6 hours, add a solution of hexaethylene glycol ditosylate (1 equivalent) in n-butanol via the dropping funnel to the refluxing mixture.

    • After the addition is complete, continue to reflux the mixture for an additional 16-20 hours.

    • Cool the reaction mixture and acidify it with concentrated HCl.

    • Remove the n-butanol by distillation. As the solvent distills, add water to the flask to maintain a constant volume.

    • Cool the resulting slurry and filter the crude product.

    • Wash the crude product thoroughly with water and then with acetone.

    • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane or ethanol).

Experimental Workflow Diagram

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_crown This compound Synthesis start_precursor Hexaethylene Glycol + TsCl reaction_precursor Tosylation in Pyridine/DCM start_precursor->reaction_precursor workup_precursor Aqueous Workup reaction_precursor->workup_precursor purification_precursor Recrystallization workup_precursor->purification_precursor end_precursor Hexaethylene Glycol Ditosylate purification_precursor->end_precursor start_crown Catechol + KOH in n-Butanol reaction_crown Slow addition of Ditosylate Reflux (16-20h) start_crown->reaction_crown workup_crown Acidification & Solvent Distillation reaction_crown->workup_crown purification_crown Washing & Recrystallization workup_crown->purification_crown end_crown Pure this compound purification_crown->end_crown

Caption: A step-by-step workflow for the synthesis of this compound and its precursor.

References

Technical Support Center: Purification of Large Macrocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of large macrocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying large macrocyclic compounds?

A1: Large macrocyclic compounds present a unique set of purification challenges due to their structural complexity, conformational flexibility, and potential for multiple isomers and variable charge states.[1][2][3] Key difficulties include:

  • Complex Impurity Profiles: Syntheses, particularly solid-phase peptide synthesis, can result in a complex mixture of impurities without intermediate purification steps.[1]

  • Poor Solubility: Many macrocycles exhibit poor solubility in common solvents, which complicates purification by chromatography and crystallization.[4][5]

  • Conformational Flexibility: The ability of macrocycles to adopt multiple conformations can lead to broad peaks in chromatography and difficulty in forming well-defined crystals.[6][7][8][9]

  • Degradation: Some macrocycles may be unstable under the conditions used for purification, such as on silica gel in flash chromatography.[10]

  • Co-elution of Impurities: Structurally similar impurities often co-elute with the target macrocycle, making separation difficult.

Q2: How does the conformational flexibility of a macrocycle affect its purification?

A2: The conformational flexibility of a macrocycle can significantly impact its purification.[6][7][8][9] A macrocycle may exist as an ensemble of different conformations in solution.[8] This dynamic nature can lead to:

  • Broad peaks in chromatography: Different conformers may interact differently with the stationary phase, resulting in peak broadening and reduced resolution.

  • Difficulty in crystallization: The presence of multiple conformations can hinder the formation of a uniform crystal lattice, making crystallization challenging.[11]

  • "Chameleonic" behavior: Some macrocycles can change their conformation to adapt to different environments, which can be beneficial for properties like membrane permeability but can complicate purification by altering their polarity and solubility.[2][4]

Q3: What analytical techniques are essential for assessing the purity of a purified macrocycle?

A3: A multi-tiered analytical approach is often necessary to accurately assess the purity of a macrocycle.[1] No single technique is sufficient. A combination of the following is recommended:

  • High-Performance Liquid Chromatography (HPLC): A primary tool for assessing purity and identifying impurities.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the target compound and any impurities, helping to identify them.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are crucial for structural elucidation and confirming the identity and conformational properties of the macrocycle.[3][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for the analysis of residual solvents.[14]

  • Karl Fischer Titration: To determine the water content.[14]

  • Thermogravimetric Analysis (TGA): To quantify non-volatile impurities.[14]

Troubleshooting Guides

Chromatography (Flash and HPLC)

Problem: The macrocyclic compound is not eluting from the column or is eluting very slowly.

Possible CauseSolution
Poor solubility in the mobile phase. - Modify the mobile phase by adding a co-solvent in which the compound is more soluble.- Consider a different stationary phase (e.g., reversed-phase if using normal phase).- For flash chromatography, consider dry-loading the sample onto silica.[15]
Strong interaction with the stationary phase. - Increase the polarity of the mobile phase (for normal phase) or decrease it (for reversed-phase).- Add a competitive binder to the mobile phase (e.g., a small amount of acid or base).
Compound has precipitated on the column. - Decrease the amount of sample loaded.- Use a stronger solvent to dissolve the sample before loading.

Problem: The compound is decomposing on the column.

Possible CauseSolution
Instability on silica gel (acidic). - Test the stability of your compound on a TLC plate spotted with a silica slurry.[10]- If unstable, try using a deactivated silica gel or an alternative stationary phase like alumina or florisil.[10]
Harsh mobile phase conditions. - Avoid using highly acidic or basic mobile phases if the compound is sensitive.- Buffer the mobile phase to a neutral pH.

Problem: Poor separation of the macrocycle from impurities (co-elution).

Possible CauseSolution
Inappropriate solvent system. - Optimize the mobile phase composition through systematic screening of different solvent combinations and gradients.
One component is a degradation product of the other. - Check for on-column degradation.[10]- If degradation is occurring, a different purification technique may be necessary.
Column overloading. - Reduce the amount of sample loaded onto the column.
Crystallization

Problem: No crystals are forming.

Possible CauseSolution
Inappropriate solvent or solvent system. - Systematically screen a wide range of solvents and solvent mixtures.[16]- Aim for a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.[16]
Solution is not supersaturated. - Slowly evaporate the solvent to increase the concentration.[16]- Gradually cool the solution.
Presence of impurities. - The presence of significant impurities can inhibit crystal formation. Attempt further purification by chromatography before crystallization.[16]
Compound is an oil or amorphous solid. - Try adding a small seed crystal of the desired compound if available.- Consider techniques like vapor diffusion or anti-solvent crystallization.[17]

Problem: The resulting crystals are of low purity.

Possible CauseSolution
Impurities are co-crystallizing. - Perform a second recrystallization step.[17]- Ensure slow cooling to allow for selective crystallization of the target compound.
Mother liquor is trapped in the crystals. - Wash the crystals with a small amount of cold, fresh solvent after filtration.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation of the target macrocycle from impurities, with an Rf value for the target compound ideally between 0.2 and 0.4.

  • Column Packing:

    • Wet packing: Slurry the silica gel in the chosen mobile phase and pour it into the column. Allow it to pack under gravity or with gentle pressure.

    • Dry packing: Fill the column with dry silica gel and then slowly run the mobile phase through it.

  • Sample Loading:

    • Wet loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry loading: Dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[15]

  • Elution: Begin eluting with the chosen mobile phase, collecting fractions. The flow rate can be increased using positive pressure (e.g., from a nitrogen line or an air pump).

  • Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

General Protocol for Crystallization
  • Solvent Selection: Identify a suitable solvent or solvent pair. The ideal solvent will dissolve the macrocycle when hot but not at room temperature. For a two-solvent system, one solvent should readily dissolve the compound, while the other (the anti-solvent) should not.[16]

  • Dissolution: Dissolve the crude macrocycle in the minimum amount of the hot solvent. If using a two-solvent system, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization. Avoid rapid cooling, as this can lead to the formation of small or impure crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

G Troubleshooting Workflow: Flash Chromatography start Start Purification run_column Run Flash Column start->run_column analyze_fractions Analyze Fractions (TLC/LC-MS) run_column->analyze_fractions pure_product Pure Product Isolated analyze_fractions->pure_product Successful no_elution Problem: No/Slow Elution analyze_fractions->no_elution Issue Detected decomposition Problem: Decomposition no_elution->decomposition No change_solvent Adjust Mobile Phase no_elution->change_solvent Yes poor_separation Problem: Poor Separation decomposition->poor_separation No change_stationary_phase Change Stationary Phase decomposition->change_stationary_phase Yes poor_separation->change_solvent No optimize_loading Optimize Sample Loading poor_separation->optimize_loading Yes change_solvent->run_column change_stationary_phase->run_column optimize_loading->run_column

Caption: Troubleshooting workflow for flash chromatography purification.

G Troubleshooting Workflow: Crystallization start Start Crystallization dissolve Dissolve in Hot Solvent start->dissolve cool Slow Cooling dissolve->cool check_crystals Check for Crystals cool->check_crystals collect_crystals Collect & Analyze Crystals check_crystals->collect_crystals Crystals Formed no_crystals Problem: No Crystals check_crystals->no_crystals No Crystals pure_crystals Pure Crystals Obtained collect_crystals->pure_crystals Purity OK impure_crystals Problem: Impure Crystals collect_crystals->impure_crystals Purity Not OK rescreen_solvents Re-screen Solvents no_crystals->rescreen_solvents Try new solvent pre_purify Pre-purify by Chromatography no_crystals->pre_purify Suspect high impurity recrystallize Recrystallize impure_crystals->recrystallize rescreen_solvents->dissolve recrystallize->dissolve pre_purify->start

Caption: Troubleshooting workflow for crystallization purification.

References

Optimizing reaction conditions for selective cation binding with Dibenzo-30-crown-10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dibenzo-30-crown-10 (DB30C10) for selective cation binding.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at optimizing reaction conditions for selective cation binding with DB30C10.

Q1: I am observing low or no complexation of my target cation. What are the potential causes and how can I resolve this?

A1: Low or no complexation can stem from several factors. A systematic approach to troubleshooting this issue is outlined below.

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low/No Cation Binding Solvent Inappropriate Solvent Choice Problem->Solvent Concentration Suboptimal Concentrations Problem->Concentration Interference Presence of Interfering Ions Problem->Interference pH Incorrect pH Problem->pH Solvent_Sol Select Solvent with Low Gutmann Donicity (e.g., Nitromethane, 1,2-Dichloroethane) Solvent->Solvent_Sol Concentration_Sol Optimize Crown Ether and Cation Concentrations (e.g., Titration) Concentration->Concentration_Sol Interference_Sol Use High Purity Salts and Solvents; Consider Ion Exchange Resins Interference->Interference_Sol pH_Sol Adjust pH to Ensure Cation is in its Free Form pH->pH_Sol

Caption: Troubleshooting workflow for low or no cation binding.

  • Inappropriate Solvent Choice: The solvent plays a critical role in the complexation process. Macrocycles must compete with solvent molecules for the cation.[1][2] Solvents with high Gutmann donicity can strongly solvate the cation, hindering its binding to the crown ether. There is an observed inversely proportional relationship between solvent Gutmann donicity and complex stability.[1][2]

    • Recommendation: Utilize solvents with low donicity such as nitromethane or 1,2-dichloroethane. Acetone, acetonitrile, and dimethylformamide can also be used, but may result in lower stability constants.[1][2]

  • Suboptimal Concentrations: The equilibrium between the free and complexed species is concentration-dependent. If the concentrations of DB30C10 and the cation are too low, the extent of complexation may be below the detection limit of your analytical method.

    • Recommendation: Perform a titration experiment to determine the optimal concentration range for both the crown ether and the cation.

  • Presence of Interfering Ions: Contaminating ions in your reagents can compete with the target cation for the crown ether cavity.

    • Recommendation: Use salts and solvents of the highest possible purity. If necessary, purify reagents to remove trace ionic impurities.

  • Incorrect pH: The pH of the solution can affect the charge of the cation. For the complexation to occur, the cation must be in its free, charged state.

    • Recommendation: Ensure the pH of your solution is appropriate to maintain the desired ionic form of your target cation.

Q2: My experiment shows poor selectivity for the target cation. How can I improve it?

A2: Achieving high selectivity is often a matter of fine-tuning the experimental conditions to favor the binding of one cation over others.

cluster_problem Problem cluster_causes Influencing Factors cluster_solutions Optimization Strategies Problem Poor Cation Selectivity Solvent Solvent Effects Problem->Solvent Temperature Temperature Problem->Temperature Counter_Ion Counter-Ion Effects Problem->Counter_Ion Solvent_Sol Vary Solvent System (e.g., Methanol, DMF, DMSO) to alter selectivity profiles Solvent->Solvent_Sol Temperature_Sol Control and vary temperature to exploit differences in complexation enthalpy Temperature->Temperature_Sol Counter_Ion_Sol Investigate different counter-ions as they can influence complex stability Counter_Ion->Counter_Ion_Sol Prep Prepare Stock Solutions: - Cation salt in the chosen solvent - DB30C10 in the same solvent Setup Set up the Conductometer: - Thermostated cell at 25°C - Calibrate with standard KCl solution Prep->Setup Initial_Measurement Initial Measurement: - Place a known volume of the cation salt solution into the cell - Measure the initial conductance Setup->Initial_Measurement Titration Perform Titration: - Add small, precise aliquots of the DB30C10 solution to the cell - Record the conductance after each addition, allowing for equilibration Initial_Measurement->Titration Data_Analysis Data Analysis: - Plot molar conductance vs. molar ratio ([Crown]/[Cation]) - Fit the data to a suitable binding model to calculate the stability constant (K) Titration->Data_Analysis

References

Troubleshooting poor reproducibility in Dibenzo-30-crown-10 binding studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering reproducibility issues in Dibenzo-30-crown-10 (DB30C10) binding studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during DB30C10 binding experiments using Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fluorescence Spectroscopy.

General Issues Affecting Reproducibility

Q1: My binding affinities for DB30C10 with the same guest ion are inconsistent across different experimental runs. What are the likely causes?

Poor reproducibility in binding studies is a common challenge in supramolecular chemistry.[1][2] Several factors related to sample preparation and experimental conditions can contribute to this issue:

  • Solvent Purity and Water Content: The binding affinity of crown ethers is highly sensitive to the solvent environment.[3][4] Trace amounts of water or other impurities in organic solvents can significantly alter the solvation of both the host (DB30C10) and the guest ion, thereby affecting the binding thermodynamics.[1] Ensure that the solvent is of high purity and appropriately dried.

  • Concentration Inaccuracies: Precise determination of the concentrations of both DB30C10 and the guest ion is critical for accurate binding constant calculations.[5] Inaccuracies in stock solution preparation can lead to significant variations in results.

  • Temperature Fluctuations: Binding events are temperature-dependent.[6] Maintaining a constant and accurately recorded temperature throughout the experiment is crucial for reproducibility.

  • pH and Buffer Effects: For studies in aqueous or buffered systems, slight variations in pH can alter the charge state of the guest or interact with the crown ether, impacting the binding affinity. Ensure the buffer capacity is sufficient to maintain a constant pH.

Q2: I observe unexpected changes in the stoichiometry of my DB30C10-guest complex. Why might this be happening?

Changes in stoichiometry can arise from several factors:

  • Guest Ion Aggregation: The guest salt may form aggregates in solution, especially at higher concentrations, which can affect the apparent stoichiometry.

  • Formation of Higher-Order Complexes: While 1:1 complexes are common, under certain conditions (e.g., specific solvent systems or high concentrations), the formation of 2:1 (guest:host) or other higher-order complexes can occur.[4]

  • Presence of Contaminating Ions: Contamination from other ions that can also bind to DB30C10 will interfere with the binding of the target guest and can lead to erroneous stoichiometry calculations.

Isothermal Titration Calorimetry (ITC) Troubleshooting

Q3: My ITC thermogram shows inconsistent and noisy baseline readings. What could be the cause?

A noisy or drifting baseline in ITC experiments can be caused by several factors:[5]

  • Improperly Matched Buffers: A mismatch between the buffer in the sample cell and the syringe is a common cause of large heats of dilution, which can manifest as a drifting baseline.[5]

  • Air Bubbles: Air bubbles in the sample cell or syringe can cause significant noise and spikes in the data.[5] Ensure thorough degassing of all solutions before the experiment.

  • Contamination: Dirty ITC cells or syringes can lead to baseline instability.[7] A rigorous cleaning protocol between experiments is essential.

  • Instrumental Issues: If the problem persists after addressing the above points, there may be an issue with the instrument itself, such as a bent syringe or problems with the reference cell.

Q4: The heat signals from my ITC injections are very small, leading to a poor signal-to-noise ratio. How can I improve this?

Low heat signals can make it difficult to obtain reliable data. Consider the following adjustments:

  • Increase Concentrations: The magnitude of the heat change is directly proportional to the concentrations of the reactants. Increasing the concentration of DB30C10 in the cell and the guest ion in the syringe will produce larger heat signals.

  • Optimize the "c-window": The "c-window" (c = n * K_a * [Macromolecule]) is a critical parameter for obtaining a well-defined sigmoidal binding curve.[8] Ideally, the 'c' value should be between 5 and 500. Adjust your concentrations to fall within this range.

  • Choose a Buffer with a Favorable Ionization Enthalpy: If proton exchange is linked to the binding event, the choice of buffer can significantly impact the observed enthalpy change.

NMR Spectroscopy Troubleshooting

Q5: I am observing significant peak broadening in my NMR spectra upon addition of the guest ion to the DB30C10 solution. What does this indicate and how can I fix it?

Peak broadening in NMR titration experiments can be attributed to:[9][10]

  • Intermediate Exchange on the NMR Timescale: If the association and dissociation of the host-guest complex occur at a rate comparable to the NMR timescale, significant line broadening will be observed. To address this, you can try acquiring spectra at different temperatures. Lowering the temperature may slow the exchange to the slow-exchange regime, while increasing the temperature may move it to the fast-exchange regime, both of which can result in sharper peaks.

  • Sample Aggregation: Aggregation of the host, guest, or the complex can lead to broader peaks due to slower tumbling in solution.[10] Running the experiment at different concentrations can help diagnose this issue; if peaks sharpen upon dilution, aggregation is likely occurring.

  • Paramagnetic Impurities: The presence of paramagnetic ions, even at trace levels, can cause significant line broadening. Ensure all glassware is thoroughly cleaned and use high-purity reagents.

  • Poor Shimming: An improperly shimmed magnet will result in broad peaks for all signals in the spectrum.[11]

Q6: The chemical shift changes I observe during my NMR titration are very small, making it difficult to determine the binding constant accurately. What can I do?

Small chemical shift changes can be challenging. Here are some suggestions:

  • Increase the Magnetic Field Strength: Higher field NMR spectrometers will offer better spectral dispersion, which can help in resolving small changes in chemical shifts.

  • Monitor Different Nuclei: If you are observing ¹H NMR, consider if other nuclei (e.g., ¹³C) might show more significant chemical shift perturbations upon binding.

  • Use a Different Solvent: The solvent can influence the magnitude of the chemical shift changes.[9] Experimenting with different deuterated solvents may yield better results.

  • Increase the Concentration of the Titrant: A higher concentration of the guest ion in the titrant solution can sometimes lead to more pronounced chemical shift changes.

Fluorescence Spectroscopy Troubleshooting

Q7: The fluorescence intensity of my sample is not changing linearly with concentration, even before adding the guest ion. What is causing this?

This is likely due to the inner filter effect .[12][13] At high concentrations, the sample itself can absorb the excitation light or re-absorb the emitted fluorescence, leading to a non-linear relationship between concentration and fluorescence intensity.

  • Correction: To correct for the inner filter effect, you need to measure the absorbance of your sample at the excitation and emission wavelengths and apply a correction factor to your fluorescence data.[14]

  • Prevention: The best approach is to work at concentrations where the absorbance at the excitation wavelength is low, typically below 0.1 AU.[12]

Q8: I am not observing a consistent change in fluorescence upon addition of the guest ion to my DB30C10 solution. What could be the issue?

Several factors can lead to inconsistent fluorescence changes:

  • Lack of a Fluorophore: this compound itself is not inherently fluorescent. To use fluorescence spectroscopy, either the crown ether needs to be derivatized with a fluorescent reporter group, or you must be studying its interaction with a fluorescent guest.

  • Ternary Complex Formation: The formation of ternary complexes involving the solvent or other molecules can sometimes quench or alter the expected fluorescence response.[15]

  • Photobleaching: Prolonged exposure of the sample to the excitation light can lead to photobleaching of the fluorophore, resulting in a decrease in fluorescence intensity over time that is not related to binding. Minimize exposure times and use fresh samples.

  • Scattering: Particulate matter in the solution can cause light scattering, which can interfere with the fluorescence measurement. Ensure your solutions are properly filtered.

Quantitative Data Summary

The following tables summarize the stability constants (log K) for the 1:1 complexation of this compound with various alkali metal ions in different non-aqueous solvents at 25°C, as determined by a conductometric method.[3][16]

Table 1: Stability Constants (log K) of this compound Complexes with Alkali Metal Ions

CationNitromethane1,2-DichloroethaneAcetoneAcetonitrileDimethylformamide
Li⁺< 2< 22.181.85< 2
Na⁺2.532.512.912.16< 2
K⁺4.084.154.603.612.26
Rb⁺4.294.314.713.702.30
Cs⁺3.653.834.213.252.11

Data sourced from Amini and Shamsipur (1991).[3][16]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol

This protocol provides a general framework for studying the binding of an alkali metal salt (guest) to this compound (host) in a non-aqueous solvent.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired high-purity, dry solvent (e.g., acetonitrile). The concentration should be chosen to ensure the "c-window" is between 5 and 500.[8]

    • Prepare a stock solution of the alkali metal salt (e.g., potassium perchlorate) in the same solvent. The concentration of the salt solution should be 10-20 times higher than the DB30C10 solution.

    • Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.[5]

  • Instrument Setup:

    • Clean the ITC sample and reference cells thoroughly according to the manufacturer's instructions.

    • Fill the reference cell with the pure solvent.

    • Carefully load the DB30C10 solution into the sample cell, avoiding the introduction of air bubbles.

    • Load the alkali metal salt solution into the injection syringe.

  • Titration Experiment:

    • Set the experimental temperature and allow the system to equilibrate.

    • Perform an initial injection of the salt solution into the DB30C10 solution. The volume of the injections should be chosen based on the desired number of data points for the binding isotherm.

    • Continue with a series of injections until the binding sites are saturated, as indicated by small, consistent heat changes that correspond to the heat of dilution.

    • Perform a control experiment by titrating the salt solution into the pure solvent to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat flow for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of the guest to the host.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

NMR Titration Protocol

This protocol outlines the steps for determining the binding constant of a guest ion to DB30C10 using NMR spectroscopy.[17][18]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., acetonitrile-d₃). The concentration should be accurately known.

    • Prepare a stock solution of the guest salt in the same deuterated solvent at a concentration approximately 10-20 times that of the host solution.

  • NMR Experiment:

    • Acquire a ¹H NMR spectrum of the free DB30C10 solution.

    • Perform a series of titrations by adding small, precise aliquots of the guest salt solution to the NMR tube containing the DB30C10 solution.

    • After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.

    • Continue the titration until no further significant changes in the chemical shifts of the DB30C10 protons are observed.

  • Data Analysis:

    • Identify one or more protons on the DB30C10 molecule that show a significant chemical shift change upon binding.

    • For each titration point, determine the chemical shift of the chosen proton(s).

    • Plot the change in chemical shift (Δδ) as a function of the molar ratio of the guest to the host.

    • Fit the resulting binding isotherm to a suitable binding model using non-linear regression analysis to calculate the association constant (Kₐ).

Fluorescence Spectroscopy Protocol

This protocol assumes the use of a fluorescently labeled DB30C10 derivative or a fluorescent guest.

  • Sample Preparation:

    • Prepare a stock solution of the fluorescent host or guest in the chosen solvent.

    • Prepare a stock solution of the non-fluorescent binding partner in the same solvent.

    • Ensure that the concentrations are low enough to avoid inner filter effects (absorbance < 0.1 at the excitation wavelength).[12]

  • Fluorescence Titration:

    • Measure the fluorescence emission spectrum of the fluorescent species alone.

    • Add successive, small aliquots of the non-fluorescent binding partner to the cuvette containing the fluorescent species.

    • After each addition, mix the solution and record the fluorescence emission spectrum.

    • Continue the titration until the fluorescence intensity reaches a plateau.

  • Data Analysis:

    • Correct the fluorescence data for the inner filter effect if necessary.[14]

    • Plot the change in fluorescence intensity at the emission maximum as a function of the concentration of the added binding partner.

    • Fit the data to an appropriate binding equation (e.g., the Hill equation) to determine the binding constant (Kₐ) and stoichiometry.

Visualizations

Troubleshooting_Workflow cluster_reproducibility Poor Reproducibility start Inconsistent Binding Affinity q_solvent Solvent Purity/ Water Content? start->q_solvent q_conc Concentration Accuracy? start->q_conc q_temp Temperature Control? start->q_temp a_solvent Use High-Purity, Dry Solvents q_solvent->a_solvent Yes a_conc Verify Stock Concentrations q_conc->a_conc Yes a_temp Ensure Stable Temperature q_temp->a_temp Yes

Caption: Troubleshooting workflow for poor reproducibility.

ITC_Troubleshooting cluster_itc ITC Issues start Noisy ITC Baseline q_buffer Buffer Mismatch? start->q_buffer q_bubbles Air Bubbles? start->q_bubbles q_clean Dirty Cell? start->q_clean a_buffer Use Dialysis/ Matched Buffer q_buffer->a_buffer Yes a_bubbles Degas Solutions Thoroughly q_bubbles->a_bubbles Yes a_clean Implement Rigorous Cleaning Protocol q_clean->a_clean Yes

Caption: Troubleshooting guide for a noisy ITC baseline.

Experimental_Workflow cluster_workflow General Experimental Workflow prep Sample Preparation exp Binding Experiment (ITC/NMR/Fluor) prep->exp analysis Data Analysis exp->analysis results Binding Parameters (Kₐ, ΔH, n) analysis->results

Caption: A generalized workflow for binding studies.

References

Identification and minimization of by-products in crown ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Crown Ether Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of crown ethers. The focus is on identifying and minimizing common by-products, particularly in syntheses based on the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in crown ether synthesis?

A1: The primary undesired by-products in crown ether synthesis, especially via the Williamson ether synthesis, are linear polymers or oligomers.[1][2] These form when the reactive ends of precursor molecules react intermolecularly (with other molecules) instead of intramolecularly (with themselves to form a ring). Other potential by-products can include compounds arising from elimination reactions, particularly when using sterically hindered reactants.[3]

Q2: Why is polymerization a major competing reaction?

A2: Ring-closing reactions to form large macrocycles like crown ethers are entropically disfavored compared to the formation of 5- or 6-membered rings. The probability of the two ends of a long, flexible precursor molecule finding each other to cyclize is low. In contrast, the probability of one end reacting with a different molecule (intermolecular reaction) is higher, especially at high concentrations, leading to the formation of long-chain polymers.[1][4]

Q3: What is the "template effect" and how does it help?

A3: The template effect utilizes a metal cation (like K⁺ for the synthesis of 18-crown-6) to act as a scaffold.[2][5] The precursor molecule, typically a polyether chain with reactive ends, wraps around the cation. This pre-organizes the molecule into a circular conformation, bringing the reactive ends into close proximity and dramatically increasing the likelihood of the desired intramolecular cyclization over intermolecular polymerization.[5][6] The choice of the cation is crucial and often relates to its size fitting well within the cavity of the target crown ether.[7]

Q4: What is the "high dilution principle"?

A4: The high dilution principle is a strategy to favor intramolecular cyclization by minimizing intermolecular reactions.[1][4] By keeping the concentration of the reactants extremely low (e.g., 10⁻³ M or less), the distance between individual molecules is increased, reducing the chance of them reacting with each other. This gives the ends of a single molecule a better opportunity to react with each other to form the desired ring. A common technique is to add the reactants very slowly to a large volume of solvent.[1]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Crown Ether 1. Reaction conditions favor polymerization: Reactant concentration is too high. 2. Ineffective template effect: The wrong template cation was used, or no template was used. 3. Poor leaving group: The halide or tosylate is not being displaced effectively. 4. Inactive base/alkoxide: The base used (e.g., KOH, NaH) is old or was not strong enough to fully deprotonate the alcohol precursor.[8][9]1. Implement the high dilution principle: Add reactants slowly (e.g., via syringe pump) to a large volume of refluxing solvent.[1] 2. Use an appropriate template cation: For 18-crown-6, use a potassium salt (e.g., KOH, K₂CO₃). The cation should match the cavity size of the target crown.[5][7][10] 3. Improve the leaving group: Use tosylates or iodides instead of chlorides for higher reactivity.[6][11] 4. Use a fresh, strong base: Use fresh NaH or high-purity KOH. Ensure anhydrous conditions if using hydride bases.[9]
Product is a Thick, Viscous Oil or Gummy Solid (Likely Polymer) 1. High reactant concentration: The primary cause of polymerization. 2. Absence of a template effect: Lack of a suitable cation to promote cyclization.1. Drastically reduce concentration: Re-run the reaction under high dilution conditions.[1] 2. Introduce a template ion: Add a salt of the appropriate alkali metal.[2][7]
Difficult Purification / Multiple Spots on TLC 1. Presence of polymeric by-products and unreacted starting materials. 2. Formation of multiple crown ether sizes (e.g., 12-crown-4, 24-crown-8) alongside the target.1. Use complexation for purification: Crude 18-crown-6 can be purified by forming a crystalline complex with acetonitrile. The complex precipitates from the cold solution, leaving soluble impurities behind. The acetonitrile is then removed under vacuum.[12][13] 2. Column Chromatography: While sometimes challenging, flash chromatography can be used to separate crown ethers from by-products.[14] 3. High-vacuum distillation: Can be effective for separating the crown ether from non-volatile polymers.[12][13]
Product Contains Halide Impurities 1. Incomplete reaction. 2. Inefficient work-up: Salt by-products (e.g., KCl) were not fully removed.1. Increase reaction time or temperature (within reasonable limits to avoid degradation). 2. Improve work-up: After the reaction, filter the cooled mixture to remove precipitated salts. Wash the organic phase thoroughly with water to remove any remaining inorganic salts.

Quantitative Data on Synthesis Strategies

The choice of reaction conditions significantly impacts the yield of the desired crown ether by influencing the competition between cyclization and polymerization.

Table 1: Effect of Template Cation on Crown Ether Yield

Data below is representative and illustrates the principle of the template effect in the synthesis of benzo-crown ethers.

Target Crown EtherBase / Template CationYield of Cyclic ProductReference
Benzo-27-crown-9HN=C(NMe₂)₂ (No effective template)2%[6]
Benzo-27-crown-9Guanidine (Moderate template)23%[6]
Benzo-27-crown-9t-Bu-OK (K⁺ is an excellent template)59%[6]
18-crown-6KOH (K⁺ template)38-44% (crude)[12]
15-crown-5NaOH (Na⁺ template)Good Yields[15]

Experimental Protocols

Protocol 1: Synthesis of 18-Crown-6 via Williamson Ether Synthesis with a Potassium Template

This protocol is adapted from established literature procedures.[12][13]

Materials:

  • Triethylene glycol

  • 1,2-bis(2-chloroethoxy)ethane

  • Potassium hydroxide (KOH), 85% pellets

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Acetonitrile

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Equip a 3-L three-necked flask with a mechanical stirrer, reflux condenser, and an addition funnel.

  • Initial Charge: Add triethylene glycol (0.75 mol) and 600 mL of THF to the flask.

  • Base Addition: Begin stirring and add a solution of KOH (1.65 mol) in 70 mL of water. The solution will warm slightly.

  • Reactant Addition: After stirring vigorously for 15 minutes, add a solution of 1,2-bis(2-chloroethoxy)ethane (0.75 mol) in 100 mL of THF via the addition funnel.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 18-24 hours. The K⁺ cation from KOH acts as the template.

  • Solvent Removal: Cool the reaction mixture and remove the bulk of the THF using a rotary evaporator.

  • Work-up: Dilute the resulting brown slurry with 500 mL of DCM and filter to remove precipitated KCl salts. Wash the collected salts with additional DCM.

  • Drying and Concentration: Combine the organic filtrates and dry over anhydrous MgSO₄. Filter and evaporate the solvent to yield the crude product.

  • Purification by Acetonitrile Complexation: a. Dissolve the crude product (e.g., 50 g) in acetonitrile (100 mL) by heating. b. Stir the solution vigorously as it cools to room temperature to precipitate the fine white crystals of the 18-crown-6-acetonitrile complex. c. Cool the flask in a freezer for several hours to maximize precipitation. d. Collect the solid by rapid filtration and wash with a small amount of cold acetonitrile. e. Transfer the hygroscopic crystals to a round-bottomed flask and remove the acetonitrile under high vacuum (gentle heating ~35°C) to yield pure 18-crown-6 as a white solid (m.p. 38–39.5°C).

Protocol 2: By-product Analysis using GC-MS

Objective: To identify the presence of the target crown ether and potential oligomeric by-products in a crude reaction mixture.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., DCM or THF).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS.

  • GC Conditions (Example):

    • Column: Standard non-polar column (e.g., HP-5ms).

    • Injector Temp: 250°C.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 10 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan from m/z 40 to 800.

  • Data Analysis:

    • Identify the peak corresponding to 18-crown-6 (molecular weight 264.32 g/mol ). Look for the molecular ion [M]⁺ at m/z 264.

    • Search for peaks at higher retention times with higher m/z values corresponding to linear oligomers or larger cyclic products (e.g., 24-crown-8, m/z 352). Mass spectra of oligomers will often show repeating units of ethylene oxide (m/z 44).

Visualizations

Reaction Pathway: Crown Ether Synthesis vs. Polymerization

This diagram illustrates the critical competition between the desired intramolecular cyclization to form a crown ether and the undesired intermolecular reaction that leads to polymer by-products. The template effect is shown as a guiding force for cyclization.

G cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Reaction Products cluster_template Template Effect Start1 HO-(CH₂CH₂O)n-H (Diol) Intermediate X-(CH₂CH₂O)m+n-H (Linear Precursor) Start1->Intermediate Start2 X-(CH₂CH₂O)m-X (Dihalide/Ditosylate) Start2->Intermediate Base Base (e.g., KOH) Base->Intermediate Deprotonation & Nucleophilic Attack Branch Intermediate->Branch TemplateComplex Precursor wraps around cation Intermediate->TemplateComplex Binds to Template Ion Crown Desired Product: Crown Ether (Cyclic) Polymer By-product: Linear Polymer Branch->Crown Intramolecular Cyclization (Favored by High Dilution & Template Effect) Branch->Polymer Intermolecular Polymerization (Favored by High Concentration) TemplateIon K⁺ TemplateComplex->Crown Promotes Cyclization

Caption: Competing pathways in crown ether synthesis.

Workflow: Troubleshooting Low Yield

This workflow provides a logical sequence of steps for a researcher to follow when troubleshooting a low-yield crown ether synthesis.

G Start Low Yield or Polymeric Product Observed Check1 Was a template cation used? Start->Check1 Action1 Incorporate a suitable template cation (e.g., K⁺ for 18-crown-6) Check1->Action1 No Check2 Were high dilution conditions used? Check1->Check2 Yes Action1->Check2 Action2 Re-run reaction using slow addition of reactants to a large solvent volume Check2->Action2 No Check3 Analyze crude product (TLC, GC-MS) Check2->Check3 Yes Action2->Check3 Result1 Starting material largely unreacted Check3->Result1 Result2 Mixture of oligomers and/or other by-products Check3->Result2 Action3 Check activity of base. Consider a better leaving group (e.g., tosylate). Result1->Action3 Action4 Optimize purification. Try acetonitrile complexation or column chromatography. Result2->Action4 End Improved Yield Action3->End Action4->End

Caption: A logical workflow for troubleshooting low yields.

References

Strategies to prevent thermal decomposition of Dibenzo-30-crown-10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal decomposition of Dibenzo-30-crown-10 (DB30C10) during their experiments.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound (DB30C10) begin to thermally decompose?

Q2: What are the primary factors that can accelerate the thermal decomposition of DB30C10?

A2: The thermal stability of DB30C10, like other polyethers, can be compromised by several factors:

  • Presence of Oxygen: An oxidizing atmosphere can significantly lower the decomposition temperature and alter the decomposition pathway.[1][3]

  • Presence of Metal Ions: Certain metal ions can catalyze the decomposition of crown ethers.

  • Presence of Impurities: Impurities from synthesis or handling can act as catalysts for degradation.

  • High Temperatures: Prolonged exposure to temperatures approaching and exceeding its decomposition threshold will inevitably lead to degradation.

Q3: What are the visible signs of DB30C10 thermal decomposition?

A3: Visual indicators of thermal decomposition can include:

  • Discoloration: The white to pale yellow powder may darken, turning yellow, brown, or even black.

  • Gas Evolution: The release of gaseous byproducts may be observed.

  • Change in Texture: The material may become tarry or char-like.

For precise detection, instrumental methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Q4: How can I prevent or minimize the thermal decomposition of DB30C10 during my experiments?

A4: Several strategies can be employed to mitigate thermal decomposition:

  • Inert Atmosphere: Whenever possible, conduct high-temperature experiments involving DB30C10 under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][4][5]

  • Use of Antioxidants: The addition of antioxidants can help to stabilize the crown ether structure at elevated temperatures. These are broadly categorized into primary antioxidants (radical scavengers) and secondary antioxidants (hydroperoxide decomposers).[3][6][7]

  • Temperature Control: Carefully control the experimental temperature to keep it well below the decomposition threshold.

  • Purity of Materials: Ensure the DB30C10 and any reaction components are of high purity to avoid catalytic decomposition.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Discoloration of DB30C10 upon heating. Oxidation due to the presence of air.Purge the reaction vessel with an inert gas (e.g., Nitrogen, Argon) before and during heating.
Reaction temperature is too high.Reduce the reaction temperature. Determine the precise decomposition temperature using TGA.
Presence of catalytic impurities.Use high-purity grade DB30C10 and solvents.
Unexpected side products in the reaction mixture. Decomposition of DB30C10.Incorporate a suitable antioxidant into the reaction mixture. See "Experimental Protocols" section for antioxidant selection.
Reaction with atmospheric moisture at high temperatures.Use anhydrous solvents and ensure a dry reaction setup.
Inconsistent experimental results at high temperatures. Partial decomposition of DB30C10.Implement rigorous temperature control and operate under an inert atmosphere.
Variability in the purity of DB30C10 batches.Characterize the purity of each new batch of DB30C10 before use.

Experimental Protocols

Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition for DB30C10.

Methodology:

  • Place a small, accurately weighed sample (5-10 mg) of DB30C10 into a TGA sample pan (alumina or platinum).

  • Place the pan into the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

  • Record the sample weight as a function of temperature.

  • The onset of decomposition is identified as the temperature at which a significant weight loss begins.

Protocol 2: Evaluating the Efficacy of Antioxidants

Objective: To assess the ability of an antioxidant to increase the thermal stability of DB30C10.

Methodology:

  • Prepare a homogeneous mixture of DB30C10 with a selected antioxidant (e.g., a hindered phenol like BHT or a phosphite antioxidant) at a specific concentration (e.g., 0.1-1.0 wt%).

  • Perform TGA on the mixture following the procedure in Protocol 1.

  • Perform TGA on a pure sample of DB30C10 under the same conditions as a control.

  • Compare the onset of decomposition temperature of the mixture with that of the pure DB30C10. An increase in the onset temperature indicates a stabilizing effect of the antioxidant.

Data Presentation

Table 1: Hypothetical TGA Data for DB30C10 with and without Antioxidant

Sample Atmosphere Heating Rate (°C/min) Onset of Decomposition (°C)
Pure DB30C10Nitrogen10~285
Pure DB30C10Air10~250
DB30C10 + 0.5% Hindered PhenolAir10~275
DB30C10 + 0.5% PhosphiteAir10~270

Note: The data in this table is illustrative and based on typical effects of antioxidants and atmosphere on polyethers. Actual experimental results should be generated for precise values.

Visualizations

Thermal_Decomposition_Pathway cluster_products Decomposition Products DB30C10 This compound Heat_Oxygen Heat (>250°C) + Oxygen DB30C10->Heat_Oxygen Oxidative Path Heat_Inert Heat (>280°C) Inert Atmosphere DB30C10->Heat_Inert Thermal Path Oxidative_Products Oxidative Degradation (e.g., aldehydes, carboxylic acids) Heat_Oxygen->Oxidative_Products Thermal_Products Thermal Fragmentation (e.g., smaller polyethers, phenols) Heat_Inert->Thermal_Products

Caption: Proposed thermal decomposition pathways for this compound.

Prevention_Workflow Start High-Temperature Experiment with DB30C10 Check_Atmosphere Is an inert atmosphere feasible? Start->Check_Atmosphere Use_Inert Implement Inert Gas Purge (N2 or Ar) Check_Atmosphere->Use_Inert Yes Consider_Antioxidant Is the addition of an antioxidant compatible? Check_Atmosphere->Consider_Antioxidant No Use_Inert->Consider_Antioxidant Add_Antioxidant Select and Add Antioxidant (e.g., Hindered Phenol) Consider_Antioxidant->Add_Antioxidant Yes Run_Experiment Proceed with Experiment under Controlled Temperature Consider_Antioxidant->Run_Experiment No Add_Antioxidant->Run_Experiment Analyze_Results Analyze for Decomposition Run_Experiment->Analyze_Results

Caption: Workflow for preventing thermal decomposition of DB30C10.

References

Enhancing the ion selectivity of Dibenzo-30-crown-10 through chemical modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the chemical modification of Dibenzo-30-crown-10 (DB30C10) to enhance its ion selectivity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of DB30C10 derivatives and the subsequent analysis of their ion-binding properties.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of cyclized DB30C10 derivative during synthesis. 1. Inefficient intramolecular cyclization due to competing polymerization. 2. Inappropriate template cation or absence of a template. 3. Decomposition of reactants or products under reaction conditions.1. Employ high-dilution conditions by adding the reactants dropwise over an extended period to favor intramolecular cyclization. 2. Use a suitable template cation, such as K⁺ or Cs⁺, to organize the precursor for cyclization. Cesium salts have been noted to be effective for synthesizing large-ring crown ethers. 3. Ensure inert atmosphere (e.g., nitrogen or argon) and use purified, dry solvents to prevent side reactions. Monitor reaction temperature closely.
Difficulty in purifying the synthesized DB30C10 derivative. 1. Presence of unreacted starting materials. 2. Formation of linear oligomers or polymers as byproducts. 3. The product is a mixture of isomers (e.g., cis and anti isomers from substituted catechols).1. Utilize column chromatography with an appropriate stationary phase (e.g., silica gel or alumina) and eluent system. 2. Recrystallization from a suitable solvent system can help separate the cyclic product from polymeric material. 3. For isomer separation, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary. Characterize the isomers using techniques like NMR spectroscopy.
Inconsistent results in ion-binding studies (e.g., UV-Vis or NMR titration). 1. Presence of impurities in the synthesized crown ether. 2. Contamination of solvents or salts with water or other ions. 3. Incorrect concentration of the host (crown ether) or guest (ion) species.1. Ensure the purity of the DB30C10 derivative using techniques like NMR, mass spectrometry, and elemental analysis. 2. Use high-purity, anhydrous solvents and analytical grade salts. Store them in a desiccator. 3. Accurately prepare stock solutions and perform precise dilutions. Calibrate all volumetric glassware.
Poor selectivity for the target ion in solvent extraction experiments. 1. The chosen substituent on the DB30C10 ring does not sufficiently alter the electronic or steric properties to favor the target ion. 2. The solvent system is not optimal for selective complexation and extraction. 3. The pH of the aqueous phase is not controlled.1. Consider introducing functional groups that can act as additional coordination sites or alter the conformation of the crown ether ring. 2. Experiment with different organic solvents and counter-anions (e.g., picrate) to optimize the extraction efficiency and selectivity. 3. Buffer the aqueous phase to the optimal pH for complexation, especially if the crown ether derivative has ionizable groups.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind modifying this compound to enhance ion selectivity?

A1: The primary principle is to alter the electronic and steric properties of the crown ether to create a more specific and favorable binding environment for a target ion. This can be achieved by introducing functional groups onto the dibenzo moieties. These substituents can influence the conformation of the large, flexible DB30C10 ring and provide additional coordination points, thereby fine-tuning the size and shape of the binding cavity and its affinity for specific cations.

Q2: How do I choose the right substituent to introduce onto the DB30C10 ring for a specific target ion?

A2: The choice of substituent depends on the properties of the target ion. For instance:

  • Electron-withdrawing groups (e.g., nitro, cyano) can decrease the electron density on the ether oxygens, potentially favoring the binding of cations with a higher charge density.

  • Electron-donating groups (e.g., alkyl, alkoxy) can increase the electron density, enhancing the binding of "softer" cations.

  • Groups capable of hydrogen bonding or additional coordination (e.g., hydroxyl, carboxyl, amide) can provide extra stability to the complex with the target ion.

  • Bulky substituents can introduce steric hindrance, which can be used to discriminate between ions of different sizes.

Q3: What are the common synthetic routes for introducing functional groups onto the dibenzo rings of DB30C10?

A3: Common synthetic strategies involve electrophilic aromatic substitution reactions on the pre-formed DB30C10 macrocycle. These include:

  • Nitration: Using nitric acid in a suitable solvent like acetonitrile to introduce nitro groups, which can then be reduced to amino groups for further functionalization.

  • Acylation: Friedel-Crafts acylation can introduce acyl groups, which can serve as handles for further modifications.

  • Formylation: Introduction of aldehyde groups, which are versatile for subsequent reactions. Alternatively, one can start with substituted catechol and use it in the cyclization reaction to build the substituted DB30C10 derivative directly.

Q4: Which analytical techniques are essential for characterizing the synthesized DB30C10 derivatives and their ion complexes?

A4: The following techniques are crucial:

  • For the synthesized crown ether:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

    • Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight.

    • FT-IR Spectroscopy: To identify functional groups.

    • Elemental Analysis: To confirm the empirical formula.

  • For studying ion complexation:

    • NMR Titration: To determine the stoichiometry and stability constant of the complex by monitoring chemical shift changes upon addition of the guest ion.

    • UV-Vis Spectroscopy: Useful if the crown ether or its complex has a chromophore. Changes in the absorption spectrum upon ion binding can be used to calculate stability constants.

    • Conductometry: To measure changes in the molar conductivity of a salt solution upon addition of the crown ether, which can be used to determine stability constants.

    • Calorimetry (e.g., ITC): To directly measure the thermodynamic parameters of complexation (enthalpy and entropy changes).

Quantitative Data on Ion Binding

The following table summarizes the stability constants (log K) for the 1:1 complexation of this compound with various alkali metal ions in nitromethane at 25°C, as determined by conductometry.

Crown EtherNa⁺K⁺Rb⁺Cs⁺
This compound (DB30C10) 4.05.44.94.5

Data sourced from conductometric studies in nitromethane.

Experimental Protocols

Protocol 1: Synthesis of Dinitro-dibenzo-30-crown-10

This protocol describes a general method for the nitration of the aromatic rings of DB30C10.

Materials:

  • This compound (DB30C10)

  • Nitric acid (65%)

  • Acetonitrile

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Suspend DB30C10 (1 equivalent) in warm acetonitrile (approx. 50°C) in a round-bottom flask with stirring.

  • Cool the suspension in an ice bath.

  • Slowly add nitric acid (65%, excess) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.

  • Filter the resulting solid and wash with deionized water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the dinitro-DB30C10 derivative.

Protocol 2: Determination of Stability Constants by UV-Vis Titration

This protocol outlines a general procedure for determining the stability constant of a DB30C10 derivative with a metal ion. This method is applicable if the crown ether or its complex has a suitable chromophore.

Materials:

  • Purified DB30C10 derivative (host)

  • Metal salt (e.g., potassium perchlorate) (guest)

  • High-purity solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer

  • Volumetric flasks and micropipettes

Procedure:

  • Prepare a stock solution of the DB30C10 derivative of a known concentration (e.g., 1 x 10⁻⁴ M) in the chosen solvent.

  • Prepare a stock solution of the metal salt of a much higher known concentration (e.g., 1 x 10⁻² M) in the same solvent.

  • Place a fixed volume of the crown ether solution in a cuvette and record its UV-Vis spectrum.

  • Perform a titration by making successive additions of small aliquots of the metal salt stock solution to the cuvette.

  • Record the UV-Vis spectrum after each addition and equilibration.

  • Monitor the change in absorbance at a wavelength where the spectral change is maximal.

  • The binding isotherm (absorbance change vs. guest concentration) can be fitted to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis to calculate the stability constant (K).

Diagrams

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization DB30C10 This compound Reaction Chemical Modification (e.g., Nitration, Acylation) DB30C10->Reaction Crude Crude Product Reaction->Crude Purification Purification (Chromatography, Recrystallization) Crude->Purification Modified_DB30C10 Modified DB30C10 Purification->Modified_DB30C10 Characterization Structural Characterization (NMR, MS, IR) Modified_DB30C10->Characterization Binding_Study Ion Binding Study (Titration, Extraction) Modified_DB30C10->Binding_Study Data_Analysis Data Analysis (Stability Constants, Selectivity) Binding_Study->Data_Analysis Result Enhanced Ion Selectivity Data_Analysis->Result

Caption: Workflow for enhancing ion selectivity of DB30C10.

Signaling_Pathway DB30C10 This compound (Flexible Conformation) Substituent Chemical Modification (Introduction of Substituents) DB30C10->Substituent Modified_DB30C10 Modified DB30C10 (Pre-organized Cavity) Substituent->Modified_DB30C10 Selective_Complex Selective Host-Guest Complex Modified_DB30C10->Selective_Complex Strong Interaction Non_Selective_Complex Weak/No Complexation Modified_DB30C10->Non_Selective_Complex Weak Interaction Target_Ion Target Cation Target_Ion->Selective_Complex Other_Ion Interfering Cation Other_Ion->Non_Selective_Complex

Caption: Influence of modification on selective ion binding.

Overcoming solubility issues of Dibenzo-30-crown-10 in specific solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenzo-30-crown-10 (DB30C10), focusing on overcoming common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a large, macrocyclic polyether. Its solubility is dictated by its chemical structure, which includes both polar ether linkages and nonpolar dibenzo groups. Generally, it exhibits good solubility in many common organic solvents.[1][2] Aromatic ring-containing crown ethers are typically more soluble in solvents like dichloromethane and chloroform.[3]

Q2: In which common laboratory solvents is this compound most likely to be soluble?

A2: While precise quantitative data is not extensively published, based on the behavior of similar dibenzo crown ethers, DB30C10 is expected to be most soluble in chlorinated solvents such as dichloromethane (DCM) and chloroform. It is also reported to have high solubility in a range of organic solvents.[2] Aromatic crown ethers can also be soluble in pyridine and formic acid.[3]

Q3: Is this compound soluble in water or alcohols?

A3: Aromatic crown ethers like DB30C10 are generally insoluble or only sparingly soluble in water and alcohols at room temperature.[3]

Q4: Can the solubility of this compound be enhanced?

A4: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds. For DB30C10, these can include:

  • Heating: Gently warming the solvent can significantly increase the dissolution rate and solubility.

  • Sonication: Using an ultrasonic bath can help to break down aggregates and accelerate the dissolution process.

  • Co-solvency: Using a mixture of solvents can sometimes achieve higher solubility than a single solvent system. For example, a small amount of a highly solvating solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be added to a less effective solvent.

Solubility Data

Due to the limited availability of precise quantitative solubility data for this compound in the public domain, the following table provides a qualitative summary based on the known behavior of similar dibenzo crown ethers and general principles of solubility.

SolventChemical FormulaPolarity (Dielectric Constant)Expected Solubility of DB30C10Notes
Dichloromethane (DCM)CH₂Cl₂9.1HighOften used as a primary solvent for reactions and purification of crown ethers.
ChloroformCHCl₃4.8HighSimilar to DCM, a good solvent for dibenzo crown ethers.[3]
Tetrahydrofuran (THF)C₄H₈O7.5Moderate to HighA good general-purpose solvent for many organic compounds.
AcetoneC₃H₆O21ModerateMay be a suitable solvent, particularly when heated.
AcetonitrileCH₃CN37.5ModerateOften used for purification by recrystallization.
Dimethylformamide (DMF)C₃H₇NO36.7Moderate to HighA strong polar aprotic solvent that can be effective, especially with heating. Can be a good choice for recrystallization.[4]
Dimethyl Sulfoxide (DMSO)C₂H₆OS47Moderate to HighA very strong polar aprotic solvent; may be useful for dissolving stubborn samples.
TolueneC₇H₈2.4Low to ModerateSolubility is likely to be lower than in chlorinated solvents but may be enhanced by heating.
HexaneC₆H₁₄1.9Low / InsolubleOften used as an anti-solvent for precipitation or recrystallization of crown ethers.[4]
EthanolC₂H₅OH24.6Low / InsolubleGenerally a poor solvent for aromatic crown ethers at room temperature.[3]
WaterH₂O80.1InsolubleAromatic crown ethers are typically insoluble in water.[3]

Experimental Protocols

General Protocol for Dissolving this compound

This protocol provides a general methodology for dissolving solid this compound in an organic solvent.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., Dichloromethane)

  • Glass vial or flask

  • Magnetic stirrer and stir bar (optional)

  • Ultrasonic bath (optional)

  • Heat source (e.g., hot plate, water bath) (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound and place it into a clean, dry glass vial or flask.

  • Solvent Addition: Add the selected solvent to the vial in small portions. Start with a volume that is estimated to be sufficient to dissolve the solid.

  • Initial Dissolution Attempt (at Room Temperature):

    • Swirl the vial or use a magnetic stirrer to agitate the mixture.

    • Observe for dissolution. If the solid does not dissolve completely, proceed to the next steps.

  • Assisted Dissolution (if necessary):

    • Sonication: Place the vial in an ultrasonic bath for 5-10 minute intervals. Check for dissolution after each interval.

    • Heating: Gently warm the mixture using a hot plate or water bath. Increase the temperature gradually while stirring. Caution: Ensure the solvent's boiling point is not exceeded and use a reflux condenser if necessary for prolonged heating.

  • Complete Dissolution: Continue the chosen method until all the solid has dissolved, resulting in a clear solution. If the solid still does not dissolve, consider adding more solvent incrementally.

  • Cooling: If heating was used, allow the solution to cool to room temperature before use, unless the experiment requires an elevated temperature.

Troubleshooting Guide

Common Issue: this compound is not dissolving in the chosen solvent.

This troubleshooting guide provides a logical workflow to address this common issue.

Troubleshooting DB30C10 Solubility start Start: DB30C10 Undissolved check_solvent Is the solvent appropriate? (e.g., DCM, Chloroform) start->check_solvent agitate Increase Agitation: - Vigorous stirring - Vortexing check_solvent->agitate Yes change_solvent Change to a More Effective Solvent (e.g., DCM, Chloroform) check_solvent->change_solvent No check_dissolution1 Is it dissolved? agitate->check_dissolution1 sonicate Apply Sonication (5-10 min intervals) check_dissolution2 Is it dissolved? sonicate->check_dissolution2 heat Gently Heat Solution (monitor temperature) check_dissolution3 Is it dissolved? heat->check_dissolution3 check_dissolution1->sonicate No success Success: DB30C10 Dissolved check_dissolution1->success Yes check_dissolution2->heat No check_dissolution2->success Yes add_solvent Incrementally Add More Solvent check_dissolution3->add_solvent No check_dissolution3->success Yes check_dissolution4 Is it dissolved? add_solvent->check_dissolution4 cosolvent Consider a Co-solvent: Add a small amount of a stronger solvent (e.g., DMF, DMSO) check_dissolution4->cosolvent No check_dissolution4->success Yes fail Issue Persists: - Re-evaluate solvent choice - Check purity of DB30C10 cosolvent->fail change_solvent->start

Caption: Troubleshooting workflow for dissolving this compound.

Logical Relationships in Solvent Selection

The choice of solvent is critical for successfully dissolving this compound. The following diagram illustrates the decision-making process based on the properties of the compound and desired outcome.

Solvent Selection Logic start Goal: Dissolve DB30C10 structure DB30C10 Structure: - Polar ether groups - Nonpolar dibenzo groups start->structure polarity_match Principle: 'Like Dissolves Like' structure->polarity_match high_sol High Solubility Solvents (Good for stock solutions) polarity_match->high_sol mod_sol Moderate Solubility Solvents (Good for reactions, may need heat) polarity_match->mod_sol low_sol Low/Insoluble Solvents (Good for precipitation/crystallization) polarity_match->low_sol dcm Dichloromethane (DCM) high_sol->dcm chloroform Chloroform high_sol->chloroform thf Tetrahydrofuran (THF) mod_sol->thf acetone Acetone mod_sol->acetone dmf DMF / DMSO mod_sol->dmf hexane Hexane low_sol->hexane ethanol Ethanol low_sol->ethanol water Water low_sol->water

Caption: Decision-making process for selecting a suitable solvent for DB30C10.

References

Addressing steric hindrance effects in Dibenzo-30-crown-10 host-guest interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibenzo-30-crown-10 (DB30C10) host-guest systems. The content addresses common challenges related to steric hindrance and other experimental variables.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide answers to common questions and solutions to problems encountered during the synthesis, purification, and analysis of DB30C10 and its host-guest complexes.

I. Synthesis and Purification

  • Question: My synthesis of this compound resulted in a low yield. What are the common causes and how can I improve it?

    • Answer: Low yields in the synthesis of large crown ethers like DB30C10 are often due to the challenges of macrocyclization. Here are some common factors and troubleshooting steps:

      • High Dilution Principle: The cyclization step is bimolecular, and to favor it over polymerization, the reaction must be carried out under high-dilution conditions. This is typically achieved by the slow addition of the reactants over a long period to a large volume of solvent.

      • Template Effect: The presence of a suitable cation that fits well within the forming macrocycle can significantly enhance the yield by organizing the precursor molecule for cyclization. For DB30C10, larger alkali metal cations like K⁺ or Cs⁺ can be effective templates.

      • Purity of Reactants and Solvents: Ensure that the starting materials (e.g., catechol and the corresponding oligoethylene glycol dihalide or ditosylate) and the solvent are of high purity and anhydrous. Trace amounts of water can interfere with the reaction.

      • Choice of Base and Leaving Group: A strong base is required for the Williamson ether synthesis, which is commonly used for preparing crown ethers. The choice of leaving group on the oligoethylene glycol chain is also critical; tosylates are often better leaving groups than halides, which can lead to higher yields.

  • Question: I am having difficulty purifying the crude this compound product. What are the recommended methods?

    • Answer: Purifying large, flexible crown ethers can be challenging due to their physical properties.

      • Recrystallization: This is a common method. The choice of solvent is crucial. You may need to experiment with a range of solvents or solvent mixtures to find optimal conditions.

      • Column Chromatography: Silica gel chromatography can be effective. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate) is often used. Due to the size of DB30C10, a larger pore size silica may be beneficial.

      • Complexation/Decomplexation: An alternative purification method involves forming a complex with a suitable salt (e.g., a potassium salt) to precipitate the crown ether from the reaction mixture. The pure crown ether can then be recovered by decomplexation.

II. Host-Guest Complexation and Analysis

  • Question: In my NMR titration experiment, I am observing significant peak broadening for the host or guest signals upon complexation. What could be the cause and how can I address it?

    • Answer: Peak broadening in NMR spectra of host-guest systems is often indicative of the exchange rate between the free and complexed species being on the NMR timescale (intermediate exchange).

      • Temperature Variation: Changing the temperature of the NMR experiment can help to move the system into the fast or slow exchange regime. Lowering the temperature may slow down the exchange sufficiently to observe sharp, separate signals for the free and bound species. Conversely, increasing the temperature might accelerate the exchange into the fast exchange regime, resulting in sharp, averaged signals.

      • Solvent Effects: The solvent can influence the exchange kinetics. A more viscous solvent might slow down the exchange rate.

      • Concentration: In some cases, the exchange rate can be concentration-dependent. Acquiring spectra at different host and guest concentrations might provide insights.

  • Question: My Isothermal Titration Calorimetry (ITC) data for DB30C10 binding is noisy or shows an unusual binding isotherm. What are the potential issues?

    • Answer: ITC experiments with large, flexible hosts like DB30C10 can be sensitive to experimental conditions.

      • Buffer Mismatch: Ensure that the buffer in the syringe and the cell are identical. Even small differences in pH or buffer components can lead to large heats of dilution, obscuring the binding signal. A dialysis step for both host and guest against the same buffer is highly recommended.

      • Concentration Accuracy: Inaccurate concentration determination of the host or guest is a major source of error in ITC. Use a reliable method to determine the concentrations of your stock solutions.

      • Sample Purity: Impurities in the host or guest samples can contribute to the heat signal and affect the binding isotherm.

      • Steric Hindrance and Slow Kinetics: The large and flexible nature of DB30C10 might lead to slow binding kinetics. Increasing the spacing between injections can allow the system to reach equilibrium. The presence of bulky benzo groups can also lead to complex binding modes that do not fit a simple 1:1 binding model.

  • Question: I am struggling to obtain suitable crystals of my this compound host-guest complex for X-ray diffraction. Any suggestions?

    • Answer: Crystallizing large and flexible molecules can be a process of trial and error.

      • Solvent System: Systematically screen a wide range of solvents and solvent mixtures. Techniques like vapor diffusion (hanging or sitting drop) and slow evaporation are commonly used.

      • Counter-ion Effects: The choice of counter-ion for the guest cation can significantly impact crystal packing and quality. Experiment with different counter-ions (e.g., PF₆⁻, ClO₄⁻, halides).

      • Guest Modification: If the primary guest is difficult to crystallize, consider slightly modifying it to introduce moieties that may favor crystal packing through additional intermolecular interactions.

      • Temperature: Control the temperature of crystallization carefully. Sometimes, a temperature gradient can promote the growth of single crystals.

Quantitative Data Summary

The following table summarizes the stability constants (log K) for the complexation of this compound with various metal cations in different solvents. The data is primarily from a conductometric study by Amini and Shamsipur (1991).

Guest CationSolventLog K
Li⁺Nitromethane2.11
1,2-Dichloroethane3.32
Acetone1.83
Acetonitrile< 2
Dimethylformamide< 2
Na⁺Nitromethane2.34
1,2-Dichloroethane3.61
Acetone2.21
Acetonitrile< 2
Dimethylformamide< 2
K⁺Nitromethane3.62
1,2-Dichloroethane4.93
Acetone3.48
Acetonitrile2.51
Dimethylformamide< 2
Rb⁺Nitromethane3.71
1,2-Dichloroethane> 5.5
Acetone3.52
Acetonitrile2.73
Dimethylformamide< 2
Cs⁺Nitromethane3.18
1,2-Dichloroethane4.81
Acetone3.01
Acetonitrile2.23
Dimethylformamide< 2
Ag⁺Nitromethane3.32
1,2-Dichloroethane4.56
Acetone3.11
Acetonitrile2.43
Dimethylformamide< 2
Tl⁺Nitromethane4.08
1,2-Dichloroethane> 5.5
Acetone3.84
Acetonitrile2.81
Dimethylformamide< 2

Note: The stability of the complexes generally shows an inverse relationship with the Gutmann donicity of the solvent.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Determination of Binding Constant by ¹H NMR Titration

This protocol describes a general procedure for determining the association constant of a DB30C10-guest complex in the fast exchange regime.

  • Sample Preparation:

    • Prepare a stock solution of the this compound host in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN). The concentration should be chosen such that the host signals are clearly visible and well-resolved.

    • Prepare a stock solution of the guest species in the same deuterated solvent, at a concentration approximately 10-20 times higher than the host solution.

  • Initial Spectrum:

    • Acquire a high-resolution ¹H NMR spectrum of the free host solution. This will serve as the reference (0 equivalents of guest).

  • Titration:

    • Add small aliquots of the guest stock solution to the NMR tube containing the host solution.

    • After each addition, thoroughly mix the solution and allow it to equilibrate for a few minutes before acquiring a new ¹H NMR spectrum.

    • Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites (typically up to 2-3 equivalents of guest).

  • Data Analysis:

    • Identify one or more host protons that show a significant change in chemical shift upon addition of the guest.

    • Plot the change in chemical shift (Δδ) of the chosen proton(s) as a function of the guest concentration.

    • Fit the resulting binding isotherm to a 1:1 binding model using appropriate software (e.g., Origin, DynaFit) to extract the association constant (Kₐ).

2. Isothermal Titration Calorimetry (ITC) Measurement

This protocol outlines the steps for performing an ITC experiment to determine the thermodynamic parameters of DB30C10-guest binding.

  • Sample Preparation:

    • Prepare solutions of this compound (in the cell) and the guest (in the syringe) in the same, degassed buffer. It is critical to ensure the buffer is identical for both solutions to minimize heats of dilution. Dialysis of both components against the same buffer is the best practice.

    • The concentration of the host in the cell and the guest in the syringe should be chosen based on the expected binding affinity (Kₐ). A general starting point is a cell concentration of 10-50 µM and a syringe concentration 10-15 times higher.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe.

    • Load the host solution into the sample cell and the guest solution into the injection syringe, ensuring no air bubbles are present.

    • Set the experimental temperature, stirring speed, and injection parameters (volume, duration, and spacing). For a potentially slow binding system like DB30C10, longer spacing between injections (e.g., 180-300 seconds) is advisable.

  • Experiment Execution:

    • Perform an initial small injection (e.g., 0.5-1 µL) to remove any material from the syringe tip, and discard this data point during analysis.

    • Run the titration sequence.

    • After the main titration, perform a control experiment by titrating the guest solution into the buffer alone to determine the heat of dilution of the guest.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the peaks in the thermogram to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of guest to host.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

3. Crystallization of Host-Guest Complexes

This protocol provides a general guideline for crystallizing DB30C10 complexes.

  • Preparation of the Complex:

    • Dissolve this compound and a slight molar excess of the guest salt in a suitable solvent or solvent mixture. Gentle heating may be required to ensure complete dissolution.

  • Crystallization Methods:

    • Slow Evaporation: Leave the solution in a loosely covered vial in a vibration-free environment. The solvent will slowly evaporate, leading to supersaturation and crystal growth.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the complex solution on a siliconized cover slip (hanging drop) or a pedestal (sitting drop) in a sealed chamber containing a reservoir of a precipitating agent (a solvent in which the complex is less soluble). The vapor from the reservoir will slowly diffuse into the drop, inducing crystallization.

    • Solvent Layering: Carefully layer a less-dense solvent in which the complex is insoluble on top of a solution of the complex. Crystals may form at the interface over time.

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully harvest them using a cryo-loop and immediately flash-cool them in liquid nitrogen for X-ray diffraction analysis.

Visualizations

Diagram 1: Experimental Workflow for Determining Binding Affinity

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_host Prepare Host (DB30C10) Solution buffer_match Ensure Identical Solvent/Buffer prep_host->buffer_match prep_guest Prepare Guest Solution prep_guest->buffer_match nmr NMR Titration buffer_match->nmr itc Isothermal Titration Calorimetry (ITC) buffer_match->itc nmr_analysis Plot Δδ vs. [Guest] & Fit Binding Isotherm nmr->nmr_analysis itc_analysis Integrate Peaks & Fit Binding Isotherm itc->itc_analysis result Determine Binding Constant (Kₐ) & Thermodynamics (ΔH, ΔS) nmr_analysis->result itc_analysis->result

Caption: Workflow for determining binding affinity using NMR and ITC.

Diagram 2: Impact of Steric Hindrance on Host-Guest Interaction

steric_hindrance cluster_host Host Properties (DB30C10) cluster_guest Guest Properties flexibility High Flexibility interaction Host-Guest Interaction flexibility->interaction Allows Wrapping benzo_groups Bulky Benzo Groups benzo_groups->interaction Restricts Conformation steric_clash Potential Steric Clash benzo_groups->steric_clash guest_size Guest Size guest_size->interaction guest_size->steric_clash guest_shape Guest Shape guest_shape->interaction outcome Binding Affinity & Selectivity interaction->outcome steric_clash->outcome Reduces Affinity

Caption: Factors influencing steric hindrance in DB30C10 host-guest systems.

Validation & Comparative

Comparative analysis of cation selectivity between Dibenzo-30-crown-10 and Dibenzo-18-crown-6

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential cation binding affinities of two prominent macrocyclic polyethers, Dibenzo-30-crown-10 and Dibenzo-18-crown-6. This report synthesizes experimental data on their cation selectivity, provides detailed experimental protocols for analysis, and visually represents the underlying principles of their host-guest chemistry.

The selective binding of cations by crown ethers is a cornerstone of supramolecular chemistry, with profound implications for fields ranging from analytical chemistry to pharmacology. The specificity of this interaction is primarily governed by the "size-fit" relationship, where a cation's ionic radius optimally matches the cavity size of the crown ether. This guide provides a comparative analysis of two widely studied dibenzo-crown ethers, Dibenzo-18-crown-6 (DB18C6) and this compound (DB30C10), to elucidate their distinct cation selectivity profiles.

Quantitative Comparison of Cation Binding

The stability of the complex formed between a crown ether and a cation is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The data presented below, primarily from conductometric titrations in acetonitrile, highlights the divergent cation preferences of DB18C6 and DB30C10.

Table 1: Stability Constants (log K) for Dibenzo-18-crown-6 (DB18C6) with Alkali Metal Cations in Acetonitrile at 25°C

CationIonic Radius (Å)log K
Li⁺0.76< 2
Na⁺1.024.3
K⁺1.385.0
Rb⁺1.524.1
Cs⁺1.673.5

Note: Data compiled from various sources. The ionic radii are for six-coordinate ions.

Table 2: Stability Constants (log K) for this compound (DB30C10) with Alkali Metal Cations in Acetonitrile at 25°C

CationIonic Radius (Å)log K
Li⁺0.762.05
Na⁺1.022.85
K⁺1.384.60
Rb⁺1.524.85
Cs⁺1.674.62

Data from Amini and Shamsipur (1991) study on the complexation reactions of this compound.[1]

Analysis of Cation Selectivity

The data reveals a distinct difference in the cation selectivity of the two crown ethers. Dibenzo-18-crown-6, with a cavity diameter of 2.6-3.2 Å, exhibits a strong preference for the potassium ion (K⁺), whose ionic radius of 1.38 Å provides an optimal fit.[2] This "size-fit" principle is a dominant factor in its selectivity.[1]

In contrast, this compound, a larger and more flexible macrocycle, can accommodate larger cations and even form "wrap-around" complexes with smaller cations. Its peak selectivity is observed for rubidium (Rb⁺), and it also shows significant affinity for K⁺ and Cs⁺. The larger cavity size allows it to encapsulate cations that are too large for DB18C6.

G Cation Selectivity Based on Size-Fit Principle cluster_DB18C6 Dibenzo-18-crown-6 (Cavity: 2.6-3.2 Å) cluster_DB30C10 This compound (Flexible Cavity) DB18C6 DB18C6 K_ion K⁺ (1.38 Å) Optimal Fit DB18C6->K_ion Strong Binding (log K = 5.0) Na_ion_18 Na⁺ (1.02 Å) Good Fit DB18C6->Na_ion_18 Moderate Binding (log K = 4.3) Cs_ion_18 Cs⁺ (1.67 Å) Poor Fit (Too Large) DB18C6->Cs_ion_18 Weak Binding (log K = 3.5) DB30C10 DB30C10 Rb_ion Rb⁺ (1.52 Å) Optimal Fit DB30C10->Rb_ion Strongest Binding (log K = 4.85) K_ion_30 K⁺ (1.38 Å) Good Fit DB30C10->K_ion_30 Strong Binding (log K = 4.60) Cs_ion_30 Cs⁺ (1.67 Å) Good Fit DB30C10->Cs_ion_30 Strong Binding (log K = 4.62)

Figure 1. Cation selectivity of DB18C6 and DB30C10.

Experimental Protocols

The determination of stability constants for crown ether-cation complexes is crucial for understanding their selectivity. Conductometric titration is a widely used and reliable method.

Conductometric Titration for Determining Stability Constants

This method relies on the change in the molar conductivity of a solution as the crown ether is titrated with a salt of the cation of interest. The formation of the complex alters the mobility of the ions, leading to a change in conductivity.

Materials and Equipment:

  • Conductivity meter with a dipping-type conductivity cell

  • Thermostated water bath

  • Microburette

  • High-purity solvent (e.g., acetonitrile)

  • Crown ether (DB18C6 or DB30C10)

  • High-purity salt of the alkali metal cation (e.g., perchlorates or thiocyanates)

Procedure:

  • Prepare a stock solution of the alkali metal salt of a known concentration (e.g., 1.0 x 10⁻⁴ M) in the chosen solvent.

  • Prepare a stock solution of the crown ether of a significantly higher concentration (e.g., 1.0 x 10⁻² M) in the same solvent.

  • Place a known volume of the salt solution into the thermostated titration cell and allow it to reach thermal equilibrium.

  • Measure the initial conductance of the salt solution.

  • Add small, precise increments of the crown ether solution to the salt solution using the microburette.

  • After each addition, stir the solution to ensure homogeneity and record the conductance once the reading stabilizes.

  • Continue the titration until the molar ratio of crown ether to cation is significantly greater than 1 (e.g., a ratio of 3:1).

  • Plot the molar conductivity of the solution as a function of the molar ratio of ligand to cation.

  • The stability constant (K) is then calculated from the titration data using a suitable non-linear least-squares fitting program.

G Workflow for Conductometric Titration prep_solutions Prepare Stock Solutions (Cation Salt & Crown Ether) setup_titration Set up Titration Cell (Thermostated, Known Volume of Salt Solution) prep_solutions->setup_titration initial_measurement Measure Initial Conductance setup_titration->initial_measurement titration_loop Titrate with Crown Ether Solution (Incremental Additions) initial_measurement->titration_loop record_data Record Conductance after Each Addition titration_loop->record_data Add increment plot_data Plot Molar Conductivity vs. [Ligand]/[Cation] Ratio titration_loop->plot_data Titration Complete record_data->titration_loop Stir & Stabilize calculate_k Calculate Stability Constant (K) (Non-linear Least-squares Fitting) plot_data->calculate_k

Figure 2. Experimental workflow for conductometric titration.

Other Relevant Experimental Techniques:

  • NMR Titration: This technique monitors the change in the chemical shift of the crown ether's protons upon complexation with a cation. The magnitude of the chemical shift change can be related to the binding constant.

  • Solvent Extraction: The selectivity of a crown ether can also be assessed by its ability to extract metal salts from an aqueous phase into an immiscible organic phase. The distribution ratio of the metal ion between the two phases is a measure of the extraction efficiency.

Conclusion

Dibenzo-18-crown-6 and this compound exhibit markedly different cation selectivities, a direct consequence of their structural differences. DB18C6 is a highly selective host for potassium ions due to its rigid cavity that perfectly accommodates the K⁺ ion. In contrast, the larger and more flexible DB30C10 shows a broader range of affinities for larger alkali metal cations, with a preference for rubidium. The choice between these two crown ethers, therefore, depends critically on the specific cation to be targeted in any given application, from ion-selective electrodes to novel drug delivery systems. The experimental protocols outlined provide a robust framework for the quantitative assessment of these and other host-guest interactions.

References

A Comparative Guide to the Validation of a Dibenzo-30-crown-10 Based Potentiometric Sensor for Promethazine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a novel analytical method utilizing a Dibenzo-30-crown-10 (DB30C10) based potentiometric sensor for the determination of promethazine hydrochloride (PM). The performance of this sensor is evaluated against an alternative potentiometric sensor employing β-cyclodextrin (β-CD) as the ionophore. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient analytical techniques.

Performance Characteristics

The validation of the this compound based sensor demonstrates its suitability for the quantitative determination of promethazine hydrochloride. A direct comparison with a β-cyclodextrin based sensor, developed under similar conditions, highlights the performance differences between these ionophores. The key analytical performance parameters for both sensors are summarized below.

Performance ParameterThis compound Sensorβ-Cyclodextrin Sensor (Alternative Method)
Linear Range (M) 1 x 10⁻⁵ - 1 x 10⁻²1 x 10⁻⁵ - 1 x 10⁻²
Slope (mV/decade) 55.861.3
Limit of Detection (M) 1 x 10⁻⁵5.3 x 10⁻⁶
pH Range 4.5 - 7.04.5 - 7.0
Lifetime Over one monthOver one month

Data sourced from Ghaffari, A. et al. (2011)[1][2][3][4]

The β-cyclodextrin based sensor exhibited a response closer to the Nernstian ideal and a slightly lower limit of detection, indicating superior performance in this specific application.[2] However, the this compound sensor still provides a viable and effective alternative for the potentiometric determination of promethazine.

Experimental Protocols

Detailed methodologies for the preparation and operation of the potentiometric sensors are crucial for reproducibility. The following protocols are based on the work by Ghaffari, A. et al. (2011).[3]

Preparation of the PVC Membrane Ion-Selective Electrode

Materials:

  • High-molecular-weight poly(vinyl chloride) (PVC)

  • Plasticizer: bis(2-ethylhexyl) adipate (BEHA)

  • Ionophore: this compound (DB30C10) or β-cyclodextrin (β-CD)

  • Additive: Potassium tetrakis(4-chlorophenyl)-borate (KTPB)

  • Solvent: Tetrahydrofuran (THF)

Procedure:

  • A solution is prepared by dissolving PVC (176.0 mg), BEHA (356.4 mg), the selected ionophore (11.0 mg), and KTPB (6.6 mg) in 5 mL of THF.[3]

  • The resulting mixture is homogenized.

  • A few drops of the membrane solution are deposited onto an electrode body.[3]

  • The solvent is allowed to evaporate for 3 hours to form a uniform membrane.[3]

Flow Injection Analysis (FIA) System

The validated method utilizes a Flow Injection Analysis (FIA) setup for automated and rapid measurements.[1]

System Components:

  • Peristaltic pump

  • Injection valve

  • Flow-through cell containing the prepared ion-selective electrode

  • Reference electrode (e.g., Ag/AgCl)

  • Digital ion analyzer

Procedure:

  • A carrier stream, typically a buffer solution at a controlled pH (e.g., pH 6.0 phosphate buffer), is propelled by the peristaltic pump.[4]

  • A defined volume (e.g., 150 µL) of the promethazine hydrochloride standard or sample solution is injected into the carrier stream using the injection valve.[4]

  • The sample zone passes through the flow cell, and the potential difference between the ion-selective electrode and the reference electrode is measured by the ion analyzer.

  • The peak height of the potential response is proportional to the logarithm of the analyte concentration.

  • A calibration curve is constructed by injecting a series of standard solutions of known concentrations.[3]

Visualizing the Workflow and Comparison

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Membrane & Electrode Preparation cluster_fia Flow Injection Analysis (FIA) cluster_validation Method Validation dissolve Dissolve PVC, Plasticizer, Ionophore (DB30C10), & Additive in THF homogenize Homogenize Mixture dissolve->homogenize deposit Deposit on Electrode Body homogenize->deposit evaporate Evaporate Solvent (3h) deposit->evaporate pump Pump Carrier Stream (Phosphate Buffer pH 6.0) evaporate->pump inject Inject Sample/Standard (150 µL) pump->inject detect Potentiometric Detection (ISE vs. Ref. Electrode) inject->detect record Record Peak Potential detect->record calibrate Construct Calibration Curve record->calibrate linearity Determine Linearity & Slope calibrate->linearity lod Calculate Limit of Detection (LOD) calibrate->lod selectivity Assess Selectivity calibrate->selectivity

Caption: Experimental workflow for the validation of the this compound based potentiometric sensor.

method_comparison cluster_goal Analytical Goal cluster_methods Compared Analytical Methods cluster_performance Performance Metrics goal Determination of Promethazine Hydrochloride db30c10 Potentiometric Sensor (this compound) goal->db30c10 beta_cd Alternative Method: Potentiometric Sensor (β-Cyclodextrin) goal->beta_cd linearity Linearity db30c10->linearity slope Slope db30c10->slope lod LOD db30c10->lod selectivity Selectivity db30c10->selectivity beta_cd->linearity beta_cd->slope beta_cd->lod beta_cd->selectivity

Caption: Logical relationship for the comparison of the two potentiometric sensor-based methods.

References

A Comparative Analysis of Potassium, Rubidium, and Cesium Ion Binding with Large Crown Ethers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the binding affinities and thermodynamic profiles of K+, Rb+, and Cs+ with large-ring crown ethers.

This guide provides an objective comparison of the binding interactions between the alkali metal cations potassium (K+), rubidium (Rb+), and cesium (Cs+) with large crown ethers, such as dibenzo-24-crown-8 (DB24C8) and dibenzo-30-crown-10 (DB30C10). The selection of an appropriate macrocycle for a specific cation is crucial in various applications, including ion-selective electrodes, phase transfer catalysis, and the development of ion-channel mimicking drugs. The data presented herein, derived from various scientific studies, offers insights into the selectivity and thermodynamic driving forces of these complexation reactions.

Quantitative Binding Data

The stability of complexes formed between crown ethers and alkali metal ions is quantified by the equilibrium constant (K) or, more commonly, its logarithm (log K). The thermodynamic parameters—enthalpy (ΔH°) and entropy (ΔS°) of complexation—provide deeper insights into the nature of the binding process. The following table summarizes these values for the interaction of K+, Rb+, and Cs+ with large crown ethers in various non-aqueous solvents. It is important to note that the binding affinities and thermodynamic parameters are highly dependent on the solvent environment.[1][2]

Crown EtherCationSolventlog KΔH° (kJ/mol)ΔS° (J/mol·K)
Dibenzo-24-crown-8K+Acetonitrile-Nitromethane> K+ > Rb+ > Cs+--
Dibenzo-24-crown-8Rb+Acetonitrile-Nitromethane(Order of stability)--
Dibenzo-24-crown-8Cs+Acetonitrile-NitromethaneTl+--
Dibenzo-24-crown-8Na+Acetonitrile> Cs+ > K+ = Rb+--
Dibenzo-24-crown-8K+Acetonitrile(Order of stability)--
Dibenzo-24-crown-8Rb+Acetonitrile(Order of stability)--
Dibenzo-24-crown-8Cs+Acetonitrile(Order of stability)--
This compoundK+Nitromethane> Rb+ > K+ > Ag+ > Cs+--
This compoundRb+Nitromethane(Order of stability)--
This compoundCs+NitromethaneTl+--
Dibenzo-21-crown-7Cs+[BMIM][N(Tf)2]3.52-27-23
Dibenzo-24-crown-8Cs+[BMIM][N(Tf)2]2.91-733

Note: The data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[1][2][3][4]

Large crown ethers, such as those with 24 or more atoms in the ring, are highly flexible and can adopt conformations to optimally bind with cations that are smaller than their cavity size through a "wrap-around" mechanism.[2] This flexibility often leads to less pronounced selectivity based on the simple size-fit concept that governs smaller, more rigid crown ethers.[1] For instance, with dibenzo-24-crown-8 in some solvent systems, the stability of the complexes with alkali metals was found to follow the order Na+ > K+ > Rb+ > Cs+, which is inversely related to the ionic size.[4] In other cases, the selectivity can be influenced by a delicate balance of enthalpic and entropic contributions.[4]

Experimental Protocols

The determination of binding constants and thermodynamic parameters for crown ether-cation complexation is primarily achieved through techniques such as conductometric titration and isothermal titration calorimetry (ITC).

Conductometric Titration

This method is based on the change in the molar conductivity of a salt solution upon the addition of a crown ether. The formation of a complex between the cation and the crown ether results in a less mobile charged species, leading to a decrease in the solution's conductivity.

Generalized Protocol:

  • A solution of the alkali metal salt (e.g., KCl, RbCl, CsCl) of a known concentration (typically in the range of 10⁻⁴ to 10⁻³ M) is prepared in the chosen solvent.

  • The initial conductance of the salt solution is measured using a calibrated conductometer.

  • A solution of the crown ether of a higher concentration is prepared in the same solvent.

  • The crown ether solution is incrementally added to the salt solution using a micropipette or a burette.

  • The conductance of the solution is recorded after each addition and equilibration.

  • The titration continues until the desired molar ratio of crown ether to cation is reached (e.g., 2:1 or 3:1).

  • The stability constant (K) is determined by fitting the molar conductance versus the ligand/metal mole ratio data to a suitable binding model (typically 1:1 complexation for these systems).[5]

G Workflow for Conductometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_salt Prepare alkali salt solution (known concentration) measure_initial Measure initial conductance of salt solution prep_salt->measure_initial prep_crown Prepare crown ether solution (higher concentration) add_crown Incrementally add crown ether solution prep_crown->add_crown measure_initial->add_crown measure_conductance Record conductance after each addition add_crown->measure_conductance check_ratio Molar ratio reached? measure_conductance->check_ratio check_ratio->add_crown No plot_data Plot conductance vs. molar ratio check_ratio->plot_data Yes fit_model Fit data to binding model plot_data->fit_model calc_k Calculate stability constant (K) fit_model->calc_k

Conductometric Titration Workflow
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Generalized Protocol:

  • The sample cell of the calorimeter is filled with a solution of the alkali metal cation at a known concentration.

  • The injection syringe is filled with a solution of the crown ether at a higher concentration.

  • The system is allowed to reach thermal equilibrium.

  • A series of small, precisely measured injections of the crown ether solution into the sample cell are initiated.

  • The heat change associated with each injection is measured.

  • The raw data (heat flow as a function of time) is integrated to obtain the heat change per injection.

  • The resulting data is plotted as heat change per mole of injectant against the molar ratio of ligand to cation.

  • This binding isotherm is then fitted to a suitable binding model to determine the binding constant (K), the enthalpy of binding (ΔH°), and the stoichiometry of the interaction. The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated.[6][7][8]

Visualization of Complexation

The interaction of large, flexible crown ethers with cations smaller than their cavity size is often described as a "wrap-around" or "encapsulation" complex. This is in contrast to the more planar complexation seen with smaller crown ethers where the cation fits snugly within the ring.

G Complexation of Cs+ with Dibenzo-24-crown-8 cluster_reactants Reactants cluster_complex Wrap-Around Complex Cs Cs+ Complex [Cs(DB24C8)]+ (Encapsulated Cation) Cs->Complex Complexation DB24C8 Dibenzo-24-crown-8 (Flexible Conformation) DB24C8->Complex

Wrap-around complex formation

Conclusion

The binding of K+, Rb+, and Cs+ with large crown ethers is a complex process influenced by the flexibility of the ligand, the nature of the solvent, and the subtle interplay of enthalpic and entropic factors. While the "size-fit" principle provides a basic guideline, the ability of large crown ethers to form three-dimensional "wrap-around" complexes allows for the stable binding of cations that are significantly smaller than their cavity. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers to understand and exploit these interactions in the design of novel chemical systems and therapeutic agents. The choice of the most suitable crown ether for a specific application will depend on a careful consideration of the desired selectivity and the specific solvent environment.

References

Density Functional Theory (DFT) study comparing stabilities of Dibenzo-30-crown-10 complexes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Dibenzo-30-crown-10 Cation Complexes: A Density Functional Theory Perspective

For researchers and professionals in drug development and materials science, understanding the selective binding of host-guest systems is paramount. This compound (DB30C10) is a large crown ether known for its ability to form stable complexes with a variety of cations. This guide provides a comparative overview of the stability of these complexes, drawing upon computational studies. While recent, direct comparative Density Functional Theory (DFT) studies on a wide range of DB30C10-cation complexes are limited in the publicly available literature, foundational molecular mechanics and dynamics studies provide key insights. This guide synthesizes these findings and presents a representative DFT methodology for such investigations.

Comparison of Cation Complex Stabilities

More recent computational work on DB30C10 has explored its complexation with divalent lanthanide ions (Sm²⁺ and Eu²⁺) using molecular dynamics simulations with the AMOEBA force field, indicating nearly identical Gibbs free energies of complexation for these two ions, with the Sm²⁺ complex being slightly more favorable.

Due to the scarcity of a comprehensive DFT comparison for DB30C10, a detailed, representative experimental protocol for such a study is outlined below, based on common practices for other crown ethers.

Experimental Protocols: A Representative DFT Methodology

The following protocol details a typical computational workflow for a DFT study comparing the stabilities of crown ether-cation complexes. This methodology is based on established procedures for similar systems, such as dibenzo-18-crown-6, and is directly applicable to DB30C10.

1. Initial Structure Preparation:

  • The initial 3D structure of the this compound molecule is built using a molecular modeling program (e.g., GaussView, Avogadro).

  • The chosen cations (e.g., Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺, Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) are placed in the approximate center of the crown ether cavity.

2. Geometric Optimization and Frequency Calculations:

  • The geometries of the isolated DB30C10 ligand and each cation-DB30C10 complex are optimized using DFT.

  • A popular and effective functional for this type of system is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.

  • A Pople-style basis set, such as 6-31G(d), is commonly employed for the initial optimization of the ligand and complex.

  • Frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies.

3. Single-Point Energy Refinement:

  • To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set, for example, 6-311+G(d,p).

4. Calculation of Binding and Gibbs Free Energies:

  • The binding energy (ΔE_bind) of the complex is calculated using the following equation: ΔE_bind = E_complex - (E_ligand + E_cation) where E_complex, E_ligand, and E_cation are the electronic energies of the complex, the isolated DB30C10 ligand, and the cation, respectively.

  • The Gibbs free energy of complexation (ΔG_complexation) is calculated as: ΔG_complexation = G_complex - (G_ligand + G_cation) where G represents the Gibbs free energy of each species obtained from the frequency calculations.

5. Solvation Effects:

  • To model the effect of a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated into the DFT calculations. This provides a more realistic representation of the complex stability in solution.

Logical Workflow for Stability Analysis

The following diagram illustrates the typical workflow for a DFT-based comparative study of crown ether-cation complex stability.

DFT_Workflow cluster_prep Structure Preparation cluster_dft DFT Calculations cluster_analysis Data Analysis cluster_results Results start Define System: This compound + Cations (e.g., K+, Na+) build Build Initial 3D Structures start->build geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) build->geom_opt freq_calc Frequency Calculation (Confirm Minima, Obtain G) geom_opt->freq_calc spe_calc Single-Point Energy (e.g., B3LYP/6-311+G(d,p)) geom_opt->spe_calc calc_g Calculate Gibbs Free Energy of Complexation (ΔG) freq_calc->calc_g calc_be Calculate Binding Energy (ΔE) spe_calc->calc_be compare Compare Stabilities of Different Cation Complexes calc_be->compare calc_g->compare

DFT workflow for complex stability.

This comprehensive approach, combining robust DFT calculations with appropriate solvation models, allows for a detailed and predictive comparison of the stabilities of this compound complexes with various cations, providing invaluable insights for researchers in the field.

A Comparative Guide to Experimental and Theoretical Models of Dibenzo-30-crown-10 Complexation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and theoretical models used to understand the complexation behavior of Dibenzo-30-crown-10 (DB30C10). By presenting quantitative data, detailed experimental protocols, and visualizations of the underlying processes, this document aims to facilitate a deeper understanding of the host-guest chemistry of this important macrocycle.

I. Quantitative Data Summary

The stability of complexes formed between DB30C10 and various guest cations is a key parameter in understanding its binding capabilities. The stability constant (log K) is a measure of the strength of the interaction between the host (DB30C10) and the guest. The following table summarizes experimentally determined stability constants for the 1:1 complexation of DB30C10 with several alkali metal and other cations in different non-aqueous solvents at 25°C, as determined by the conductometric method.[1][2]

Table 1: Stability Constants (log K) for 1:1 Complexation of this compound with Various Cations in Non-Aqueous Solvents at 25°C

CationNitromethaneAcetonitrileAcetone1,2-DichloroethaneDimethylformamide
Li⁺< 2< 22.053.33< 2
Na⁺2.532.683.284.312.11
K⁺4.113.814.755.302.70
Rb⁺4.203.554.815.112.53
Cs⁺3.513.184.264.632.32
Ag⁺3.654.304.665.232.81
Tl⁺4.725.285.87> 63.51

Data sourced from studies by Amini and Shamsipur, as cited in reviews.[1][2]

II. Theoretical Models of DB30C10 Complexation

Theoretical models, particularly molecular mechanics and quantum mechanics, provide invaluable insights into the energetics and structural dynamics of DB30C10 complexation.

Molecular Mechanics and Dynamics:

Molecular mechanics and dynamics simulations have been employed to study the cation selectivity of DB30C10.[3][4] These computational methods model the crown ether and its guest as a collection of atoms interacting through a potential energy function (force field). By calculating the free energy of complexation, these models can predict the relative stability of different host-guest pairs.

Key findings from these theoretical studies include:

  • Conformational Flexibility: DB30C10 is a highly flexible molecule. Upon complexation, it adopts a "wrap-around" conformation to maximize the coordination of its ten oxygen atoms with the guest cation.[1][2]

  • Cation Selectivity: Free energy calculations have been used to rationalize the experimental observation that DB30C10 exhibits selectivity for larger cations like K⁺ and Rb⁺ over smaller ones like Na⁺.[3][4] The large cavity of DB30C10 can better accommodate the larger ionic radii of these cations.

Quantum Mechanics (Density Functional Theory - DFT):

While extensive DFT studies specifically on DB30C10 are less common in the literature compared to its smaller analog, dibenzo-18-crown-6, the principles are directly applicable. DFT calculations can provide detailed information about:

  • Binding Energies: The intrinsic strength of the interaction between the crown ether and the cation in the gas phase.

  • Electronic Structure: How the charge distribution in the molecule changes upon complexation.

  • Solvation Effects: By using continuum solvation models, DFT can predict how the solvent influences binding selectivity, which is crucial for comparing with experimental data obtained in solution.[5]

III. Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the complexation of DB30C10.

A. Conductometric Titration

This method is used to determine the stoichiometry and stability constants of complex formation in solution.[1][2]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the metal salt (e.g., KCl, NaCl) of known concentration (e.g., 1.0 x 10⁻³ M) in the desired solvent (e.g., acetonitrile).

    • Prepare a stock solution of DB30C10 of a significantly higher concentration (e.g., 5.0 x 10⁻² M) in the same solvent.

  • Titration Setup:

    • Place a known volume (e.g., 25 mL) of the metal salt solution into a thermostated conductivity cell maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Measure the initial molar conductivity of the solution.

  • Data Collection:

    • Add small, precise aliquots of the DB30C10 solution to the conductivity cell using a calibrated micropipette.

    • After each addition, stir the solution to ensure homogeneity and allow it to reach thermal equilibrium before measuring the molar conductivity.

    • Continue the additions until the change in molar conductivity becomes negligible.

  • Data Analysis:

    • Plot the molar conductivity as a function of the molar ratio of [DB30C10]/[Metal Ion].

    • The stoichiometry of the complex is determined from the inflection point of the titration curve.

    • The stability constant (K) is calculated by fitting the experimental data to a suitable binding model using non-linear least-squares analysis.

B. Isothermal Titration Calorimetry (ITC)

Protocol:

  • Sample Preparation:

    • Prepare a solution of the guest cation (e.g., KCl) in the desired buffer or solvent.

    • Prepare a solution of DB30C10 in the same buffer or solvent at a concentration typically 10-15 times that of the cation solution.

    • Thoroughly degas both solutions to prevent the formation of air bubbles.

  • Instrument Setup:

    • Fill the sample cell of the calorimeter with the cation solution.

    • Load the injection syringe with the DB30C10 solution.

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, sequential injections of the DB30C10 solution into the sample cell.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The raw data (heat flow as a function of time) is integrated to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of [DB30C10]/[Cation].

    • Fit the resulting binding isotherm to a suitable binding model to determine K, ΔH, and n. ΔS is calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.

C. NMR Titration

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to probe the structural changes and binding interactions upon complexation by monitoring the chemical shifts of the protons or other nuclei of the crown ether.

Protocol:

  • Sample Preparation:

    • Prepare a series of NMR tubes containing a constant concentration of DB30C10 in a suitable deuterated solvent (e.g., CD₃CN).

    • Add increasing amounts of the guest cation salt to each tube, covering a molar ratio range from 0 to approximately 2 equivalents of the guest.

  • Data Acquisition:

    • Acquire ¹H NMR spectra for each sample at a constant temperature.

  • Data Analysis:

    • Monitor the chemical shifts of the DB30C10 protons (e.g., the aromatic and ether protons) as a function of the guest concentration.

    • The changes in chemical shifts are used to calculate the binding constant by fitting the data to a 1:1 or other appropriate binding isotherm.

IV. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the experimental verification of theoretical models for DB30C10 complexation.

G cluster_exp Experimental Verification cluster_theory Theoretical Modeling exp_design Experiment Design (Select Guest, Solvent, Temp.) data_acq Data Acquisition (e.g., Conductometry, ITC, NMR) exp_design->data_acq data_analysis Data Analysis (Calculate log K, ΔH, ΔS) data_acq->data_analysis comparison Comparison & Refinement data_analysis->comparison Experimental Results model_select Model Selection (Molecular Mechanics, DFT) simulation Computational Simulation (Energy Minimization, MD) model_select->simulation predict Prediction of Properties (Binding Energy, Structure) simulation->predict predict->comparison Theoretical Predictions comparison->exp_design Suggest New Experiments comparison->model_select Refine Model

Caption: Workflow for verifying theoretical models of DB30C10 complexation.

B. Host-Guest Interaction Model

This diagram illustrates the key molecular interactions involved in the complexation of DB30C10 with a guest cation, based on established theoretical models.

G cluster_complex DB30C10-Cation Complex cluster_interactions Driving Forces db30c10 This compound (Host) (Flexible Macrocycle) complex [DB30C10-Cation]⁺ Complex ('Wrap-around' Structure) db30c10->complex cation Guest Cation (e.g., K+, Rb+) cation->complex ion_dipole Ion-Dipole Interactions (Cation ↔ Ether Oxygens) ion_dipole->complex preorg Host Preorganization (Conformational Change) preorg->complex solvation Solvation/Desolvation (Solvent molecules displaced) solvation->complex

Caption: Key interactions in DB30C10 host-guest complexation.

References

A Comparative Analysis of Dibenzo-30-crown-10's Extraction Efficiency for Key Cations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective extraction of specific ions is a critical process. This guide provides an objective comparison of the extraction efficiency of Dibenzo-30-crown-10 with other common ionophores, supported by experimental data and detailed methodologies.

This compound (DB30C10) is a macrocyclic polyether with a large 30-membered ring containing ten oxygen atoms. Its sizable and flexible cavity makes it a subject of interest for the selective complexation and extraction of larger cations. This guide delves into the quantitative performance of DB30C10 in comparison to other well-established ionophores, offering a valuable resource for selecting the appropriate agent for specific separation needs.

Quantitative Comparison of Extraction Efficiencies

The extraction efficiency of an ionophore is a measure of its ability to transfer a target ion from an aqueous phase to an organic phase. This is typically quantified by the distribution ratio (D) or the percentage of extraction (%E). The following table summarizes a compilation of literature data on the extraction efficiencies of this compound and other ionophores for various alkali metal cations.

IonophoreTarget IonOrganic SolventAqueous PhaseDistribution Ratio (D)Extraction Efficiency (%E)Reference
This compound K⁺ChloroformPicrate solution-~45%[1]
This compound Rb⁺NitromethaneNot SpecifiedLog K = 4.53-[2][3]
This compound Cs⁺NitromethaneNot SpecifiedLog K = 3.90-[2][3]
Dibenzo-18-crown-6K⁺ChloroformPicrate solution-~75%[1][4]
Dibenzo-21-crown-7Cs⁺Not SpecifiedNot Specified-Most effective in a series
Dibenzo-24-crown-8Na⁺ChloroformPicrate solution-Unexpectedly high
18-Crown-6K⁺ChloroformPicrate solution-~98%
Cryptand [2.2.2]K⁺Not SpecifiedNot SpecifiedLog K = 10.49 (in Methanol)-
Calix[5]arene-crown-6Cs⁺Octanol/DodecaneNaCl + HClD > 10> 90%[6]

Note: Extraction conditions such as pH, temperature, and initial concentrations can significantly influence efficiency. The data presented is for comparative purposes under the specified conditions.

Experimental Protocols

The following section outlines a generalized experimental protocol for determining the extraction efficiency of an ionophore like this compound using the liquid-liquid extraction method.

Preparation of Aqueous and Organic Phases
  • Aqueous Phase: Prepare an aqueous solution containing the metal salt of the target cation (e.g., KCl, CsCl) at a known concentration. A buffer solution may be used to control the pH. In many studies, a picrate salt is added to the aqueous phase to act as a counter-anion, facilitating the extraction of the cation-ionophore complex into the organic phase.

  • Organic Phase: Dissolve the ionophore (e.g., this compound) in a water-immiscible organic solvent (e.g., chloroform, nitrobenzene, 1,2-dichloroethane) to a specific concentration.

Liquid-Liquid Extraction
  • In a separatory funnel, combine equal volumes of the prepared aqueous and organic phases.

  • Shake the funnel vigorously for a predetermined amount of time (e.g., 30 minutes to 1 hour) to ensure the system reaches equilibrium.

  • Allow the two phases to separate completely. The organic phase, now containing the extracted ion-ionophore complex, can be carefully collected.

Analysis of Cation Concentration
  • Aqueous Phase Analysis: Determine the concentration of the target cation remaining in the aqueous phase after extraction. Common analytical techniques include:

    • Atomic Absorption Spectroscopy (AAS)

    • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES)

    • Ion-Selective Electrodes

  • Organic Phase Analysis (optional but recommended): The concentration of the cation in the organic phase can be determined by back-extracting the ion into a fresh aqueous solution (e.g., an acidic solution) and then analyzing the aqueous solution as described above.

Calculation of Extraction Efficiency

The extraction efficiency can be calculated using the following formulas:

  • Distribution Ratio (D): D = [M⁺]org / [M⁺]aq Where:

    • [M⁺]org is the concentration of the metal ion in the organic phase.

    • [M⁺]aq is the concentration of the metal ion in the aqueous phase at equilibrium.

  • Percentage Extraction (%E): %E = (D / (D + (Vaq / Vorg))) * 100 Where:

    • D is the distribution ratio.

    • Vaq is the volume of the aqueous phase.

    • Vorg is the volume of the organic phase.

    If equal volumes of the aqueous and organic phases are used (Vaq / Vorg = 1), the formula simplifies to: %E = (D / (D + 1)) * 100

Factors Influencing Extraction Efficiency

The efficiency of ion extraction by this compound and other ionophores is influenced by a variety of factors. Understanding these factors is crucial for optimizing separation processes.

FactorsAffectingExtraction Factors Influencing Ionophore Extraction Efficiency Ionophore Ionophore Properties CavitySize Cavity Size & Flexibility Ionophore->CavitySize Lipophilicity Lipophilicity Ionophore->Lipophilicity Cation Cation Properties IonicRadius Ionic Radius Cation->IonicRadius ChargeDensity Charge Density Cation->ChargeDensity HydrationEnergy Hydration Energy Cation->HydrationEnergy Solvent Solvent System OrganicSolvent Organic Solvent Polarity Solvent->OrganicSolvent AqueousPhase Aqueous Phase Composition (pH, Counter-ion) Solvent->AqueousPhase Conditions Experimental Conditions Temperature Temperature Conditions->Temperature Concentration Ionophore/Cation Concentration Conditions->Concentration

Caption: Key factors influencing the efficiency of ion extraction.

Experimental Workflow for Determining Extraction Efficiency

The following diagram illustrates a typical workflow for a liquid-liquid extraction experiment to determine the extraction efficiency of an ionophore.

ExtractionWorkflow cluster_prep Phase Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation Aqueous Aqueous Phase (Metal Salt Solution) Mix Mix & Shake (Equilibration) Aqueous->Mix Organic Organic Phase (Ionophore in Solvent) Organic->Mix Separate Allow Phases to Separate Mix->Separate Analyze_Aq Analyze Aqueous Phase (e.g., AAS, ICP-AES) Separate->Analyze_Aq Back_Extract Back-Extraction (Optional) Separate->Back_Extract Calculate Calculate Distribution Ratio (D) & Extraction Efficiency (%E) Analyze_Aq->Calculate Analyze_Org Analyze Back-Extracted Aqueous Phase Back_Extract->Analyze_Org Analyze_Org->Calculate

Caption: A typical experimental workflow for ionophore extraction.

Discussion and Conclusion

The compiled data indicates that the extraction efficiency of crown ethers is highly dependent on the "size-fit" between the cation and the ionophore's cavity. For instance, the smaller Dibenzo-18-crown-6 generally shows a higher extraction efficiency for potassium ions compared to the larger this compound. This is attributed to the optimal fit of the K⁺ ion within the 18-crown-6 cavity.

However, the larger cavity of this compound makes it a more suitable candidate for the extraction of larger cations like rubidium and cesium. The flexibility of its large ring can also allow it to "wrap around" cations, forming stable complexes.

In comparison to crown ethers, calixarenes, particularly those functionalized with crown ether moieties (calix-crowns), often exhibit superior extraction efficiencies and selectivities, especially for cesium. This is due to the pre-organized and rigid nature of the calixarene platform, which can be tailored to create highly specific binding pockets. Cryptands also generally display very high stability constants for complexation due to their three-dimensional encapsulating structure.

The choice of organic solvent also plays a crucial role, with more polar solvents often leading to higher extraction efficiencies. Furthermore, the nature of the counter-anion in the aqueous phase significantly impacts the overall extraction process.

References

Unveiling the Stability of Dibenzo-30-crown-10 Complexes: A Comparative Guide to Kinetic and Thermodynamic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate dance between host and guest molecules is paramount. Dibenzo-30-crown-10 (DB30C10), a large macrocyclic polyether, presents a fascinating case study in molecular recognition. This guide provides a comprehensive assessment of the kinetic and thermodynamic stability of DB30C10 complexes with various cations, offering a comparative analysis supported by experimental data to inform applications ranging from ion sensing to targeted drug delivery.

The stability of a complex formed between a crown ether like DB30C10 and a cation is a function of both thermodynamics and kinetics. Thermodynamic stability, often expressed as the stability constant (log K), indicates the extent to which the complex will form at equilibrium. Kinetic stability, on the other hand, relates to the rates of the association (k_on) and dissociation (k_off) of the complex, providing insight into its lifetime.

Thermodynamic Stability: A Quantitative Look at Complex Formation

The thermodynamic feasibility of DB30C10 complexation with various cations, particularly alkali metals, has been investigated primarily through conductometric titrations in non-aqueous solvents. These studies reveal a distinct selectivity profile for this large crown ether.

A seminal study by Amini and Shamsipur in 1991 systematically evaluated the stability of 1:1 complexes between DB30C10 and a range of monovalent cations across different organic solvents. The stability constants (log K) determined at 25°C demonstrate a clear preference for larger cations, a hallmark of the "wrap-around" complex formation facilitated by the flexible 30-membered ring of DB30C10.

Below is a summary of the stability constants (log K) for the 1:1 complexes of this compound with various cations in several non-aqueous solvents at 25°C.

CationNitromethaneAcetonitrileDimethylformamide
Li⁺< 2< 2< 2
Na⁺2.832.25< 2
K⁺4.283.152.11
Rb⁺4.603.322.23
Cs⁺4.483.412.30
Ag⁺3.952.882.05
Tl⁺> 54.182.85

Data sourced from Amini, M. K., & Shamsipur, M. (1991). Complex formation of silver, thallium and alkali cations with this compound in some non-aqueous solutions. Inorganica Chimica Acta, 183(1), 65-70.

The data clearly indicates that the stability of the alkali metal complexes in nitromethane and acetonitrile generally follows the trend: Rb⁺ > K⁺ > Cs⁺ > Na⁺ > Li⁺. The exceptionally high stability of the Tl⁺ complex is also noteworthy. The solvent plays a crucial role, with complex stability generally decreasing with the increasing solvating ability (Gutmann Donor Number) of the solvent, as the solvent molecules compete with the crown ether for coordination to the cation.

Further thermodynamic parameters, such as the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of complexation, provide deeper insights into the driving forces of complex formation. While comprehensive tabulated data for DB30C10 across a wide range of cations is limited in the readily available literature, studies on similar large crown ethers indicate that the complexation is often enthalpy-driven, with a favorable negative ΔH° resulting from the electrostatic interactions between the cation and the oxygen donor atoms of the crown ether. The entropy change (ΔS°) is often negative due to the loss of conformational freedom upon complexation, but this is typically overcome by the favorable enthalpy change.

Kinetic Stability: The Dynamics of Association and Dissociation

The kinetic stability of crown ether complexes is a critical factor in applications where the complex needs to persist over time. The exchange kinetics of the cesium ion (Cs⁺) with DB30C10 in various non-aqueous solvents have been elucidated using Cesium-133 Nuclear Magnetic Resonance (¹³³Cs NMR) spectroscopy.

A study by Shamsipur and Popov in 1987 provided valuable kinetic data for the Cs⁺-DB30C10 system. The study revealed that the mechanism of exchange between the solvated and complexed cesium ion is solvent-dependent. The activation parameters for the dissociation of the complex were determined, shedding light on the energy barriers involved in the decomplexation process.

Below is a summary of the activation parameters for the dissociation of the [Cs(DB30C10)]⁺ complex in different non-aqueous solvents.

SolventE_a (kJ/mol)ΔH* (kJ/mol)ΔS* (J/mol·K)ΔG*₂₉₈ (kJ/mol)
Nitromethane54.852.3-1356.2
Acetonitrile43.541.0-4654.7
Propylene Carbonate48.145.6-3154.8

Data sourced from Shamsipur, M., & Popov, A. I. (1987). Study of the complexation kinetics of Cs+ ion with this compound in some nonaqueous solvents by 133Cs NMR. The Journal of Physical Chemistry, 91(16), 4479-4484.

The data indicates that the free energy of activation (ΔG₂₉₈) for the dissociation of the Cs⁺ complex is relatively high, suggesting a kinetically stable complex. The negative entropy of activation (ΔS) in acetonitrile and propylene carbonate suggests a more ordered transition state for the dissociation process in these solvents.

Comparison with Other Crown Ethers

The large cavity size of DB30C10 sets it apart from smaller, more rigid crown ethers like Dibenzo-18-crown-6 (DB18C6). While DB18C6 exhibits peak selectivity for potassium ions (K⁺) due to the "size-fit" concept, the flexible nature of DB30C10 allows it to encapsulate larger cations by wrapping around them.

Crown EtherTypical Cation SelectivityComplexation Geometry
Dibenzo-18-crown-6 K⁺ > Rb⁺ > Cs⁺ > Na⁺ > Li⁺Planar, with the cation held within the cavity
This compound Rb⁺ ≈ K⁺ > Cs⁺ > Na⁺ > Li⁺"Wrap-around" conformation for larger cations

This difference in complexation geometry leads to distinct selectivity profiles and has significant implications for the design of ion-selective sensors and separation agents.

Experimental Protocols

The determination of the kinetic and thermodynamic stability of crown ether complexes relies on precise experimental techniques.

Conductometric Titration for Thermodynamic Stability

This method is widely used to determine the stability constants of crown ether-cation complexes in solution.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Solvent Select & Purify Non-Aqueous Solvent Crown Prepare Stock Solution of DB30C10 Solvent->Crown Salt Prepare Stock Solution of Metal Salt Solvent->Salt Titrate Add Aliquots of DB30C10 Solution Crown->Titrate Cell Place Metal Salt Solution in Conductance Cell Salt->Cell Cell->Titrate Measure Measure Conductance after Each Addition Titrate->Measure Plot Plot Molar Conductance vs. [DB30C10]/[Cation] Ratio Measure->Plot Model Fit Data to a Binding Model (e.g., 1:1) Plot->Model Calculate Calculate Stability Constant (log K) Model->Calculate

Fig. 1: Workflow for Conductometric Titration.

Methodology:

  • Preparation: High-purity non-aqueous solvents are essential. Stock solutions of DB30C10 and the metal salt of interest are prepared at known concentrations.

  • Titration: A known volume of the metal salt solution is placed in a thermostated conductance cell. The initial conductance is measured. Aliquots of the DB30C10 solution are then added incrementally, and the conductance is recorded after each addition, allowing the system to reach equilibrium.

  • Data Analysis: The molar conductance is plotted against the molar ratio of the crown ether to the cation. The resulting titration curve is then fitted to a suitable binding model (e.g., 1:1 or 1:2 complexation) using a non-linear least-squares analysis to calculate the stability constant (log K).

NMR Spectroscopy for Kinetic Stability

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly of the cation nucleus (e.g., ¹³³Cs NMR), is a powerful tool for studying the kinetics of complexation.

G cluster_prep Sample Preparation cluster_nmr NMR Measurement cluster_analysis Data Analysis Samples Prepare a Series of Samples with Varying [DB30C10]/[Cs⁺] Ratios Acquire Acquire ¹³³Cs NMR Spectra at Different Temperatures Samples->Acquire Lineshape Analyze the Lineshape of the ¹³³Cs NMR Signals Acquire->Lineshape Rate Determine Exchange Rates (k) Lineshape->Rate Activation Calculate Activation Parameters (Ea, ΔH, ΔS, ΔG*) Rate->Activation

Fig. 2: Workflow for NMR Kinetic Studies.

Methodology:

  • Sample Preparation: A series of samples containing a fixed concentration of the cesium salt and varying concentrations of DB30C10 in the chosen deuterated solvent are prepared in NMR tubes.

  • NMR Measurement: ¹³³Cs NMR spectra are recorded over a range of temperatures. As the temperature changes, the rate of exchange between the free and complexed Cs⁺ ions changes, which affects the lineshape of the NMR signals (e.g., coalescence of separate signals into a single broad peak).

  • Data Analysis: A full lineshape analysis of the temperature-dependent NMR spectra is performed using appropriate software. This analysis allows for the determination of the rate constants for the exchange process. From the temperature dependence of the rate constants, the activation parameters for the complexation and decomplexation reactions can be calculated using the Eyring equation.

Conclusion

The kinetic and thermodynamic stability of this compound complexes is a multifaceted area of study with significant implications for various scientific disciplines. The large, flexible cavity of DB30C10 imparts a preference for larger cations, forming kinetically stable "wrap-around" complexes. The choice of solvent profoundly influences the thermodynamic stability of these complexes. The experimental methodologies outlined here provide a robust framework for the continued investigation of these and other host-guest systems, paving the way for the rational design of novel molecules with tailored recognition and binding properties.

Cross-validation of different synthetic routes to Dibenzo-30-crown-10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the synthesis of macrocyclic compounds like Dibenzo-30-crown-10 is a critical process. The efficiency and practicality of the synthetic route chosen can significantly impact research timelines and costs. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, offering a clear overview of two prominent routes: a direct, one-pot synthesis and a multi-step approach involving protecting groups.

Comparison of Synthetic Routes

The selection of a synthetic pathway to this compound is often a trade-off between reaction efficiency and the complexity of the procedure. The following table summarizes the key quantitative and qualitative differences between the direct and multi-step syntheses.

ParameterDirect SynthesisMulti-Step Synthesis
Overall Yield Moderate to High (Specific yield for this compound not reported, but analogous Dibenzo-18-crown-6 synthesis yields 39-48%)[1]Lower (Overall yield for analogous Dibenzo-18-crown-6 is less than the direct method)[1]
Number of Steps 13+
Key Reagents Catechol, 1,11-dichloro-3,6,9-trioxaundecane, Sodium Hydroxide, n-ButanolCatechol, Protecting Group (e.g., Dihydropyran), 1,11-dichloro-3,6,9-trioxaundecane, Base, Acid (for deprotection)
Reaction Time Typically a one-day procedureMultiple days to accommodate sequential reactions and purifications
Purification RecrystallizationMultiple chromatographic purifications and extractions
Advantages Higher overall yield, fewer steps, less time-consumingMay offer better control for synthesizing substituted or unsymmetrical derivatives
Disadvantages Potential for side-product formationLower overall yield, more complex, requires protection/deprotection steps

Logical Workflow for Synthesis and Comparison

The following diagram illustrates the general workflow for selecting and validating a synthetic route for a target compound like this compound.

A Identify Target: this compound B Literature Search for Synthetic Routes A->B C Route 1: Direct Synthesis B->C D Route 2: Multi-Step Synthesis B->D E Perform Synthesis Route 1 C->E F Perform Synthesis Route 2 D->F G Purify Products E->G F->G H Characterize Products (NMR, MS, etc.) G->H I Compare Yield, Purity, and Scalability H->I J Select Optimal Route I->J

Caption: General workflow for comparing synthetic routes.

Experimental Protocols

The following are detailed experimental protocols for the two primary synthetic routes to this compound.

Route 1: Direct Synthesis

This one-pot method is an adaptation of the procedure for Dibenzo-18-crown-6 and is noted to be applicable for the synthesis of this compound.[1]

Reactants:

  • Catechol

  • 1,11-dichloro-3,6,9-trioxaundecane

  • Sodium Hydroxide

  • n-Butanol (solvent)

Procedure:

  • A solution of catechol in n-butanol is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.

  • Sodium hydroxide pellets are added to the solution, and the mixture is heated to reflux.

  • A solution of 1,11-dichloro-3,6,9-trioxaundecane in n-butanol is added dropwise to the refluxing mixture.

  • The reaction mixture is refluxed for several hours to ensure the completion of the reaction.

  • After cooling, the reaction mixture is filtered to remove inorganic salts.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is purified by recrystallization to yield this compound.

Route 2: Multi-Step Synthesis

This route involves the protection of one of the hydroxyl groups of catechol before the condensation reaction, followed by deprotection.[1]

Reactants:

  • Catechol

  • A suitable protecting group (e.g., dihydropyran)

  • 1,11-dichloro-3,6,9-trioxaundecane

  • A strong base (e.g., sodium hydride)

  • An appropriate solvent (e.g., THF)

  • An acid for deprotection (e.g., HCl)

Procedure:

  • Protection: One of the hydroxyl groups of catechol is protected using a suitable protecting group. For instance, reaction with dihydropyran in the presence of an acid catalyst yields the tetrahydropyranyl (THP) ether of catechol. The product is purified.

  • Condensation: The protected catechol is then reacted with 1,11-dichloro-3,6,9-trioxaundecane in the presence of a strong base like sodium hydride in an anhydrous solvent such as THF. This is followed by a second condensation with another molecule of protected catechol. The resulting protected this compound is purified.

  • Deprotection: The protecting groups are removed by acid hydrolysis (e.g., with aqueous HCl) to yield the final product, this compound. The product is then purified, typically by chromatography and/or recrystallization.

The following diagram illustrates the key steps in the multi-step synthesis of this compound.

A Catechol B Protection of one hydroxyl group A->B C Protected Catechol B->C D Condensation with 1,11-dichloro-3,6,9-trioxaundecane C->D E Protected this compound D->E F Deprotection (Acid Hydrolysis) E->F G This compound F->G

Caption: Key stages of the multi-step synthesis route.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of macrocyclic and cryptand ligands is paramount for applications ranging from ion sensing to targeted therapeutic delivery. This guide provides a comparative analysis of Dibenzo-30-crown-10 and a series of related cryptand ligands, focusing on their cation binding affinities, thermodynamic properties, and functional applications. Experimental data is presented to offer a quantitative basis for comparison, and detailed methodologies are provided for key analytical techniques.

Introduction: From Two Dimensions to Three

The field of supramolecular chemistry was revolutionized by the discovery of crown ethers by Charles Pedersen, followed by the development of cryptands by Jean-Marie Lehn.[1] While crown ethers like this compound are macrocyclic polyethers, cryptands are bicyclic or polycyclic multidentate ligands that encapsulate cations in a three-dimensional cavity.[1][2] This structural distinction leads to significant differences in their binding affinities and selectivity. Cryptands, with their pre-organized, cage-like structure, generally exhibit higher stability constants and greater selectivity for specific cations compared to the more flexible crown ethers.[2] This guide will delve into a quantitative comparison of these two classes of ligands.

Comparative Analysis of Cation Binding

The efficacy of this compound and various cryptands in binding a range of alkali and alkaline earth metal cations is summarized in Table 1. The stability constant (log K) is a measure of the equilibrium between the free ligand and the cation-ligand complex; a higher value indicates a more stable complex.

LigandCationLog KSolvent
This compound Li⁺<2.0Methanol
Na⁺2.4Methanol
K⁺4.3Methanol
Rb⁺3.9Methanol
Cs⁺3.5Methanol
Cryptand [2.1.1] Li⁺5.4Methanol
Na⁺2.5Methanol
K⁺<2.0Methanol
Cryptand [2.2.1] Na⁺5.8Methanol
K⁺4.0Methanol
Rb⁺2.9Methanol
Cs⁺<2.0Methanol
Cryptand [2.2.2] K⁺10.6Methanol
Rb⁺8.0Methanol
Cs⁺4.4Methanol
Ba²⁺9.5Water

Table 1: Stability Constants (log K) for the Complexation of Cations by this compound and Cryptands.

Thermodynamic Insights into Complexation

Beyond the stability of the complex, the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) provide deeper insight into the driving forces of cation binding. Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure these parameters.

LigandCationΔH (kJ/mol)TΔS (kJ/mol)Solvent
Cryptand [2.2.2] K⁺-60.2-1.7Methanol
Rb⁺-54.4-8.8Methanol
Cs⁺-45.6-20.5Methanol

Table 2: Thermodynamic Parameters for the Complexation of Alkali Metal Cations by Cryptand [2.2.2] in Methanol at 25°C.

The data in Table 2 indicates that the complexation of alkali metals by Cryptand [2.2.2] is primarily an enthalpy-driven process, with a significant favorable change in enthalpy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Synthesis of this compound

This compound can be synthesized via a Williamson ether synthesis. A common procedure involves the reaction of catechol with the appropriate ω,ω'-dichloropolyether in the presence of a base like sodium or potassium hydroxide in a suitable solvent such as n-butanol.[3] The reaction mixture is refluxed, and upon completion, the product is isolated and purified, typically by recrystallization.

Synthesis of Cryptand [2.2.2]

The synthesis of Cryptand [2.2.2] is a multi-step process. A common route, developed by Jean-Marie Lehn, begins with the diacylation of a diamine-diether.[1] The resulting macrocyclic diamide is then reduced, for example with lithium aluminium hydride. This is followed by a second acylation and a final reduction step using diborane to yield the bicyclic cryptand structure.[1]

Determination of Stability Constants by NMR Titration

Nuclear Magnetic Resonance (NMR) titration is a powerful method to determine the stability constants of host-guest complexes.

Materials:

  • NMR spectrometer

  • High-purity ligand (e.g., this compound or cryptand)

  • Salt of the cation of interest (e.g., KCl)

  • Anhydrous deuterated solvent (e.g., CD₃OD)

Procedure:

  • Prepare a stock solution of the ligand of a known concentration in the deuterated solvent.

  • Prepare a stock solution of the metal salt of a significantly higher concentration in the same solvent.

  • Place a known volume of the ligand solution in an NMR tube.

  • Acquire an initial ¹H NMR spectrum of the free ligand.

  • Add small aliquots of the metal salt solution to the NMR tube.

  • Acquire a ¹H NMR spectrum after each addition, ensuring temperature equilibrium.

  • Monitor the chemical shift changes of specific protons on the ligand that are sensitive to cation binding.

  • Continue the titration until no significant chemical shift changes are observed upon further addition of the cation solution.

  • The binding isotherm is then generated by plotting the change in chemical shift against the molar ratio of cation to ligand.

  • The stability constant (K) is determined by fitting the experimental data to a suitable binding model using non-linear regression analysis.

Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Materials:

  • Isothermal Titration Calorimeter

  • Ligand solution of known concentration

  • Cation solution of known concentration in the same buffer/solvent

  • Degassed buffer/solvent

Procedure:

  • Prepare solutions of the ligand and the cation in the same, thoroughly degassed buffer or solvent to minimize heats of dilution.[4]

  • Accurately determine the concentrations of both solutions.

  • Load the ligand solution into the sample cell of the calorimeter.

  • Load the cation solution into the injection syringe.

  • Set the experimental temperature and allow the system to equilibrate.

  • Perform a series of small, sequential injections of the cation solution into the ligand solution while monitoring the heat change.

  • A control experiment, injecting the cation solution into the buffer/solvent alone, should be performed to determine the heat of dilution.

  • The raw data is a series of heat-flow spikes corresponding to each injection. Integration of these peaks yields the heat change per injection.

  • Subtract the heat of dilution from the experimental data.

  • The resulting binding isotherm is then fit to a suitable binding model to determine the thermodynamic parameters (Kₐ, ΔH, and n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.[4]

Determination of Stability Constants by UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine binding constants if the complexation event leads to a change in the absorbance spectrum of the ligand.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Ligand solution with a suitable chromophore

  • Cation solution

Procedure:

  • Prepare a stock solution of the ligand of known concentration.

  • Prepare a stock solution of the cation of a much higher concentration.

  • Record the UV-Vis spectrum of the free ligand in a cuvette.

  • Add small aliquots of the cation solution to the cuvette.

  • Record the UV-Vis spectrum after each addition, ensuring proper mixing and temperature equilibration.

  • Monitor the changes in absorbance at a specific wavelength where the change is most significant.

  • Continue the titration until the absorbance no longer changes upon further addition of the cation.

  • The data is then used to construct a binding isotherm, plotting the change in absorbance against the concentration of the cation.

  • The stability constant is determined by fitting the data to a binding model, often using methods like the Benesi-Hildebrand plot for a 1:1 complex.

Applications and Signaling Pathways

The unique binding properties of this compound and cryptands have led to their use in various scientific and medical applications.

Cryptands in Radiopharmaceuticals

Cryptands are highly effective chelating agents for radiometals used in medical imaging and therapy.[5][6] Their ability to form highly stable and kinetically inert complexes is crucial to prevent the release of the radioactive metal ion in vivo.

Radiopharmaceutical_Mechanism cluster_synthesis Radiolabeling cluster_targeting Targeted Delivery cluster_cellular Cellular Interaction cluster_action Therapeutic/Diagnostic Action Cryptand Cryptand Ligand RadiolabeledCryptand Radiolabeled Cryptand Complex Cryptand->RadiolabeledCryptand Chelation Radioisotope Radioactive Metal Ion (e.g., ²⁰³Pb²⁺) Radioisotope->RadiolabeledCryptand Radioimmunoconjugate Radioimmunoconjugate RadiolabeledCryptand->Radioimmunoconjugate Conjugation Antibody Targeting Vector (e.g., Antibody) Antibody->Radioimmunoconjugate TumorCell Tumor Cell Radioimmunoconjugate->TumorCell Binding Internalization Internalization Radioimmunoconjugate->Internalization Receptor Target Receptor Decay Radioactive Decay Internalization->Decay Imaging PET/SPECT Imaging Decay->Imaging γ-emission Therapy Cellular Damage Decay->Therapy α/β emission

Cryptand-based radiopharmaceutical workflow.
This compound in Ion-Selective Electrodes

Crown ethers, including this compound, are utilized as ionophores in ion-selective electrodes (ISEs) for the potentiometric determination of specific cations.[7] The crown ether is typically immobilized in a PVC membrane, where it selectively binds the target cation from the sample solution.

ISE_Mechanism cluster_membrane Ion-Selective Membrane cluster_potential Potential Generation cluster_measurement Measurement Membrane PVC Membrane Internal Internal Reference Solution Membrane->Internal DB30C10 This compound (Ionophore) K_mem [K(DB30C10)]⁺ (in membrane) DB30C10->K_mem Selective Binding K_aq K⁺ (aq) K_aq->K_mem Sample Sample Solution Sample->Membrane RefElec_ext External Reference Electrode Sample->RefElec_ext Potential Potential Difference (Measured) Internal->Potential RefElec_int Internal Reference Electrode Internal->RefElec_int Voltmeter Voltmeter RefElec_ext->Voltmeter RefElec_int->Voltmeter Voltmeter->Potential

Mechanism of an ion-selective electrode.
Cryptands in Drug Delivery

The ability of cryptands to encapsulate molecules makes them promising candidates for drug delivery systems. They can potentially enhance the solubility and cellular uptake of therapeutic agents.

Drug_Delivery_Mechanism cluster_encapsulation Drug Encapsulation cluster_uptake Cellular Uptake cluster_release Intracellular Drug Release Cryptand Cryptand Carrier Complex Cryptand-Drug Complex Cryptand->Complex Drug Drug Molecule Drug->Complex Endocytosis Endocytosis Complex->Endocytosis Cell Target Cell Endosome Endosome Endocytosis->Cell Lysosome Lysosome (Low pH, Enzymes) Endosome->Lysosome Fusion ReleasedDrug Released Drug Lysosome->ReleasedDrug Complex Dissociation TherapeuticEffect Therapeutic Effect ReleasedDrug->TherapeuticEffect

Cryptand-mediated drug delivery mechanism.

Conclusion

This comparative review highlights the distinct advantages of cryptands over this compound in terms of cation binding affinity and selectivity. The three-dimensional encapsulation provided by cryptands leads to the formation of highly stable complexes, a property that is leveraged in demanding applications such as radiopharmaceuticals. This compound, while exhibiting lower stability constants, remains a valuable tool in applications like ion-selective electrodes where high, but not necessarily extreme, selectivity is required. The choice between these ligands ultimately depends on the specific requirements of the application, including the desired level of selectivity, the kinetic stability of the complex, and the synthetic accessibility of the ligand. The provided experimental protocols and mechanistic diagrams serve as a foundation for researchers to further explore and exploit the unique properties of these fascinating macrocyclic and cryptand ligands.

References

Dibenzo-30-crown-10-Based Sensors vs. Commercial Alternatives: A Performance Evaluation for Analyte Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and sensitive detection of small molecules is a critical aspect of research, drug development, and environmental monitoring. While numerous commercial sensors are available, novel sensing platforms are continuously being developed to improve upon existing technologies. This guide provides a comparative performance evaluation of sensors based on Dibenzo-30-crown-10 (DB30C10) against established commercial alternatives for the detection of the herbicide paraquat (PQ), a widely studied analyte for host-guest chemistry. This comparison is supported by a review of experimental data from various studies.

Performance Comparison of Sensing Technologies

The selection of a sensor is often dictated by the specific requirements of the application, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of quantitative performance data for different sensor types.

Sensor TypeAnalyteLimit of Detection (LOD)Linear RangeResponse TimeTechnology Readiness
This compound-Based (Hypothetical) ParaquatEstimated: 10⁻⁷ - 10⁻⁹ MEstimated: 10⁻⁶ - 10⁻⁸ MMinutesResearch & Development
Electrochemical Immunosensor Paraquat9.0 x 10⁻¹² M[1]3.89 x 10⁻¹¹ - 4.0 x 10⁻⁸ M[1]< 15 minutes[2]Commercially Available
Fluorescent Aptasensor Paraquat1.2 ng/mL5.0 - 350 ng/mL[3]< 5 seconds[3]Research & Development
Colorimetric Test Kit (Dithionite) Paraquat~0.30 mg/L (visual)[4]0.5 - 10 mg/L[4]Minutes[4]Commercially Available
Electrochemical (Nanocomposite) Paraquat1.17 nM[5]2 nM - 10 µM[5]~3 minutes (preconcentration)[5]Research & Development
Fluorescent (Cucurbit[5]uril) Paraquat2.4 x 10⁻¹⁰ M[6]2.4 x 10⁻¹⁰ - 2.5 x 10⁻⁴ M[6]Not SpecifiedResearch & Development

Signaling Pathways and Experimental Workflow

Visualizing the underlying mechanisms and the process for performance validation is crucial for understanding and comparing sensor technologies.

cluster_signaling Signaling Pathway: this compound Host-Guest Sensing DB30C10 This compound (Host) Complex DB30C10-Paraquat Complex DB30C10->Complex Binding Paraquat Paraquat (Guest) Paraquat->Complex Signal Detectable Signal Change (e.g., Electrochemical, Optical) Complex->Signal Transduction

DB30C10 Host-Guest Signaling Pathway.

The sensing mechanism for a this compound-based sensor relies on the principle of host-guest chemistry. The crown ether's cavity has a specific size and shape that allows it to encapsulate the paraquat molecule. This binding event leads to a change in the physical or chemical properties of the system, which can be measured as a signal.

cluster_workflow Experimental Workflow for Sensor Performance Evaluation A Sensor Fabrication & Characterization C Calibration Curve Generation A->C B Preparation of Analyte Standards B->C D Performance Metric Determination (LOD, Linear Range, Sensitivity) C->D G Data Analysis & Comparison D->G E Selectivity Testing (Interference Studies) E->G F Real Sample Analysis (Spike & Recovery) F->G

Workflow for Sensor Performance Validation.

The validation of any new sensor involves a systematic experimental workflow to determine its key performance characteristics. This process ensures the reliability and accuracy of the sensor's measurements.

Detailed Experimental Protocols

Electrochemical Impedance Spectroscopy (EIS) for Paraquat Detection

Electrochemical Impedance Spectroscopy is a sensitive technique used to probe the interfacial properties of electrodes.

  • Electrode Preparation : A glassy carbon electrode is modified with a composite material, such as fullerene and ferrocene, immobilized within a chitosan matrix. Anti-paraquat antibodies are then covalently attached to the electrode surface. The remaining active sites are blocked with bovine serum albumin to prevent non-specific binding.[1]

  • Measurement Setup : A three-electrode system is employed, consisting of the modified working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Procedure :

    • The electrochemical cell is filled with a phosphate-buffered saline (PBS) solution containing a redox probe (e.g., a mixture of [Fe(CN)₆]³⁻/⁴⁻).

    • The baseline impedance spectrum is recorded over a frequency range (e.g., 100 kHz to 0.1 Hz) at a formal potential of the redox couple.

    • The electrode is incubated with a sample containing an unknown concentration of paraquat for a specific duration.

    • After incubation, the electrode is rinsed, and the impedance spectrum is recorded again in the PBS/redox probe solution.

  • Data Analysis : The change in the charge transfer resistance (Rct), obtained by fitting the Nyquist plot to an equivalent circuit, is proportional to the concentration of paraquat bound to the antibody.[1]

Fluorescence Quenching-Based Detection of Paraquat

Fluorescence-based detection offers high sensitivity and can be adapted for various sensing platforms.

  • Probe Preparation : A fluorescent probe is synthesized. In the case of a this compound-based sensor, a fluorophore could be covalently attached to the crown ether backbone. Alternatively, a competitive displacement assay can be designed where a fluorescent guest is displaced from the crown ether cavity by paraquat, leading to a change in fluorescence.

  • Measurement Setup : A spectrofluorometer is used to measure the fluorescence emission spectra of the probe.

  • Procedure :

    • A solution of the fluorescent probe in a suitable solvent (e.g., chloroform-methanol mixture) is prepared.[7][8]

    • The initial fluorescence spectrum of the probe is recorded upon excitation at its maximum absorption wavelength.

    • Aliquots of a standard paraquat solution are incrementally added to the probe solution.

    • After each addition and a brief incubation period, the fluorescence spectrum is recorded.

  • Data Analysis : The fluorescence intensity at the emission maximum is plotted against the concentration of paraquat. The quenching of fluorescence is indicative of the binding between the probe and paraquat. The mechanism is often based on photoinduced electron transfer (PET) from the excited fluorophore to the bound paraquat molecule.[3]

Commercial Colorimetric Test Kit (Dithionite-Based)

Commercial test kits provide a rapid and straightforward method for the qualitative or semi-quantitative detection of paraquat, particularly in clinical and field settings.

  • Kit Components : These kits typically contain pre-packaged reagents, including sodium bicarbonate and sodium dithionite.[9][10]

  • Procedure (for Urine Samples) :

    • A defined volume of the sample (e.g., 10 mL of urine) is collected in a clear container.[9]

    • The contents of a sachet containing sodium bicarbonate are added to the sample and mixed.[9]

    • The contents of a second sachet containing sodium dithionite are then added.[9]

    • The mixture is observed for a color change against a white background.

  • Interpretation : The development of a blue or greenish-grey color indicates the presence of paraquat.[9] This is due to the reduction of the paraquat dication to a stable blue radical cation by sodium dithionite in an alkaline medium.

Conclusion

The development of this compound-based sensors for paraquat detection presents a promising research avenue. The inherent selectivity of the crown ether for the paraquat guest molecule could lead to highly specific sensors. However, significant research and development are required to translate this potential into commercially viable products that can compete with existing technologies.

Commercial alternatives, such as electrochemical immunosensors and colorimetric test kits, offer well-established and validated methods for paraquat detection. While immunosensors provide exceptional sensitivity and selectivity, they may require more complex fabrication and operational procedures. Colorimetric kits, on the other hand, are user-friendly and ideal for rapid, on-site screening, although they typically offer lower sensitivity and provide semi-quantitative results. The choice of sensor ultimately depends on the specific analytical requirements, including the desired limit of detection, sample matrix, and the context of the analysis (laboratory vs. field).

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Dibenzo-30-crown-10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like Dibenzo-30-crown-10 are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the operational and disposal plans of this compound, fostering a culture of safety and trust.

Properties and Hazards of this compound

This compound is a macrocyclic polyether with a high affinity for certain cations. While a valuable tool in research, it is classified as a hazardous substance requiring careful handling and disposal. Understanding its properties is the first step in safe management.

PropertyValue
CAS Number 17455-25-3
Molecular Formula C₂₈H₄₀O₁₀
Molecular Weight 536.61 g/mol
Appearance Solid
Melting Point 106-108 °C
Primary Hazards Irritant

Source: PubChem, Sigma-Aldrich[1][2]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound with the following hazard statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

Adherence to proper personal protective equipment (PPE) protocols, including the use of eyeshields and gloves, is mandatory when handling this chemical.[1]

Disposal Protocol: A Step-by-Step Guide

The primary directive for the disposal of this compound is to treat it as hazardous waste. The precautionary statement P501, associated with this chemical, mandates disposal of contents and container in accordance with local, regional, national, and international regulations.[2] For professional laboratory settings, this means engaging a licensed hazardous-waste disposal contractor.[3]

Operational Steps for Disposal:

  • Segregation and Containment:

    • Do not mix this compound waste with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

    • Collect all waste, including contaminated labware and PPE, in a dedicated, suitable, and clearly labeled closed container.[3] The container must be in good condition, with no leaks or cracks.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly identify the contents as "this compound waste." Chemical abbreviations are not acceptable.

    • Include the full chemical name and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's EHS department or a licensed hazardous waste disposal service to schedule a pickup.

    • Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.

Empty Containers:

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated. A common procedure for decontamination is a triple-rinse with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Requires Disposal is_contaminated Is the material pure waste or contaminated material (e.g., gloves, glassware)? start->is_contaminated collect_waste Collect in a dedicated, sealed, and compatible waste container. is_contaminated->collect_waste Both label_waste Label container clearly: 'Hazardous Waste' 'this compound' collect_waste->label_waste store_waste Store in a designated satellite accumulation area. label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste contractor. store_waste->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Logistics for Handling Dibenzo-30-crown-10

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dibenzo-30-crown-10. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Hazard Identification and Safety Data

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation.[1] In some cases, it may also cause respiratory irritation.[1] The substance is a combustible solid.[2][3]

PropertyValueSource
Molecular Formula C28H40O10[1]
Molecular Weight 536.6 g/mol [1]
Appearance White crystalline powder[4]
Melting Point 106-108 °C[2][3][4]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Storage Class 11 (Combustible Solids)[2][3]

Operational Plan: Step-by-Step Handling Procedure

1. Risk Assessment and Preparation:

  • Before handling, review the Safety Data Sheet (SDS) for this compound.

  • Ensure a well-ventilated area, preferably a chemical fume hood, is available and operational.

  • Locate the nearest emergency eyewash station and safety shower.

  • Prepare all necessary equipment and materials to minimize movement and potential for spills.

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles.[2] A face shield is recommended if there is a potential for splashing.

  • Respiratory Protection: For handling fine powders or when adequate ventilation is not available, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is required.[2]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

3. Handling:

  • Handle this compound in a well-ventilated area to avoid dust inhalation.[5]

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the handling area.[5]

  • Weigh and transfer the chemical carefully to avoid generating dust.

  • Keep the container tightly closed when not in use.[5]

4. Post-Handling and Decontamination:

  • After handling, wash hands thoroughly with soap and water.[5]

  • Clean the work area and any equipment used.

  • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[5]

Disposal Plan

All waste materials contaminated with this compound must be handled as hazardous waste.

  • Solid Waste: Collect any unused this compound and contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.

  • Container Disposal: Dispose of the contents and the container at an approved waste disposal facility.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling Procedure cluster_disposal Decontamination & Disposal A Review SDS B Prepare Ventilated Workspace A->B C Locate Emergency Equipment B->C D Gloves (Nitrile) C->D E Safety Goggles & Face Shield D->E F N95 Respirator E->F G Lab Coat F->G H Weigh & Transfer Carefully G->H I Avoid Dust Generation H->I J Keep Container Closed I->J K Clean Workspace J->K L Dispose of Contaminated Waste K->L M Wash Hands Thoroughly L->M N Remove & Store/Dispose of PPE M->N

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo-30-crown-10
Reactant of Route 2
Reactant of Route 2
Dibenzo-30-crown-10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.